molecular formula C10H12O6S B105753 Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate CAS No. 1822-66-8

Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Cat. No.: B105753
CAS No.: 1822-66-8
M. Wt: 260.27 g/mol
InChI Key: YOKOBAHUBJPMGP-UHFFFAOYSA-N
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Description

Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, also known as this compound, is a useful research compound. Its molecular formula is C10H12O6S and its molecular weight is 260.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57502. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O6S/c1-3-15-9(13)7-5(11)6(12)8(17-7)10(14)16-4-2/h11-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKOBAHUBJPMGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)C(=O)OCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80288763
Record name Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
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Molecular Weight

260.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1822-66-8
Record name 1822-66-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57502
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dihydroxy-thiophene-2,5-dicarboxylic acid diethyl ester
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, a key intermediate in the development of conducting polymers and potentially in the synthesis of novel pharmaceutical compounds. This document details the underlying chemical reaction, presents quantitative data from established methods, and provides detailed experimental protocols.

Core Synthesis Pathway: Hinsberg Condensation

The synthesis of this compound is typically achieved through a base-catalyzed condensation reaction, a variant of the Hinsberg thiophene synthesis.[1][2] This pathway involves the reaction of diethyl thiodiglycolate with diethyl oxalate in the presence of a strong base, such as sodium ethoxide or sodium methoxide.[3][4] The reaction proceeds via a double Dieckmann-type condensation to form the thiophene ring.

The overall reaction can be summarized as follows:

  • Step 1: Enolate Formation: The strong base abstracts the acidic α-protons from diethyl thiodiglycolate, forming an enolate.

  • Step 2: Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbons of diethyl oxalate.

  • Step 3: Cyclization and Aromatization: A series of intramolecular condensation and elimination reactions lead to the formation of the stable, aromatic 3,4-dihydroxythiophene ring system.

  • Step 4: Acidification: The reaction mixture is acidified to protonate the hydroxyl groups, yielding the final product.

The following diagram illustrates this synthesis pathway.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reagents Reagents & Conditions cluster_products Product DTG Diethyl Thiodiglycolate Condensation Condensation DTG->Condensation DEO Diethyl Oxalate DEO->Condensation Base Sodium Ethoxide in Ethanol Base->Condensation 1. Condensation Acid Hydrochloric Acid Product Diethyl 3,4-dihydroxythiophene- 2,5-dicarboxylate Acid->Product Intermediate Intermediate Condensation->Intermediate Disodium Salt Intermediate Intermediate->Product 2. Acidification

Figure 1: Synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported experimental procedures for the synthesis of this compound.

ParameterExample Protocol 1[3]Example Protocol 2[5]
Starting Materials
Diethyl Thiodiglycolate106 g (0.514 mol)10.3 g
Diethyl Oxalate188 g (1.28 mol)10.96 g
Base
Sodium Ethoxide175 g (2.57 mol)Sodium Ethanolate Solution
Solvent
Anhydrous Ethanol1200 mLEthanol
Reaction Conditions
Initial Temperature0°C0-10°C
Subsequent TemperatureReflux overnightMicrowave heating at 68°C for 60 min
Acidification
Hydrochloric Acid (HCl)Sufficient to provide a white solidHCl to adjust pH to 2.5-3.0
Product
Yield80 g (60%)8.58 g (65.3%)
AppearanceWhite powderPrecipitate

Detailed Experimental Protocols

Protocol 1: Conventional Heating Method [3]

  • Reaction Setup: In a 2 L two-necked flask equipped with a reflux condenser, dissolve 175 g (2.57 mol) of sodium ethoxide in 1200 mL of anhydrous ethanol.

  • Addition of Reactants: Cool the solution to 0°C using an ice bath. Prepare a solution of 106 g (0.514 mol) of diethyl thiodiglycolate and 188 g (1.28 mol) of diethyl oxalate in ethanol. Add this solution dropwise to the cooled sodium ethoxide solution.

  • Reaction: Upon completion of the addition, remove the cooling bath and heat the reaction mixture to reflux overnight.

  • Isolation of Intermediate: Cool the reaction to room temperature. Filter the resulting yellow solid and wash it with ethanol. Allow the solid to dry.

  • Acidification and Product Isolation: Suspend the dried solid in water with stirring. Acidify the suspension with hydrochloric acid until a white solid precipitates. Filter the white solid and dry it under a vacuum to yield the final product.

Protocol 2: Microwave-Assisted Method [5]

  • Reactant Mixture: Mix 10.3 g of diethyl thiodiacetate and 10.96 g of diethyl oxalate and cool the mixture in a water bath to 0-10°C.

  • Base Addition: Slowly add an ethanol solution containing sodium ethanolate dropwise to the mixture with sufficient stirring.

  • Microwave Reaction: Transfer the reaction mixture to a microwave reactor and heat at 100 W power (2.45 GHz) for 60 minutes, maintaining the reaction temperature at 68°C.

  • Work-up: After the reaction, adjust the pH of the solution to 7.0-7.5 with HCl to terminate the reaction. Remove the ethanol by evaporation.

  • Product Precipitation: Adjust the pH of the dried residue to 2.5-3.0 by adding HCl. Add 400 mL of deionized water to precipitate the product.

  • Final Isolation: Collect the precipitate by filtration and dry it in an oven to obtain this compound.

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for the synthesis, isolation, and purification of the target compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_analysis Analysis A Prepare Sodium Ethoxide Solution in Ethanol B Cool Solution to 0°C A->B C Add Diethyl Thiodiglycolate and Diethyl Oxalate Solution B->C D Heat to Reflux C->D E Cool to Room Temperature D->E F Filter Yellow Solid (Disodium Salt) E->F G Wash with Ethanol F->G H Suspend Solid in Water G->H I Acidify with HCl H->I J Filter White Precipitate I->J K Dry Under Vacuum J->K L Characterization (NMR, MS, etc.) K->L

Figure 2: General experimental workflow for the synthesis of the title compound.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should consult the primary literature for further details and safety information before undertaking these procedures in a laboratory setting.

References

physicochemical properties of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Introduction

This compound (CAS No. 1822-66-8) is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of advanced materials.[1][2] Its thiophene core, substituted with hydroxyl and diethyl carboxylate groups, makes it a versatile building block, particularly for the production of 3,4-alkylenedioxythiophene monomers.[1] These monomers are essential for creating electrochromic conducting polymers like PEDOT (Poly(3,4-ethylenedioxythiophene)), which have widespread applications in smart windows, electronic displays, and energy-efficient devices.[2] This document provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis, and its role in key synthetic pathways.

Physicochemical Properties

The compound is typically a pale yellow to white solid or powder.[3] It is characterized by the following properties:

General Properties
PropertyValueSource
CAS Number 1822-66-8[3][4]
Molecular Formula C₁₀H₁₂O₆S[4]
Molecular Weight 260.27 g/mol [5]
IUPAC Name This compound[5]
Synonyms diethyl 3,4-dihydroxy-2,5-thiophenedicarboxylate, Dicetol[4]
Appearance Pale yellow to white solid[3]
Purity ≥98%
Physical and Chemical Data
PropertyValueConditionsSource
Melting Point 132-135 °C(lit.)[2][3][4]
Boiling Point 153 °Cat 760 mmHg[2][3]
Density 1.017 g/mLat 25 °C[2][3]
Flash Point 150 °F-[2][3]
Vapor Pressure 0 mmHgat 25 °C[2][3]
Refractive Index 1.4589n 20/D[2][3]
pKa (Predicted) 8.40 ± 0.20-[2]
XLogP3 3.1-[3][4]
Storage Temperature 2-8 °CKeep in dark place, sealed in dry[2]

Experimental Protocols

The primary synthesis of this compound involves the condensation of diethyl thioglycolate and diethyl oxalate in the presence of a strong base.

Synthesis via Sodium Ethoxide in Ethanol

This procedure outlines a common method for synthesizing the target compound.[3]

Reagents:

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Diethyl thioglycolate

  • Diethyl oxalate

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a 2 L two-necked flask equipped with a reflux condenser, dissolve 175 g (2.57 mol) of sodium ethoxide in 1200 mL of anhydrous ethanol.[3]

  • Cool the reaction mixture to 0 °C.[3]

  • Prepare a solution of 106 g (0.514 mol) of diethyl thioglycolate and 188 g (1.28 mol) of diethyl oxalate in ethanol.[3]

  • Add the diethyl thioglycolate and diethyl oxalate solution dropwise to the cooled sodium ethoxide solution.[3]

  • After the addition is complete, remove the cooling bath and heat the reaction mixture to reflux overnight.[3]

  • Cool the reaction to room temperature and filter the resulting yellow solid. Wash the solid with ethanol and allow it to dry.[3]

  • Suspend the dried solid in water with stirring and acidify with HCl, which will result in the formation of a white solid precipitate.[3]

  • Filter the white solid and dry it under a vacuum to yield the final product, this compound.[3] The reported yield is approximately 60-65%.[1][3]

Role in Synthesis and Logical Workflows

This compound is a key precursor in the multi-step synthesis of 3,4-alkylenedioxythiophenes, such as 3,4-ethylenedioxythiophene (EDOT), the monomer used to produce the conducting polymer PEDOT.[6] The overall process involves condensation, alkylation, hydrolysis, and decarboxylation.[6]

The synthesis of the parent compound is the foundational step in this pathway.

SynthesisWorkflow reagent1 Diethyl Thioglycolate process Condensation (Base: NaOEt in EtOH) reagent1->process reagent2 Diethyl Oxalate reagent2->process product Diethyl 3,4-dihydroxy- thiophene-2,5-dicarboxylate process->product Acidification (HCl)

Caption: Synthesis of this compound.

Once synthesized, the compound (often converted to its disodium salt for enhanced reactivity) undergoes alkylation, followed by hydrolysis and decarboxylation to yield the desired monomer.[6]

EDOT_Synthesis_Pathway start Diethyl 3,4-dihydroxy- thiophene-2,5-dicarboxylate step1 Alkylation (e.g., with 1,2-dichloroethane) start->step1 intermediate1 3,4-ethylenedioxythiophene- 2,5-dicarboxylate step1->intermediate1 step2 Hydrolysis intermediate1->step2 intermediate2 3,4-ethylenedioxythiophene- 2,5-dicarboxylic acid step2->intermediate2 step3 Decarboxylation intermediate2->step3 final_product 3,4-ethylenedioxythiophene (EDOT Monomer) step3->final_product

Caption: Synthetic pathway from the title compound to the EDOT monomer.

Safety Information

The compound is classified with several hazard statements. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[4][5]

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning[4]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash thoroughly after handling), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][5]

References

An In-depth Technical Guide to Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and spectral characteristics of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.

Molecular Structure and Chemical Properties

This compound is a symmetrically substituted thiophene derivative. The core structure consists of a five-membered thiophene ring, functionalized with two hydroxyl groups at the 3 and 4 positions and two ethyl carboxylate groups at the 2 and 5 positions.

Chemical Identifiers
IdentifierValue
IUPAC Name This compound[1]
CAS Number 1822-66-8[2]
Molecular Formula C₁₀H₁₂O₆S[2]
Molecular Weight 260.27 g/mol [1]
Canonical SMILES CCOC(=O)C1=C(C(=C(S1)C(=O)OCC)O)O[1]
InChI InChI=1S/C10H12O6S/c1-3-15-9(13)7-5(11)6(12)8(17-7)10(14)16-4-2/h11-12H,3-4H2,1-2H3[1]
InChIKey YOKOBAHUBJPMGP-UHFFFAOYSA-N[1]
Physicochemical Properties
PropertyValueSource
Physical Form Pale yellow to white solid[2]
Melting Point 132-135 °C[2]
Boiling Point 153 °C at 760 mmHgSigma-Aldrich
Topological Polar Surface Area 121 Ų[1]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 7[2]
Rotatable Bond Count 6[2]
XLogP3 3.1[2]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a condensation reaction between diethyl thioglycolate and diethyl oxalate in the presence of a strong base. Several variations of this procedure exist.

Synthesis Workflow Diagram

SynthesisWorkflow reagents Diethyl Thioglycolate + Diethyl Oxalate reaction Condensation Reaction (0°C to Reflux) reagents->reaction Add dropwise base Sodium Ethoxide in Ethanol base->reaction intermediate Crude Product (Yellow Solid) reaction->intermediate Cool & Filter acidification Acidification (e.g., HCl) intermediate->acidification Suspend in water product Final Product (White Powder) acidification->product Filter & Dry

References

An In-depth Technical Guide to Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate (CAS: 1822-66-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate (CAS: 1822-66-8), a versatile heterocyclic organic compound. The document details its chemical and physical properties, synthesis methodologies, and current applications, with a particular focus on its role as a key precursor in the development of conductive polymers. While direct pharmacological studies on this specific molecule are limited, this guide also explores the potential for biological activity by examining related thiophene derivatives, offering insights for future research in drug discovery and development. All quantitative data is presented in structured tables for clarity, and key experimental protocols are detailed. Visual diagrams generated using Graphviz are included to illustrate synthesis pathways and logical workflows.

Chemical and Physical Properties

This compound is a pale yellow to white solid organic compound.[1] Its core structure is a five-membered aromatic thiophene ring, substituted with two hydroxyl groups and two diethyl ester functional groups.[2] These functional groups contribute to its reactivity, solubility, and potential for hydrogen bonding, which influences its physical properties.[2] The presence of the diethyl ester groups increases its lipophilicity, rendering it more soluble in organic solvents compared to its carboxylic acid form.[2]

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
CAS Number 1822-66-8[2][3][4]
Molecular Formula C₁₀H₁₂O₆S[3]
Molecular Weight 260.27 g/mol [3]
IUPAC Name This compound[3]
Synonyms 2,5-bis(ethoxycarbonyl)-3,4-dihydroxythiophene, 3,4-Dihydroxy-Thiophene-2,5-Dicarboxylic Acid Diethyl Ester[2]
Appearance Pale yellow to white solid[1]
Melting Point 132-135 °C
Boiling Point 153 °C at 760 mmHg
Density 1.017 g/mL at 25 °C[1]

Synthesis and Experimental Protocols

The synthesis of this compound is well-documented, typically involving a condensation reaction. A general and widely cited method is the reaction of diethyl thiodiglycolate with diethyl oxalate in the presence of a base such as sodium ethoxide or sodium methoxide.

Experimental Protocol: Synthesis via Sodium Ethoxide

A common laboratory-scale synthesis is as follows:

  • Reaction Setup: In a 2 L two-necked flask equipped with a reflux condenser, 175 g (2.57 mol) of sodium ethoxide is dissolved in 1200 mL of anhydrous ethanol. The solution is cooled to 0°C.[1]

  • Addition of Reactants: A solution of 106 g (0.514 mol) of diethyl thiodiglycolate and 188 g (1.28 mol) of diethyl oxalate in ethanol is added dropwise to the cooled sodium ethoxide solution.[1]

  • Reaction: After the addition is complete, the cooling bath is removed, and the reaction mixture is heated to reflux and stirred overnight.[1]

  • Isolation of Intermediate: The reaction mixture is then cooled to room temperature and filtered. The resulting yellow solid is washed with ethanol and dried.[1] This solid is the disodium salt of the target compound.

  • Acidification: The dried solid is suspended in water with stirring. Acidification with hydrochloric acid (HCl) results in the precipitation of a white solid.[1]

  • Final Product Isolation: The white precipitate, this compound, is collected by filtration and dried under vacuum. A reported yield for this procedure is approximately 60%.[1]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A Diethyl Thiodiglycolate E Condensation Reaction A->E B Diethyl Oxalate B->E C Sodium Ethoxide in Ethanol C->E D Reflux (Heating) F Acidification with HCl D->F after workup E->D followed by G This compound F->G

Synthesis workflow for this compound.

Applications in Materials Science

The primary application of this compound is as a monomer in the synthesis of conductive polymers. Specifically, it is a crucial intermediate for preparing 3,4-alkylenedioxythiophenes, such as the well-known 3,4-ethylenedioxythiophene (EDOT). Polymers derived from these monomers, like poly(3,4-ethylenedioxythiophene) (PEDOT), are highly valued for their electrical conductivity, optical transparency, and stability.

These conductive polymers have a wide range of applications in the electronics industry, including:

  • Electrochromic devices: Such as smart windows that can change their transparency in response to an electrical voltage.

  • Organic light-emitting diodes (OLEDs)

  • Photovoltaic cells

  • Antistatic coatings

  • Sensors

Experimental Protocol: Synthesis of 3,4-Ethylenedioxythiophene-2,5-dicarboxylic Acid

The conversion of this compound to a precursor for EDOT is exemplified by the following procedure:

  • Reaction Setup: A stirred suspension of the disodium salt of this compound (365 g, 1.2 moles), potassium carbonate (65 g, 0.47 moles), and PEG-400 (20 g) in dimethylformamide (1.0 L) is prepared at 25-30°C.

  • Reaction: The mixture is stirred for 30 minutes, and the temperature is slowly raised to 120-135°C.

  • Alkylation: Ethylene dichloride (116.55 g, 1.176 mol) is added at this temperature, and the reaction is maintained for 5 hours. This step results in the formation of the ethylenedioxy bridge.

G A This compound B Alkylation A->B C 3,4-Alkylenedioxythiophene Precursor B->C D Polymerization C->D E Conductive Polymers (e.g., PEDOT) D->E F Applications (e.g., Smart Windows, OLEDs) E->F

Pathway from the core compound to conductive polymer applications.

Potential in Drug Development and Biological Activity

While this compound is primarily utilized in materials science, the thiophene scaffold is a known pharmacophore present in numerous approved drugs. Thiophene derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Direct experimental data on the biological activity of this compound is currently scarce in publicly available literature. However, the structural features of the molecule, such as the dihydroxy-substituted aromatic ring, suggest a potential for antioxidant activity. This is based on the ability of such phenolic structures to act as radical scavengers.

To illustrate the potential of this chemical class, a study on a structurally related compound, diethyl 2,5-diaminothiophene-3,4-dicarboxylate , has demonstrated significant biological activity. Derivatives of this di-amino analogue were synthesized and screened for anticancer, antimicrobial, and anti-diabetic properties.[2] Several of these derivatives exhibited potent antiproliferative activity against human breast cancer cell lines (T47D and MCF-7), with some showing greater efficacy than the standard drug Doxorubicin.[2] Additionally, certain derivatives displayed broad-spectrum antimicrobial activity.[2]

While these findings cannot be directly extrapolated to this compound, they highlight the potential of the substituted thiophene-2,5-dicarboxylate scaffold as a promising starting point for the design and synthesis of new therapeutic agents. Further research, including in vitro screening for antioxidant, anticancer, and antimicrobial activities, is warranted to explore the pharmacological potential of this compound.

Spectroscopic and Structural Data

Table 2: Summary of Available Spectroscopic and Structural Data

Data TypeRemarksSource(s)
¹H-NMR Confirms the presence of ethyl and hydroxyl protons.[1]
¹³C-NMR Confirms the carbon skeleton of the molecule.[1]
Mass Spectrometry The exact mass is reported as 260.03545927.[3]
Crystal Structure A crystal structure has been deposited in the Cambridge Structural Database (CSD), entry CCDC 241231. This provides definitive 3D structural information.[3]

Conclusion

This compound is a valuable and well-characterized organic compound with a significant and established role in materials science, particularly as a precursor to conductive polymers. Its synthesis is straightforward and scalable. While its application in drug development is yet to be explored in detail, the known biological activities of structurally related thiophene derivatives suggest that it may be a promising scaffold for future pharmacological research. This guide provides a solid foundation of the current knowledge on this compound, intended to support and inspire further investigation by researchers in both materials science and drug discovery.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a detailed synthetic protocol for Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate. The information is presented to support research and development activities requiring a thorough understanding of this compound's chemical and physical properties.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals corresponding to the ethyl ester groups and the hydroxyl protons. The ethyl group should present as a quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons, with typical coupling constants. The hydroxyl protons may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Distinct signals are expected for the carbonyl carbons of the ester groups, the sp² hybridized carbons of the thiophene ring (including those bonded to the hydroxyl groups), and the carbons of the ethyl groups.

Data Summary Table:

¹H NMR Data
Chemical Shift (δ) ppm Assignment
Data not available-OCH₂ CH₃
Data not available-OCH₂CH₃
Data not available-OH
¹³C NMR Data
Chemical Shift (δ) ppm Assignment
Data not availableC =O
Data not availableC -OH
Data not availableThiophene Ring C
Data not available-OCH₂ CH₃
Data not available-OCH₂CH₃
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. A strong, broad band is expected in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. A sharp, strong absorption around 1700 cm⁻¹ will indicate the C=O stretching of the ester groups. Other bands corresponding to C-O stretching and C=C stretching of the thiophene ring are also anticipated.

Data Summary Table:

IR Spectral Data
Wavenumber (cm⁻¹) Assignment
Data not availableO-H Stretch
Data not availableC=O Stretch (Ester)
Data not availableC-O Stretch
Data not availableC=C Stretch (Thiophene)
Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of this compound (C₁₀H₁₂O₆S), which is 260.27 g/mol .[1] Fragmentation may involve the loss of ethoxy groups or other characteristic fragments.

Data Summary Table:

Mass Spectrometry Data
m/z Assignment
Data not available[M]⁺
Data not availableFragment Ions

Experimental Protocols

Synthesis of this compound.[1]

This protocol describes a common method for the synthesis of the title compound.

Materials:

  • Diethyl thioglycolate

  • Diethyl oxalate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • In a two-necked flask equipped with a reflux condenser, dissolve sodium ethoxide (2.57 mol) in anhydrous ethanol (1200 mL).

  • Cool the solution to 0°C.

  • Prepare a solution of diethyl thioglycolate (0.514 mol) and diethyl oxalate (1.28 mol) in ethanol.

  • Add the solution of diethyl thioglycolate and diethyl oxalate dropwise to the cooled sodium ethoxide solution.

  • After the addition is complete, remove the cooling bath and heat the reaction mixture to reflux overnight.

  • Cool the reaction mixture to room temperature and filter the resulting yellow solid.

  • Wash the solid with ethanol and allow it to dry.

  • Suspend the solid in water and acidify with HCl to precipitate the product.

  • Filter the white solid, wash with water, and dry under vacuum to yield this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and depositing it onto a salt plate.

  • Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer, for example, via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Diethyl Thioglycolate + Diethyl Oxalate + Sodium Ethoxide Reaction Reflux in Ethanol Reactants->Reaction 1. Reaction Setup Workup Acidification (HCl) Reaction->Workup 2. Quenching Purification Filtration & Drying Workup->Purification 3. Isolation Product Diethyl 3,4-dihydroxythiophene- 2,5-dicarboxylate Purification->Product 4. Final Product NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

References

Technical Guide: Solubility Profile of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, a key intermediate in the synthesis of electrochromic conducting polymers.[1] Understanding the solubility of this compound is crucial for its synthesis, purification, and subsequent reactions.

Physicochemical Properties
PropertyValue
Molecular FormulaC₁₀H₁₂O₆S
Molecular Weight260.27 g/mol [2]
AppearancePale yellow to white solid[3]
Melting Point132-135 °C[3][4]
Solubility in Common Solvents
SolventChemical FormulaTypeExpected SolubilityRationale/Observations from Literature
WaterH₂OPolar ProticLow to InsolubleThe compound precipitates from reaction mixtures upon the addition of water, and is washed with water during purification, indicating low solubility.[1][3]
EthanolC₂H₅OHPolar ProticLowThe compound is synthesized in ethanol and washed with ethanol, suggesting it is not highly soluble in this solvent.[3]
MethanolCH₃OHPolar ProticLow to Moderately SolubleSynthesis of the disodium salt of the compound is carried out in methanol.[5] This may suggest some solubility of the parent compound.
AcetoneC₃H₆OPolar AproticLikely SolubleNo direct data found, but polar aprotic solvents are generally good solvents for moderately polar organic compounds.
Dimethyl Sulfoxide (DMSO)C₂H₆SOPolar AproticLikely SolubleThe disodium salt of the compound is used in reactions with DMSO as a solvent, suggesting the parent compound may also be soluble.[5]
N,N-Dimethylformamide (DMF)C₃H₇NOPolar AproticLikely SolubleSimilar to DMSO, DMF is used as a solvent for reactions involving the disodium salt of the compound.[5]
Ethyl AcetateC₄H₈O₂Moderately PolarLikely SolubleNo direct data found, but this solvent is often used for chromatography and extraction of similar organic molecules.
Dichloromethane (DCM)CH₂Cl₂NonpolarLikely Low to InsolubleAs a relatively polar molecule, it is expected to have limited solubility in nonpolar solvents.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general experimental protocol for the gravimetric method can be adapted.

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., DMSO, DMF, Acetone)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker with temperature control

  • Centrifuge

  • Micropipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed vials

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the vial to stand undisturbed at the constant temperature to let the excess solid settle.

    • To ensure complete separation of the undissolved solid, centrifuge the vial at a moderate speed.

  • Sample Collection:

    • Carefully withdraw a known volume of the clear supernatant using a micropipette. To avoid disturbing the sediment, it is advisable to filter the supernatant through a syringe filter that is compatible with the solvent.

  • Solvent Evaporation and Mass Determination:

    • Transfer the collected supernatant to a pre-weighed evaporating dish or vial.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

    • Once the solvent is completely evaporated, place the dish or vial in a desiccator to cool to room temperature.

    • Weigh the dish or vial containing the dried solute on an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish/vial from the final weight.

    • The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solid by the volume of the supernatant collected.

Visualizations

Workflow for Solubility Determination

The following diagram illustrates the general experimental workflow for determining the solubility of a solid compound in a solvent.

G A Add excess solid to known volume of solvent B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C Separate undissolved solid (Centrifugation/Settling) B->C D Collect known volume of clear supernatant (filtration) C->D E Evaporate solvent from the collected sample D->E F Weigh the dried solute E->F G Calculate Solubility (mass of solute / volume of solvent) F->G

Caption: Gravimetric method for solubility determination.

Logical Relationship of Solubility

The following diagram illustrates the general principle of "like dissolves like" which governs the solubility of organic compounds.

G cluster_0 Solute cluster_1 Solvent A Polar Solute C Polar Solvent A->C High Solubility D Nonpolar Solvent A->D Low Solubility B Nonpolar Solute B->C Low Solubility B->D High Solubility

Caption: Principle of "like dissolves like".

References

An In-depth Technical Guide on the Thermal Stability of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the available data and methodologies related to the thermal stability of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate. Due to the limited publicly available experimental data on the thermal decomposition of this specific compound, this document summarizes its known physical properties, provides detailed protocols for its synthesis, and outlines a general experimental workflow for assessing its thermal stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The guide is intended to serve as a foundational resource for researchers and professionals engaged in the development and characterization of thiophene-based compounds.

Introduction

This compound is a substituted thiophene derivative with potential applications in materials science and as an intermediate in the synthesis of conducting polymers. Understanding the thermal stability of this compound is crucial for its handling, storage, and application in various manufacturing processes, particularly those involving elevated temperatures. This guide consolidates the available information on its physical properties and provides standardized protocols for further investigation of its thermal behavior.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₀H₁₂O₆S
Molecular Weight 260.27 g/mol
CAS Number 1822-66-8
Melting Point 132-135 °C
Appearance Solid

Synthesis Protocol

The synthesis of this compound is crucial for obtaining the material for thermal analysis. A general and widely cited method involves the condensation of diethyl thioglycolate with diethyl oxalate.

Materials:

  • Diethyl thioglycolate

  • Diethyl oxalate

  • Sodium methoxide

  • Methanol

  • Hydrochloric acid (HCl)

  • Round-bottomed flask

  • Reflux condenser

  • Stirring apparatus

  • Cooling bath

  • Filtration apparatus

Procedure:

  • Charge a round-bottomed flask equipped with a reflux condenser and stirring apparatus with methanol and cool the flask to 0°C using a cooling bath.

  • Slowly add a solution of sodium methoxide to the cooled methanol.

  • In a separate vessel, prepare a solution of diethyl thioglycolate and diethyl oxalate.

  • Add the diethyl thioglycolate and diethyl oxalate solution dropwise to the cooled sodium methoxide solution, maintaining the temperature below 5°C. This addition should be carried out over a period of 2 to 3 hours.

  • After the addition is complete, raise the temperature of the reaction mixture to 25-30°C and stir for 1 hour.

  • Following the stirring period, heat the mixture to reflux.

  • After the reflux period, cool the reaction mass to 25-30°C.

  • Filter the resulting precipitate and wash the residue with methanol.

  • Dry the collected solid at 60-70°C to obtain the disodium salt of this compound.

  • To obtain the final product, the disodium salt is then acidified. Suspend the salt in water and add hydrochloric acid until the pH is acidic, leading to the precipitation of this compound as a solid.

  • Filter the precipitate, wash with water, and dry under vacuum.

G cluster_synthesis Synthesis Workflow reagents Diethyl Thioglycolate + Diethyl Oxalate reaction Condensation Reaction (Reflux) reagents->reaction base Sodium Methoxide in Methanol (0°C) base->reaction filtration1 Filtration & Washing reaction->filtration1 disodium_salt Disodium Salt Intermediate filtration1->disodium_salt acidification Acidification (HCl) disodium_salt->acidification filtration2 Filtration & Washing acidification->filtration2 drying Drying filtration2->drying product Diethyl 3,4-dihydroxythiophene- 2,5-dicarboxylate drying->product G cluster_tga TGA Experimental Workflow sample_prep Sample Preparation (5-10 mg) instrument_setup Instrument Setup (Inert Atmosphere) sample_prep->instrument_setup thermal_program Set Thermal Program (e.g., 10°C/min ramp) instrument_setup->thermal_program data_acquisition Data Acquisition (Weight vs. Temperature) thermal_program->data_acquisition data_analysis Data Analysis (Determine Decomposition T) data_acquisition->data_analysis report Report Thermal Stability data_analysis->report

Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate: A Core Monomer Intermediate for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is a crucial heterocyclic building block in the synthesis of advanced functional polymers. While not typically directly polymerized, its strategic role as a key intermediate allows for the creation of a variety of substituted thiophene monomers, most notably those in the poly(3,4-alkylenedioxythiophene) (PXDOT) family, such as the widely utilized poly(3,4-ethylenedioxythiophene) (PEDOT). These resulting polymers exhibit exceptional electronic and optical properties, making them highly valuable in a range of applications, from organic electronics to biomedical devices and drug delivery systems.

This technical guide provides an in-depth overview of this compound, focusing on its synthesis, chemical properties, and its pivotal role as a precursor to polymerizable monomers. Detailed experimental protocols and structured data are presented to support researchers and professionals in the fields of materials science and drug development.

Monomer Profile: this compound

This thiophene derivative is a stable, pale yellow to white solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₆S[2][3]
Molecular Weight 260.27 g/mol [1][2][3]
CAS Number 1822-66-8[2]
Melting Point 132-135 °C[1]
Appearance Pale yellow to white solid[1]

Synthesis of this compound

The primary and most established method for synthesizing this compound involves a condensation reaction between diethyl thioglycolate and diethyl oxalate in the presence of a strong base, such as sodium ethoxide or sodium methoxide.[1][4]

Experimental Protocol: Synthesis via Sodium Ethoxide

Materials:

  • Diethyl thioglycolate

  • Diethyl oxalate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (HCl)

  • Water

Procedure: [1]

  • Under an inert atmosphere (e.g., nitrogen), dissolve sodium ethoxide (2.57 mol) in anhydrous ethanol (1200 mL) in a 2 L two-necked flask equipped with a reflux condenser.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Prepare a solution of diethyl thioglycolate (0.514 mol) and diethyl oxalate (1.28 mol) in ethanol.

  • Add the solution of diethyl thioglycolate and diethyl oxalate dropwise to the cooled sodium ethoxide solution.

  • After the addition is complete, remove the cooling bath and heat the reaction mixture to reflux overnight.

  • Cool the reaction to room temperature, which should result in the formation of a yellow solid.

  • Filter the solid and wash it with ethanol. Allow the solid to dry.

  • Suspend the dried solid in water with stirring to form a suspension.

  • Acidify the suspension with hydrochloric acid (HCl), leading to the precipitation of a white solid.

  • Filter the white solid and dry it under a vacuum to obtain this compound.

A yield of approximately 60% can be expected from this procedure.[1]

Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product diethyl_thioglycolate Diethyl Thioglycolate condensation Condensation in Anhydrous Ethanol diethyl_thioglycolate->condensation diethyl_oxalate Diethyl Oxalate diethyl_oxalate->condensation sodium_ethoxide Sodium Ethoxide sodium_ethoxide->condensation reflux Overnight Reflux condensation->reflux acidification Acidification with HCl reflux->acidification product Diethyl 3,4-dihydroxythiophene- 2,5-dicarboxylate acidification->product

Caption: Synthesis of this compound.

Role as a Monomer Intermediate

Extensive research has established that this compound is a critical intermediate for the synthesis of 3,4-alkylenedioxythiophene monomers.[4] These monomers are then readily polymerized to form conductive polymers with significant commercial and research interest. The hydroxyl groups of the thiophene ring are reactive and can be alkylated to introduce the desired dioxyalkylene bridge.

A prime example is the synthesis of 3,4-ethylenedioxythiophene (EDOT), a precursor to the highly successful conductive polymer, PEDOT.

Experimental Protocol: Conversion to 3,4-Ethylenedioxythiophene-2,5-dicarboxylic Acid

Materials:

  • Disodium salt of this compound

  • Potassium carbonate

  • Dimethylformamide (DMF)

  • Polyethylene glycol (PEG-400)

  • Ethylene dichloride

Procedure: [4]

  • Prepare the disodium salt of this compound by reacting diethyl thioglycolate and diethyl oxalate with sodium methoxide in methanol.[4]

  • In a stirred suspension, add the disodium salt (1.2 moles), potassium carbonate (0.47 moles), and PEG-400 (20 g) to dimethylformamide (1.0 L) at 25-30 °C.

  • Stir the mixture for 30 minutes at 25-30 °C.

  • Slowly raise the temperature to 120-135 °C.

  • Add ethylene dichloride (1.176 mol) at this temperature and maintain the reaction for 5 hours.

  • The resulting product is a precursor which can then be hydrolyzed and decarboxylated to yield 3,4-ethylenedioxythiophene (EDOT).

Conversion Pathway

ConversionPathway monomer Diethyl 3,4-dihydroxythiophene- 2,5-dicarboxylate alkylation Alkylation with Ethylene Dichloride monomer->alkylation intermediate 3,4-Ethylenedioxythiophene -2,5-dicarboxylic Acid Ester alkylation->intermediate hydrolysis Hydrolysis intermediate->hydrolysis decarboxylation Decarboxylation hydrolysis->decarboxylation edot 3,4-Ethylenedioxythiophene (EDOT) decarboxylation->edot polymerization Polymerization edot->polymerization pedot Poly(3,4-ethylenedioxythiophene) (PEDOT) polymerization->pedot

Caption: Conversion of the monomer to EDOT and subsequent polymerization.

Polymerization of this compound Derivatives

While direct polymerization of this compound is not commonly reported, its derivatives, such as EDOT, are readily polymerized through various methods, including oxidative chemical polymerization and electropolymerization. These methods lead to the formation of highly conjugated polymer backbones responsible for their desirable electronic and optical properties.

Oxidative Polymerization: This technique typically involves the use of an oxidizing agent, such as iron(III) chloride (FeCl₃) or ammonium persulfate, to initiate the polymerization of the monomer.

Electropolymerization: In this method, a polymer film is deposited on an electrode surface by applying an electrical potential to a solution containing the monomer. This technique allows for precise control over the thickness and morphology of the resulting polymer film.

Applications in Drug Development and Beyond

The polymers derived from this compound, particularly PEDOT and its derivatives, have garnered significant attention in the pharmaceutical and biomedical fields. Their biocompatibility, electrical conductivity, and ease of functionalization make them suitable for a variety of applications, including:

  • Drug Delivery: As conductive matrices for the controlled release of therapeutic agents.

  • Biosensors: For the sensitive and selective detection of biomolecules.

  • Tissue Engineering: As scaffolds that can provide electrical stimulation to promote cell growth and differentiation.

  • Neural Interfaces: To improve the signal transduction between biological tissues and electronic devices.

Conclusion

This compound is a fundamentally important, though often overlooked, molecule in the field of conducting polymers. Its true value lies not in its direct polymerization but in its role as a versatile and accessible intermediate for the synthesis of more complex and highly functional thiophene-based monomers. A thorough understanding of its synthesis and derivatization is, therefore, essential for researchers and professionals aiming to develop novel polymeric materials for advanced applications in drug development, bioelectronics, and materials science. The detailed protocols and pathways provided in this guide serve as a foundational resource for the synthesis and utilization of this key monomer precursor.

References

An In-depth Technical Guide on the Safety and Handling Precautions for Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate (CAS No. 1822-66-8), a chemical intermediate used in the synthesis of various organic materials, including electrochromic conducting polymers.[1] Given that the health hazards and toxicological properties of this compound have not been fully investigated, adherence to strict safety protocols is imperative to minimize exposure and ensure a safe laboratory environment.[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are skin and eye irritation, with the potential for causing an allergic skin reaction and respiratory irritation.

GHS Classification:

  • Skin Corrosion/Irritation: Category 2[3]

  • Serious Eye Damage/Eye Irritation: Category 2[3]

  • Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[3]

  • Skin Sensitization: May cause an allergic skin reaction.[2]

GHS Label Elements:

  • Pictogram:

    • alt text

  • Signal Word: Warning [2][3]

Hazard Statements:

  • H315: Causes skin irritation.[3][4]

  • H317: May cause an allergic skin reaction.[2]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[3]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the quantitative data table below. Key precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gear, and ensuring adequate ventilation.

Quantitative Safety and Physical Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₆S[2][5]
Molecular Weight 260.27 g/mol [2][3]
CAS Number 1822-66-8[2][3]
Appearance Solid, Pale yellow to white powder[2][4]
Melting Point 132-135 °C[4]
Flash Point 150 °F[4]
GHS Hazard Codes H315, H317, H319, H335[2][3]
Precautionary Codes P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501[3][4]
Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to the following protocols is essential when working with this compound.

3.1. Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles that meet approved standards.[2]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).[2]

  • Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, chemical-resistant boots and additional protective clothing.[2]

  • Respiratory Protection: If ventilation is inadequate or for spill cleanup, use an appropriate respirator.[2]

3.2. Engineering Controls and Handling Procedures

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

  • General Handling: Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust or vapor.[2] Keep the container tightly closed when not in use.[2]

  • Hygiene: Wash hands thoroughly after handling.

3.3. First-Aid Measures

  • In case of Eye Contact: Immediately flush eyes with plenty of clean, running water for at least 15 minutes, keeping the eyelids open.[2] Seek medical attention.[2]

  • In case of Skin Contact: Remove contaminated clothing and wash the affected area immediately with generous quantities of running water and non-abrasive soap.[2] If irritation or an allergic reaction develops, seek medical attention.[2]

  • If Inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen.[2] Seek medical attention.[2]

  • If Swallowed: While ingestion is a less common route of occupational exposure, it may be harmful.[2] Seek immediate medical attention.

3.4. Spill and Disposal Procedures

  • Spill Response: Wear appropriate PPE, including a respirator, impervious boots, and heavy rubber gloves.[2] For solid spills, scoop the material into a suitable container for disposal.[2] For liquid spills, absorb the material with an inert substance and place it in a container for disposal.[2] Ventilate the area and wash the spill site after material pickup is complete.[2]

  • Disposal: Dispose of waste in accordance with federal, state, and local regulations. Dissolving the material in a combustible solvent for incineration is a potential disposal method, but regulations must be followed.[2]

Storage and Incompatibilities
  • Storage Conditions: Store in a cool, dry, and well-ventilated place in a tightly closed container.[2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[2]

Toxicological and Ecological Information
  • Toxicology: The toxicological properties of this compound have not been fully investigated or determined.[2] It is known to be an irritant to the mucous membranes and upper respiratory tract and may be harmful if ingested or inhaled.[2]

  • Ecology: No data is available on the persistence, degradability, or cumulative potential of this compound in the environment.[2]

Visualized Workflows

The following diagrams illustrate key logical relationships and workflows for the safe handling of this compound.

G Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Assess Risks B Review SDS A->B C Select Appropriate PPE B->C D Ensure Engineering Controls (Fume Hood, Eyewash) C->D E Handle in Fume Hood D->E Proceed to Handling F Avoid Dust/Vapor Inhalation E->F G Prevent Skin/Eye Contact F->G H Keep Container Closed G->H I Store Properly H->I Proceed to Post-Handling J Dispose of Waste Correctly I->J K Wash Hands Thoroughly J->K

Caption: A logical workflow for the safe handling of chemical compounds.

G Emergency Response Protocol cluster_eye Eye Contact cluster_skin Skin Contact cluster_inhalation Inhalation A Exposure Event B Flush with water for 15 minutes A->B D Wash with soap and water A->D G Move to Fresh Air A->G C Seek Medical Attention B->C E Remove Contaminated Clothing D->E F Seek Medical Attention if irritation persists E->F H Provide Oxygen if needed G->H I Seek Medical Attention H->I

Caption: First-aid measures for different exposure routes.

References

theoretical and computational studies of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical and Computational Studies of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the theoretical and computational approaches to studying this compound. While direct computational studies on this specific molecule are not extensively published, this guide synthesizes common methodologies and expected outcomes based on research of similar thiophene derivatives.

Introduction to this compound

This compound is a thiophene derivative with potential applications in materials science and drug development.[1] Thiophene-based compounds are known for their diverse biological activities and utility as building blocks for organic semiconductors.[2] Computational studies are essential for understanding the structural, electronic, and reactive properties of such molecules, providing insights that can guide experimental work.

Molecular Structure:

Caption: Molecular structure of this compound.

Computational Methodology

Theoretical studies of thiophene derivatives commonly employ Density Functional Theory (DFT) due to its balance of accuracy and computational cost.[3][4][5]

Geometry Optimization

The initial step in computational analysis is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.

start Initial Molecular Structure dft DFT Calculation (e.g., B3LYP/6-311G(d,p)) start->dft opt Geometry Optimization dft->opt freq Frequency Analysis opt->freq end Optimized Structure (Local Minimum) freq->end reagents Precursor + Reagents in Ethanol reflux Reflux for 24h reagents->reflux cool Cool to Room Temp. reflux->cool precipitate Precipitate with Water cool->precipitate filter Filter and Wash precipitate->filter dry Dry under Vacuum filter->dry product Final Product dry->product

References

An In-depth Technical Guide to Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, a key intermediate in the synthesis of advanced materials. The document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering detailed information on its historical background, synthesis protocols, and physicochemical properties.

Discovery and History

The synthesis of this compound is rooted in the pioneering work of O. Hinsberg on thiophene derivatives in the early 20th century. While modern applications have brought this compound to the forefront, its origins can be traced back to the fundamental explorations of thiophene chemistry. The primary synthetic route is a variation of the Hinsberg thiophene synthesis, a method involving the condensation of an α-dicarbonyl compound with diethyl thiodiacetate.[1] This foundational reaction laid the groundwork for the preparation of a wide range of substituted thiophenes.

The compound's significance has grown substantially with the advent of conducting polymers. It serves as a crucial precursor for the production of 3,4-ethylenedioxythiophene (EDOT), the monomer used to synthesize poly(3,4-ethylenedioxythiophene) (PEDOT). PEDOT is a transparent conductive polymer with widespread applications in electronic displays, antistatic coatings, and organic solar cells.

Physicochemical Properties

This compound is a pale yellow to white solid at room temperature.[2] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₆S[2]
Molecular Weight 260.27 g/mol [2][3]
CAS Number 1822-66-8[3]
Melting Point 132-135 °C[2]
Boiling Point 153 °C at 760 mmHg
Density 1.017 g/mL at 25 °C[2]
Appearance Pale yellow to white solid[2]
Purity Typically ≥98%
Storage Temperature 4°C

Synthesis Protocols

The synthesis of this compound is typically achieved through a base-catalyzed condensation reaction. Several variations of the experimental procedure exist, with differences in the choice of base, solvent, and reaction conditions. Below are detailed protocols for two common methods.

Synthesis using Sodium Ethoxide in Ethanol

This is a widely cited method for the laboratory-scale synthesis of the target compound.

Experimental Protocol:

  • In a 2 L two-necked flask equipped with a reflux condenser, dissolve 175 g (2.57 mol) of sodium ethoxide in 1200 mL of anhydrous ethanol.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Prepare a solution of 106 g (0.514 mol) of diethyl thioglycolate and 188 g (1.28 mol) of diethyl oxalate in ethanol.

  • Add the solution of diethyl thioglycolate and diethyl oxalate dropwise to the cooled sodium ethoxide solution.

  • After the addition is complete, remove the cooling bath and heat the reaction mixture to reflux overnight.

  • Cool the reaction mixture to room temperature and filter the resulting yellow solid.

  • Wash the solid with ethanol and allow it to air dry.

  • Suspend the dried solid in water in a large Erlenmeyer flask with stirring.

  • Acidify the suspension with hydrochloric acid (HCl) to precipitate a white solid.

  • Filter the white solid and dry it under a vacuum to yield the final product. A reported yield for this method is approximately 60%.[2]

Synthesis of the Disodium Salt using Sodium Methoxide in Methanol

This protocol results in the formation of the disodium salt of this compound, which can be used in subsequent reactions.

Experimental Protocol:

  • Charge a round-bottomed flask with diethyl thioglycolate and diethyl oxalate in methanol and cool the mixture to 0°C.

  • Slowly add a solution of sodium methoxide over 2 to 3 hours, maintaining the temperature below 5°C.

  • Raise the temperature to 25-30°C and stir for 1 hour.

  • Heat the reaction mixture to reflux.

  • After the reaction is complete, cool the mixture to 25-30°C and filter the precipitate.

  • Wash the residue with methanol and dry at 60-70°C to obtain the disodium salt of this compound.[1]

Synthesis Pathway

The synthesis of this compound via the Hinsberg condensation is a classic example of thiophene ring formation. The general workflow involves the reaction of diethyl thioglycolate with diethyl oxalate in the presence of a strong base.

Synthesis_Workflow A Diethyl Thioglycolate D Condensation Reaction A->D B Diethyl Oxalate B->D C Base (e.g., Sodium Ethoxide) C->D Catalyst E Intermediate Adduct D->E F Cyclization & Aromatization E->F G This compound F->G

A simplified workflow for the synthesis of this compound.

Applications in Materials Science

The primary application of this compound is as a monomer precursor for the synthesis of conducting polymers. Specifically, it is a key starting material for the production of 3,4-ethylenedioxythiophene (EDOT). The general synthetic route to EDOT involves the alkylation of this compound followed by hydrolysis and decarboxylation. EDOT is then polymerized to form PEDOT, a polymer with remarkable electronic and optical properties.

Logical_Relationship cluster_start Starting Material cluster_intermediate Monomer Synthesis cluster_final Polymer Synthesis A This compound B Alkylation A->B C Hydrolysis & Decarboxylation B->C D 3,4-Ethylenedioxythiophene (EDOT) C->D E Polymerization D->E F Poly(3,4-ethylenedioxythiophene) (PEDOT) E->F

The logical progression from the core compound to the final conducting polymer.

Safety Information

This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This technical guide serves as a foundational resource for understanding the discovery, synthesis, and properties of this compound. The information provided herein is intended to support further research and development in the fields of organic synthesis and materials science.

References

Methodological & Application

Application Note & Protocol: Synthesis of 3,4-Ethylenedioxythiophene (EDOT) from Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Ethylenedioxythiophene (EDOT) is a crucial monomer for the production of poly(3,4-ethylenedioxythiophene) (PEDOT), a conductive polymer with wide-ranging applications in electrochromic displays, photovoltaics, printed wiring, and sensors due to its high chemical stability, low oxidation potential, and biocompatibility.[1][2] This document outlines a detailed protocol for the synthesis of EDOT starting from Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate. The synthesis involves a three-step process: cyclization to form the ethylenedioxy bridge, followed by hydrolysis of the ester groups, and finally, decarboxylation to yield the EDOT monomer. While this method is well-established, it is often associated with long reaction times and modest yields.[3][4][5]

Experimental Protocols

This protocol is a synthesized procedure based on established methods.[5][6]

Step 1: Synthesis of 3,4-Ethylenedioxythiophene-2,5-dicarboxylic Acid

  • Reaction Setup: In a round-bottomed flask equipped with a stirrer and reflux condenser, suspend Diethyl-3,4-dihydroxythiophene-2,5-dicarboxylate disodium salt (1.2 moles), potassium carbonate (0.47 moles), and polyethylene glycol (PEG-400, 20 g) in dimethylformamide (DMF, 1.0 L).[6]

  • Initial Stirring: Stir the mixture at 25-30°C for 30 minutes.[6]

  • Heating and Reagent Addition: Gradually heat the reaction mixture to 120-135°C. Once the temperature is stable, add ethylene dichloride (1.176 moles) to the mixture.[6]

  • Reaction: Maintain the reaction at this temperature for 5 hours.[6]

  • Saponification: After the cyclization is complete, add a 10% aqueous solution of sodium hydroxide to the reaction mixture and heat to reflux for 3 hours to facilitate the hydrolysis of the ester groups.

  • Acidification: Cool the mixture and acidify with a 50% solution of dilute sulfuric acid to a pH of 3. This will precipitate the 3,4-ethylenedioxythiophene-2,5-dicarboxylic acid.

  • Isolation: Filter the precipitate and wash it with water to remove any inorganic salts. The resulting wet product is 2,5-dicarboxy-3,4-ethylenedioxythiophene.

Step 2: Decarboxylation to form 3,4-Ethylenedioxythiophene (EDOT)

  • Reaction Setup: In a separate reaction vessel, add the 2,5-dicarboxy-3,4-ethylenedioxythiophene obtained from the previous step to a solvent such as quinoline. Add a catalyst, such as copper powder.[5]

  • Heating: Heat the mixture to induce decarboxylation. The exact temperature and reaction time will depend on the specific solvent and catalyst used.

  • Purification: The crude EDOT can be purified by distillation under reduced pressure. Further purification can be achieved through silica gel chromatography using a hexane/dichloromethane solvent system.[4]

Data Presentation

ParameterValueReference
Starting Material This compound disodium salt[6]
Cyclization Reagent Ethylene dichloride[6]
Cyclization Catalyst Potassium carbonate, PEG-400[6]
Cyclization Solvent Dimethylformamide (DMF)[6]
Cyclization Temperature 120-135°C[6]
Cyclization Time 5 hours[6]
Saponification Reagent 10% Sodium Hydroxide
Saponification Time 3 hours (reflux)
Decarboxylation Solvent Quinoline (or other high-boiling solvents)[5]
Decarboxylation Catalyst Copper powder (or other catalysts)[5]
Overall Yield Generally low[3][4]

Experimental Workflow

EDOT_Synthesis Start Diethyl 3,4-dihydroxythiophene- 2,5-dicarboxylate disodium salt Step1 Step 1: Cyclization (Ethylene dichloride, K2CO3, PEG-400, DMF, 120-135°C, 5h) Start->Step1 Intermediate1 3,4-Ethylenedioxythiophene- 2,5-dicarboxylate diethyl ester Step1->Intermediate1 Step2 Step 2: Saponification & Acidification (10% NaOH, reflux, 3h; then H2SO4) Intermediate1->Step2 Intermediate2 3,4-Ethylenedioxythiophene- 2,5-dicarboxylic acid Step2->Intermediate2 Step3 Step 3: Decarboxylation (Quinoline, Copper catalyst, Heat) Intermediate2->Step3 Purification Purification (Distillation, Chromatography) Step3->Purification End 3,4-Ethylenedioxythiophene (EDOT) Purification->End

Caption: Synthesis workflow for EDOT.

Characterization

The final product, 3,4-ethylenedioxythiophene (EDOT), is a colorless, viscous liquid.[1] Characterization can be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra can be used to confirm the chemical structure of the synthesized EDOT.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the EDOT molecule.

  • Mass Spectrometry (MS): MS can be used to determine the molecular weight of the product and confirm its identity.

Alternative Synthesis Routes

It is important to note that alternative and potentially higher-yielding synthetic routes for EDOT exist. One common alternative starts from 3,4-dimethoxythiophene, which undergoes a transesterification reaction with ethylene glycol.[3][5] Another approach involves the reaction of 3,4-dibromothiophene with sodium methoxide to produce 3,4-dimethoxythiophene, which is then converted to EDOT.[5] These methods may offer advantages in terms of reaction time and overall yield.

References

Application Notes and Protocols: Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate as a key starting material for the synthesis of functionalized poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives for applications in organic electronics. Detailed experimental protocols for monomer synthesis and polymer thin-film deposition are provided, along with key performance data to guide research and development.

Introduction

This compound is a crucial precursor for the synthesis of functionalized 3,4-ethylenedioxythiophene (EDOT) monomers. While not directly used in the active layers of electronic devices, its derivatives, particularly hydroxyl-functionalized EDOT (EDOT-OH), are valuable for creating conducting polymers with tailored properties. These polymers, such as PEDOT-OH, offer advantages over the more common PEDOT:PSS, including opportunities for covalent functionalization, which is critical for applications in biosensors, functionalized electrodes, and other advanced organic electronic devices.

The general pathway involves a two-step synthesis from this compound to a functionalized EDOT monomer, followed by electropolymerization to form a conductive polymer film.

Synthesis Pathway from Precursor to Polymer

The conversion of this compound to a functional PEDOT polymer involves the synthesis of an intermediate EDOT monomer, followed by polymerization. A common route is the synthesis of 2-hydroxymethyl-3,4-ethylenedioxythiophene (EDOT-OH).

A Diethyl 3,4-dihydroxy- thiophene-2,5-dicarboxylate B Diethyl 3,4-ethylenedioxy- thiophene-2,5-dicarboxylate A->B Williamson Ether Synthesis or Mitsunobu Reaction C 3,4-ethylenedioxythiophene- 2,5-dicarboxylic acid B->C Hydrolysis D Functionalized EDOT Monomer (e.g., EDOT-OH) C->D Decarboxylation E Conducting Polymer Film (e.g., PEDOT-OH) D->E Electropolymerization

Caption: Synthesis workflow from the precursor to the functional polymer.

Experimental Protocols

Protocol 1: Synthesis of Functionalized EDOT Monomer (EDOT-OH)

This protocol outlines the synthesis of a functionalized EDOT monomer from this compound. The synthesis involves an etherification reaction followed by hydrolysis and decarboxylation.[1] While traditional methods can have low yields, microwave-assisted synthesis can improve efficiency.

Materials:

  • This compound

  • 1,2-dihaloethane (e.g., 1,2-dichloroethane or 1,2-dibromoethane)

  • Electron donor (e.g., Sodium Ethoxide)

  • Sodium Hydroxide (NaOH)

  • Copper-based catalyst (e.g., Cu₂Cr₂O₅)

  • Solvent (e.g., Dimethylformamide - DMF)

  • Microwave reactor

Procedure:

  • Etherification (Williamson Ether Synthesis):

    • In a microwave reactor, mix this compound and 1,2-dihaloethane in a suitable solvent containing an electron donor.

    • Heat the mixture using a 2.45 GHz microwave at a power of 500-1000 W for up to 30 minutes to yield Diethyl 3,4-ethylenedioxythiophene-2,5-dicarboxylate.

  • Hydrolysis:

    • Mix the resulting Diethyl 3,4-ethylenedioxythiophene-2,5-dicarboxylate with a NaOH solution in the microwave reactor.

    • Heat using a 2.45 GHz microwave at a power of 500-1200 W for up to 20 minutes to obtain 3,4-ethylenedioxythiophene-2,5-dicarboxylic acid.

  • Decarboxylation:

    • Mix the 3,4-ethylenedioxythiophene-2,5-dicarboxylic acid with a copper-based catalyst (e.g., Cu₂Cr₂O₅) in a suitable solvent like DMF in the microwave reactor.

    • Heat using a 2.45 GHz microwave at a power of 500-1200 W for up to 30 minutes to obtain the functionalized EDOT monomer.

  • Purification:

    • The crude product should be purified using column chromatography or recrystallization to obtain the pure functionalized EDOT monomer.

Protocol 2: Electropolymerization of Functionalized EDOT Monomer

This protocol describes the electrochemical deposition of a conductive polymer film from a functionalized EDOT monomer onto a conductive substrate (e.g., gold-sputtered Kapton or Indium Tin Oxide - ITO).[2]

Materials:

  • Functionalized EDOT monomer (e.g., EDOT-OH)

  • Electrolyte salt (e.g., Lithium Perchlorate - LiClO₄)

  • Solvent (e.g., Deionized water or Dichloromethane - DCM)

  • Three-electrode electrochemical cell (Working, Counter, and Reference electrodes)

  • Potentiostat/Galvanostat

Procedure:

  • Prepare the Polymerization Solution:

    • Dissolve 10 mM of the functionalized EDOT monomer in the chosen solvent.

    • Add 100 mM of the electrolyte salt (e.g., LiClO₄) to the solution.

  • Set up the Electrochemical Cell:

    • Use the conductive substrate as the working electrode.

    • Use a platinum wire or foil as the counter electrode and an Ag/AgCl electrode as the reference electrode.

  • Electropolymerization:

    • Potentiostatic Mode: Apply a constant potential of 1 V for 300 seconds.

    • Galvanostatic Mode: Apply a constant current of 8 mA for 300 seconds.

    • The polymerization reaction begins with the oxidation of the monomer at the applied voltage, leading to the formation of radical cations that subsequently polymerize on the electrode surface.[2]

  • Post-deposition Treatment:

    • After deposition, rinse the polymer-coated substrate with the solvent to remove any unreacted monomer and electrolyte.

    • Dry the film under a stream of nitrogen or in a vacuum oven.

Workflow for Device Fabrication

The fabrication of an organic electronic device, such as an Organic Electrochemical Transistor (OECT), using the synthesized polymer follows a standard microfabrication process.

A Substrate Cleaning B Electrode Patterning (e.g., Photolithography) A->B C Electropolymerization of Functionalized PEDOT B->C D Encapsulation & Contact Pad Opening C->D E Device Testing D->E

Caption: General workflow for organic electronic device fabrication.

Data Presentation

The performance of conducting polymers derived from this compound is critical for their application in organic electronics. Below are tables summarizing key performance metrics.

Table 1: Electrochemical Properties of PEDOT-OH Films

PropertyValueConditionsReference
Specific Capacitance197 F g⁻¹Electropolymerized in Dichloromethane (DCM)[2]
Specific Capacitance124 F g⁻¹Electropolymerized in Aqueous Solution[2]
Charge Consumed (Q_pol)0.201 C cm⁻²5-minute electropolymerization in DI water at 1 V[2]

Table 2: Benchmark Performance of PEDOT-based Organic Electronic Devices (for context)

The following data for the widely used PEDOT:PSS are provided as a benchmark for the expected performance of functionalized PEDOT derivatives.

Device TypeKey Performance MetricValueReference
Organic Solar CellPower Conversion Efficiency (PCE)>18%
Organic Field-Effect TransistorHole Mobility0.62 to 2.80 cm² V⁻¹ s⁻¹[3]
Conducting FilmElectrical Conductivity801 to 3026 S cm⁻¹[3]
Conducting FilmElectrical ConductivityUp to 6259 S/cm[4]
Organic Electrochemical TransistorTransconductance (g_m)46 mS[5]

Conclusion

This compound serves as a versatile and essential starting material for producing functionalized EDOT monomers and, subsequently, conducting polymers like PEDOT-OH. These materials show significant promise for a range of applications in organic electronics, particularly where surface functionalization is required for enhanced device performance, such as in biosensors and specialized electrodes. The provided protocols and data offer a solid foundation for researchers to explore the potential of this class of materials in next-generation electronic devices.

References

Synthesis of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate Disodium Salt: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate disodium salt, an important intermediate in the preparation of electrically conductive polymers and other functionalized thiophene derivatives.[1]

Introduction

This compound and its corresponding disodium salt are key building blocks in the synthesis of 3,4-alkylenedioxythiophenes, such as the widely used 3,4-ethylenedioxythiophene (EDOT).[2] These monomers are precursors to conductive polymers that have applications in a variety of fields, including electronics, sensors, and electrochromic devices. The synthesis described herein is a condensation reaction between diethyl thioglycolate and diethyl oxalate in the presence of a strong base.

Reaction Scheme

The overall reaction involves the base-catalyzed condensation of diethyl thioglycolate with diethyl oxalate to form the disodium salt of this compound. Subsequent acidification of the disodium salt yields the neutral this compound.

Quantitative Data Summary

The following table summarizes the typical reactants, their properties, and an expected product yield for the synthesis of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )MolesMass/Volume
Diethyl thioglycolateC₆H₁₀O₂S206.29 (for diethyl thiodiglycolate)0.1020.6 g
Diethyl oxalateC₆H₁₀O₄146.140.1217.2 g
Sodium EthoxideC₂H₅NaO68.050.2482.8 g (of 20% solution)
EthanolC₂H₆O46.07-18.8 g
This compoundC₁₀H₁₂O₆S260.27-23.8 g (Example Yield)

Note: The molecular weight for diethyl thioglycolate mentioned in one source (206.29 g/mol ) corresponds to diethyl thiodiglycolate. The correct molecular weight for diethyl thioglycolate (HSCH₂COOC₂H₅) is approximately 134.19 g/mol . The table reflects the quantities as described in a cited procedure.[3] Researchers should verify the identity and purity of their starting materials.

Experimental Protocol

This protocol details the synthesis of this compound and its subsequent conversion to the disodium salt.

Materials:

  • Diethyl thioglycolate

  • Diethyl oxalate

  • Sodium ethoxide solution (20% in ethanol) or sodium methoxide

  • Anhydrous ethanol or methanol

  • Hydrochloric acid (HCl)

  • Water

  • Round-bottomed flask

  • Reflux condenser

  • Stirring apparatus

  • Cooling bath (ice-water)

  • Filtration apparatus (Büchner funnel)

  • Vacuum oven

Procedure:

Part 1: Synthesis of this compound

  • Reaction Setup: In a 1-liter four-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, charge 82.8 g (0.24 mol) of a 20% sodium ethoxide solution under a nitrogen atmosphere.[3]

  • Cooling: Cool the flask to 5 °C using an ice bath.[3]

  • Addition of Reactants: Prepare a solution of 20.6 g (0.10 mol) of diethyl thioglycolate and 17.2 g (0.12 mol) of diethyl oxalate in 18.8 g of ethanol.[3] Add this solution dropwise to the cooled sodium ethoxide solution over a period of 1 hour, maintaining the temperature between 5-10 °C.[3]

  • Reflux: After the addition is complete, remove the cooling bath and heat the reaction mixture to reflux for 1 hour.[3]

  • Isolation of the Disodium Salt (Intermediate): The resulting yellow solid is the disodium salt of this compound.[2][3] This can be isolated by cooling the reaction mixture to room temperature, filtering the solid, washing with ethanol, and drying.[2][3]

  • Acidification: To obtain the neutral ester, suspend the filtered solid in water and stir to form a suspension.[3] Cool the suspension to 5 °C and slowly add 35% hydrochloric acid dropwise until the solution is acidic (pH 2.5-3.0), which will cause a white solid to precipitate.[1][3]

  • Purification: Filter the white precipitate, wash it with water, and dry it under vacuum at 60 °C for 4 hours to yield this compound as a white powder.[3] A yield of approximately 60-65% can be expected.[1][3]

Part 2: Preparation of this compound Disodium Salt

The disodium salt is the direct product of the initial condensation reaction before acidification.

  • Reaction: Follow steps 1-4 from Part 1, using either sodium ethoxide in ethanol or sodium methoxide in methanol.[2][3]

  • Isolation: After the reflux period, cool the reaction mixture to 25-30°C.[2]

  • Filtration and Washing: Filter the resulting solid precipitate.[2] Wash the residue with methanol or ethanol to remove any unreacted starting materials or byproducts.[2]

  • Drying: Dry the collected solid at 60-70°C to obtain the this compound disodium salt.[2]

Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_workup_salt Workup (Disodium Salt) cluster_workup_ester Workup (Diethyl Ester) cluster_products Products DTG Diethyl Thioglycolate Mix Mixing and Cooling (0-5 °C) DTG->Mix DEO Diethyl Oxalate DEO->Mix Base Sodium Ethoxide in Ethanol Base->Mix Reflux Reflux Mix->Reflux Salt Disodium Salt Reflux->Salt FilterWashDry_Salt Filter, Wash, Dry Salt->FilterWashDry_Salt Acidify Acidification (HCl) Salt->Acidify FinalSalt Diethyl 3,4-dihydroxythiophene- 2,5-dicarboxylate Disodium Salt FilterWashDry_Salt->FinalSalt FilterWashDry_Ester Filter, Wash, Dry Acidify->FilterWashDry_Ester FinalEster Diethyl 3,4-dihydroxythiophene- 2,5-dicarboxylate FilterWashDry_Ester->FinalEster

Caption: Synthesis workflow for this compound and its disodium salt.

Safety Precautions

  • Handle sodium ethoxide and sodium methoxide with care as they are corrosive and moisture-sensitive. The reaction should be carried out under an inert atmosphere (e.g., nitrogen).

  • Diethyl thioglycolate and diethyl oxalate are irritants. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Hydrochloric acid is corrosive and should be handled with caution.

References

Application Notes and Protocols for the Electrochemical Polymerization of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the electrochemical polymerization of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate and its derivatives. This document is intended to guide researchers in the synthesis and characterization of novel conductive polymers with potential applications in bioelectronics, sensing, and drug development.

Introduction

This compound is a functionalized thiophene monomer that serves as a versatile building block for the synthesis of conductive polymers. The presence of hydroxyl and ester functional groups on the thiophene ring allows for post-polymerization modification and tuning of the polymer's properties. Electrochemical polymerization offers a powerful method for the direct synthesis of thin, uniform polymer films on electrode surfaces, enabling precise control over film thickness and morphology.

While primarily utilized as an intermediate in the synthesis of more common monomers like 3,4-ethylenedioxythiophene (EDOT), the direct electrochemical polymerization of this compound presents an opportunity to create novel functional materials. Computational studies suggest that the sulfur atom is the most probable site for oxidation, initiating the polymerization process.[1] The resulting polymer is expected to possess unique electrochemical and optical properties influenced by the dihydroxy and dicarboxylate substituents.

Monomer and Polymer Properties

A summary of the key properties of the monomer and the anticipated polymer is provided below.

PropertyThis compound (Monomer)Poly(this compound) (Anticipated)
Molecular Formula C₁₀H₁₂O₆S(C₁₀H₁₀O₆S)n
Molecular Weight 260.27 g/mol [2]Varies with degree of polymerization
Appearance White to pale yellow solidColored thin film (color depends on doping state)
Solubility Soluble in common organic solvents (e.g., acetonitrile, dichloromethane)Generally insoluble
HOMO Level Predicted to be localized on the sulfur atom[1]Expected to be lower than polythiophene due to electron-withdrawing ester groups[3]
LUMO Level Predicted to be localized on the ester moieties[1]-
Electrochemical Behavior Shows defined redox behavior[1]Expected to be electroactive with reversible p-doping and n-doping processes

Experimental Protocols

The following protocols are provided as a starting point for the electrochemical polymerization of this compound. Optimization of these parameters may be necessary depending on the specific application and desired film properties.

Materials and Reagents
  • Monomer: this compound

  • Solvent: Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂), anhydrous grade

  • Supporting Electrolyte: Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄)

  • Working Electrode: Indium Tin Oxide (ITO) coated glass, Platinum (Pt) disc, or Glassy Carbon (GC) electrode

  • Counter Electrode: Platinum wire or mesh

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)

Electrochemical Polymerization Setup

A standard three-electrode electrochemical cell is used for the polymerization process.

A standard three-electrode electrochemical cell setup.
Protocol for Potentiodynamic Polymerization (Cyclic Voltammetry)

This method allows for the gradual deposition of the polymer film and provides insights into the polymerization process.

  • Prepare the Electrolyte Solution: Dissolve the monomer (e.g., 10 mM) and the supporting electrolyte (e.g., 0.1 M) in the chosen solvent.

  • Assemble the Electrochemical Cell: Place the working, counter, and reference electrodes in the electrochemical cell containing the electrolyte solution.

  • Deoxygenate the Solution: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the polymerization process.

  • Perform Cyclic Voltammetry:

    • Set the potential window. A typical starting range for thiophene derivatives is from -0.5 V to +1.8 V vs. Ag/AgCl. The exact oxidation potential will need to be determined experimentally but is expected to be influenced by the electron-donating hydroxyl groups and electron-withdrawing ester groups.

    • Set the scan rate (e.g., 50-100 mV/s).

    • Cycle the potential for a set number of scans. The polymer film will deposit on the working electrode, and an increase in the redox wave currents with each cycle indicates successful polymerization.

Protocol for Potentiostatic Polymerization (Chronoamperometry)

This method is suitable for growing films of a specific thickness by applying a constant potential.

  • Prepare the Electrolyte Solution and Assemble the Cell: Follow steps 1-3 from the potentiodynamic protocol.

  • Determine the Polymerization Potential: From the cyclic voltammogram obtained in the potentiodynamic experiment, identify the onset potential of monomer oxidation. The applied potential for potentiostatic polymerization should be slightly more positive than this onset potential.

  • Apply the Constant Potential: Apply the determined potential for a specific duration. The charge passed during this time is proportional to the amount of polymer deposited.

Protocol for Galvanostatic Polymerization (Chronopotentiometry)

This method involves applying a constant current to control the rate of polymerization.

  • Prepare the Electrolyte Solution and Assemble the Cell: Follow steps 1-3 from the potentiodynamic protocol.

  • Apply a Constant Current: Apply a constant anodic current density (e.g., 0.1 - 1.0 mA/cm²). The potential of the working electrode will increase until it reaches the oxidation potential of the monomer, at which point polymerization will occur.

  • Monitor the Potential: The polymerization is carried out for a specific time or until a desired charge has been passed.

Characterization of the Polymer Film

After polymerization, the polymer-coated electrode should be rinsed with fresh solvent to remove any unreacted monomer and electrolyte. The film can then be characterized using various techniques:

TechniquePurposeExpected Observations
Cyclic Voltammetry (CV) To study the electrochemical properties of the polymer film in a monomer-free electrolyte solution.Reversible redox peaks corresponding to the p-doping/dedoping and potentially n-doping/dedoping of the polymer.
Spectroelectrochemistry (UV-Vis-NIR) To investigate the changes in the electronic absorption spectrum of the polymer film at different applied potentials.The film is expected to be colored in its doped (conductive) state and bleached in its neutral (insulating) state, demonstrating electrochromic behavior.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the chemical structure of the polymer.Presence of characteristic peaks for the thiophene ring, hydroxyl groups, and ester carbonyl groups.
Scanning Electron Microscopy (SEM) To examine the surface morphology of the polymer film.The morphology can range from smooth and uniform to granular or fibrillar, depending on the polymerization conditions.
Atomic Force Microscopy (AFM) To determine the surface topography and roughness of the film.Provides quantitative data on the film's surface features.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the conceptual signaling pathway of electrochemical polymerization and a typical experimental workflow.

Electrochemical_Polymerization_Pathway Monomer Monomer in Solution RadicalCation Monomer Radical Cation Monomer->RadicalCation Oxidation (-e⁻) Dimer Dimer RadicalCation->Dimer Coupling Polymer Polymer Chain Dimer->Polymer Propagation

Conceptual pathway of electropolymerization.

Experimental_Workflow cluster_prep Preparation cluster_poly Polymerization cluster_char Characterization Monomer_Prep Monomer Synthesis/ Purification Solution_Prep Electrolyte Solution Preparation Monomer_Prep->Solution_Prep Electropolymerization Electrochemical Polymerization (CV, Potentiostatic, or Galvanostatic) Solution_Prep->Electropolymerization Electrochemical_Char Electrochemical Characterization (CV) Electropolymerization->Electrochemical_Char Spectroscopic_Char Spectroscopic Characterization (UV-Vis, FTIR) Electropolymerization->Spectroscopic_Char Microscopic_Char Microscopic Characterization (SEM, AFM) Electropolymerization->Microscopic_Char

A typical experimental workflow for this process.

Potential Applications

The resulting poly(this compound) films, with their inherent functionality, are promising candidates for a variety of applications:

  • Biosensors: The hydroxyl and ester groups can be used for the covalent immobilization of biomolecules such as enzymes, antibodies, or DNA.

  • Drug Delivery: The polymer matrix could be designed to release entrapped drug molecules in response to an electrical stimulus.

  • Electrochromic Devices: The ability to change color with an applied potential makes these materials suitable for smart windows and displays.

  • Functional Coatings: The polymer can be used to modify electrode surfaces to enhance their performance in various electrochemical applications.

Troubleshooting

ProblemPossible CauseSuggested Solution
No polymer film formation - Polymerization potential is too low.- Monomer concentration is too low.- Impurities in the solvent or electrolyte.- Increase the upper potential limit in cyclic voltammetry.- Increase the monomer concentration.- Use high-purity, anhydrous solvents and electrolytes.
Poorly adherent or non-uniform film - High polymerization rate.- Inadequate substrate cleaning.- Decrease the scan rate (potentiodynamic), applied potential (potentiostatic), or current density (galvanostatic).- Thoroughly clean the electrode surface before polymerization.
Polymer film is not electroactive - Overoxidation of the polymer during synthesis.- Insufficient doping.- Lower the polymerization potential or current.- Ensure the presence of an appropriate supporting electrolyte for doping.

This document provides a foundational guide for the electrochemical polymerization of this compound and its derivatives. Researchers are encouraged to adapt and optimize these protocols to suit their specific research goals.

References

Application Notes and Protocols: Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of advanced materials, particularly in the field of organic electronics. Its primary application lies in its role as a precursor to 3,4-alkylenedioxythiophene and 3,4-dialkoxythiophene monomers.[1][2][3] These monomers are subsequently polymerized to create electrically conductive polymers, which are integral components in a wide array of electronic and electro-optic devices. This document provides an overview of its applications, synthesis protocols, and the properties of materials derived from its successors.

While direct polymerization of this compound is not widely reported in scientific literature, its conversion into highly functional monomers underscores its importance in material science. The following sections detail the synthesis of this key intermediate and its pathway to the formation of high-performance conductive polymers.

Synthesis of this compound

The synthesis of this compound is typically achieved through a condensation reaction. A general laboratory-scale protocol is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • Diethyl thiodiacetate

  • Diethyl oxalate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a two-necked flask equipped with a reflux condenser, dissolve sodium ethoxide (2.57 mol) in anhydrous ethanol (1200 mL) under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Prepare a solution of diethyl thiodiacetate (0.514 mol) and diethyl oxalate (1.28 mol) in ethanol.

  • Add the diethyl thiodiacetate and diethyl oxalate solution dropwise to the cooled sodium ethoxide solution with continuous stirring.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux overnight.

  • Cool the reaction mixture to room temperature and filter the resulting yellow solid.

  • Wash the solid with ethanol and allow it to dry.

  • Suspend the dried solid in water and acidify with HCl to precipitate the product.

  • Filter the white precipitate, wash with deionized water, and dry under vacuum to yield this compound.

Yield: Approximately 60-65%[1]

Primary Application: Precursor for Conductive Polymers

The principal application of this compound is as a starting material for the synthesis of 3,4-alkylenedioxythiophene monomers, with 3,4-ethylenedioxythiophene (EDOT) being a prominent example. These monomers are the building blocks for some of the most successful conductive polymers, such as Poly(3,4-ethylenedioxythiophene) (PEDOT).

The pathway from this compound to a conductive polymer like PEDOT involves several key steps, as illustrated in the diagram below.

G A Diethyl 3,4-dihydroxy- thiophene-2,5-dicarboxylate B Alkylation A->B Reaction with alkylating agent C 3,4-Alkylenedioxythiophene Monomer (e.g., EDOT) B->C D Polymerization C->D E Conductive Polymer (e.g., PEDOT) D->E

Caption: Synthetic pathway from this compound to conductive polymers.

Applications of Derived Conductive Polymers

Polymers derived from the successors of this compound, such as PEDOT, exhibit a unique combination of properties including high electrical conductivity, optical transparency in thin films, and excellent stability. These characteristics make them suitable for a wide range of applications in material science:

  • Organic Light-Emitting Diodes (OLEDs): Used as a hole-injection layer to improve device efficiency and lifetime.

  • Photovoltaics: Incorporated into organic solar cells as a transparent electrode or interfacial layer.

  • Electrochromic Devices: Utilized in smart windows and displays that change color upon the application of an electric potential.

  • Antistatic Coatings: Applied to surfaces to prevent the buildup of static electricity.

  • Sensors: Employed as the active material in chemical and biological sensors due to changes in conductivity upon analyte interaction.

  • Capacitors: Used as an electrode material in high-performance capacitors.

Properties of Structurally Related Thiophene-Based Polyesters

While direct polymerization of this compound is not well-documented, extensive research has been conducted on polyesters synthesized from the structurally similar 2,5-thiophenedicarboxylic acid (TDCA). These studies provide valuable insights into the potential properties of thiophene-based polyesters. The data presented below is for polyesters derived from TDCA and various diols and is intended for comparative purposes.

Thermal and Mechanical Properties of Poly(alkylene 2,5-thiophenedicarboxylate)s
PolymerGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Tensile Strength (MPa)Elongation at Break (%)
Poly(ethylene 2,5-thiophenedicarboxylate) (PETh)65-67>110
Poly(propylene 2,5-thiophenedicarboxylate) (PPTh)47.3---
Poly(butylene 2,5-thiophenedicarboxylate) (PBTh)25150--
Poly(neopentyl glycol 2,5-thiophenedicarboxylate) (PNTF)--~63113
Poly(hexamethylene 2,5-thiophenedicarboxylate) (PHTF)--->110

Data sourced from studies on TDCA-based polyesters for comparative context.

Experimental Workflow for Polymer Characterization

The characterization of novel polymers is a critical step in understanding their structure-property relationships. A typical experimental workflow for the characterization of thiophene-based polyesters is depicted below.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization A Melt Polycondensation B Purification A->B C NMR Spectroscopy (Structure Confirmation) B->C D Gel Permeation Chromatography (MW) B->D E Differential Scanning Calorimetry (Thermal Transitions) B->E F Thermogravimetric Analysis (Stability) B->F G Tensile Testing (Mechanical Properties) B->G

References

Application Notes and Protocols for the Functionalization of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate for Bio-applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, a versatile scaffold for the development of novel bioactive molecules. The protocols detailed herein cover the initial modification of the thiophene core, conjugation to biomolecules, and subsequent evaluation of biological activity and biocompatibility. This document is intended to serve as a foundational resource for the application of this promising scaffold in drug delivery, biosensing, and tissue engineering.

Introduction

Thiophene derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The electron-rich nature of the thiophene ring and its ability to be readily functionalized make it a "privileged scaffold" in medicinal chemistry. This compound offers two reactive hydroxyl groups, providing a convenient handle for the attachment of various linkers and bioactive moieties. This allows for the creation of prodrugs, targeted drug delivery systems, and functionalized materials for a range of bio-applications.

Functionalization Strategies

The primary route for functionalizing this compound involves the modification of its 3- and 4-position hydroxyl groups. A common and effective method is alkylation, which can be used to introduce a variety of functional groups.

Alkylation to Introduce Carboxylic Acid Linkers

To prepare the thiophene scaffold for conjugation to amine-containing biomolecules (e.g., proteins, peptides), a linker with a terminal carboxylic acid can be introduced. This is typically achieved through Williamson ether synthesis.

Experimental Protocol: Synthesis of Diethyl 3,4-bis(carboxymethoxy)thiophene-2,5-dicarboxylate

This protocol describes the synthesis of a key intermediate where the hydroxyl groups are functionalized with carboxymethyl groups, making them available for subsequent bioconjugation via EDC/NHS chemistry.

Materials:

  • This compound

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl bromoacetate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Deprotonation: To a stirred suspension of this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere at 0°C, add sodium hydride (2.2 eq) portion-wise.

  • Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Alkylation: Cool the reaction mixture back to 0°C and add ethyl bromoacetate (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Extraction: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification of Ester Intermediate: Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexane) to obtain Diethyl 3,4-bis(ethoxycarbonylmethoxy)thiophene-2,5-dicarboxylate.

  • Hydrolysis: Dissolve the purified ester intermediate in a mixture of ethanol and 1 M NaOH.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Acidification and Isolation: After completion, remove the ethanol under reduced pressure. Cool the aqueous solution in an ice bath and acidify to pH 2 with 1 M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield Diethyl 3,4-bis(carboxymethoxy)thiophene-2,5-dicarboxylate.

Bioconjugation

With the carboxylated thiophene scaffold in hand, conjugation to biomolecules can be achieved using standard coupling chemistries. The most common method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form a stable amide bond with primary amines on the biomolecule.[1][2][3][4][5]

Experimental Protocol: EDC/NHS Coupling of a Peptide to Carboxylated Thiophene

Materials:

  • Diethyl 3,4-bis(carboxymethoxy)thiophene-2,5-dicarboxylate

  • EDC hydrochloride

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Peptide with a primary amine (e.g., N-terminus or lysine side chain)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Activation of Carboxyl Groups: Dissolve Diethyl 3,4-bis(carboxymethoxy)thiophene-2,5-dicarboxylate in Activation Buffer.

  • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS (or sulfo-NHS) to the carboxylated thiophene solution.

  • Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Conjugation to Peptide: Dissolve the peptide in Coupling Buffer.

  • Add the activated thiophene solution to the peptide solution. The molar ratio of activated thiophene to peptide should be optimized but can be started at a 10:1 ratio.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes to quench any unreacted NHS-esters.

  • Purification: Purify the peptide-thiophene conjugate from excess reagents and unreacted peptide using size-exclusion chromatography.

Bio-applications and Evaluation

Functionalized this compound can be explored for various bio-applications. Below are examples with relevant experimental protocols for their evaluation.

Anticancer Drug Delivery

The thiophene scaffold can be used to create prodrugs of anticancer agents or as a core for targeted drug delivery systems. The cytotoxic effects of these conjugates need to be evaluated.[6][7][8][9]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[10]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Thiophene-drug conjugate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the thiophene-drug conjugate in complete culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Table 1: Representative Cytotoxicity Data for Thiophene Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Thiophene Derivative 3bHepG23.105 ± 0.14[6]
Thiophene Derivative 3bPC-32.15 ± 0.12[6]
Thiophene Derivative 15HCT1168.76[7]
Thiophene Derivative 11aMCF711.36[7]
Thiophene Derivative 4aHepG2Similar to Sorafenib[8]
Thiophene Derivative 4bMCF-7Similar to Sorafenib[8]
Enzyme Inhibition

Thiophene derivatives can be designed as inhibitors for various enzymes implicated in disease.[11][12][13]

Table 2: Representative Binding Affinity Data for Thiophene-Based Inhibitors

TargetThiophene DerivativeBinding Affinity (kcal/mol)Reference
TubulinDesigned Compound-[11]
COX-2Compound 24-6.23 to -6.32[13]
5-LOXCompound 22-11.79[13]
Copper II ComplexCOX-2-7.42[13]
Drug Release Studies

For prodrug applications, it is crucial to characterize the release of the active drug from the thiophene carrier, especially if an ester linkage is used which can be cleaved by esterases.[14][15][16][17][18]

Experimental Protocol: In Vitro Drug Release from an Ester-Linked Thiophene Prodrug

Materials:

  • Thiophene-drug conjugate (with ester linkage)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Esterase solution (e.g., porcine liver esterase)

  • Incubator at 37°C

  • HPLC system

Procedure:

  • Sample Preparation: Prepare solutions of the thiophene-drug conjugate in PBS with and without the addition of esterase.

  • Incubation: Incubate the solutions at 37°C.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution.

  • Analysis: Analyze the aliquots by HPLC to quantify the concentration of the released drug and the remaining prodrug.

  • Data Analysis: Plot the cumulative percentage of drug released over time to determine the release profile.

Biocompatibility Assessment

Before in vivo applications, the biocompatibility of the functionalized thiophene scaffold must be assessed to ensure it does not elicit a significant toxic or immunological response.[19][20][21][22][23]

Experimental Protocol: General Guidelines for In Vitro Biocompatibility Screening

Following ISO 10993 guidelines, initial in vitro screening is recommended.[19][20]

  • Cytotoxicity (ISO 10993-5): Use assays like MTT (as described above) or LDH to assess cell viability in the presence of the material. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[10]

  • Hemocompatibility (ISO 10993-4): Evaluate the material's interaction with blood, including hemolysis (red blood cell lysis) and thrombosis (clotting) assays.

  • Genotoxicity (ISO 10993-3): Assess the potential for the material to cause genetic damage using tests like the Ames test or in vitro micronucleus assay.

Visualization of Workflows and Pathways

Diagram 1: Functionalization and Bioconjugation Workflow

workflow start Diethyl 3,4-dihydroxy- thiophene-2,5-dicarboxylate alkylation Alkylation with Carboxyl-Linker start->alkylation carboxylated Carboxylated Thiophene Scaffold alkylation->carboxylated activation EDC/NHS Activation carboxylated->activation activated NHS-Ester Intermediate activation->activated conjugation Conjugation to Biomolecule (e.g., Peptide) activated->conjugation conjugate Thiophene-Biomolecule Conjugate conjugation->conjugate purification Purification conjugate->purification final_product Final Bioactive Construct purification->final_product

Caption: Workflow for functionalization and bioconjugation.

Diagram 2: Prodrug Activation and Cellular Signaling

signaling cluster_extracellular Extracellular Space cluster_cell Target Cell prodrug Thiophene-Drug (Prodrug) uptake Cellular Uptake prodrug->uptake release Esterase-mediated Drug Release uptake->release drug Active Drug release->drug target Intracellular Target (e.g., Kinase, DNA) drug->target pathway Signaling Pathway (e.g., Apoptosis) target->pathway response Cellular Response (e.g., Cell Death) pathway->response

Caption: Prodrug activation and subsequent cellular signaling.

References

Application Notes and Protocols: Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate as a Precursor for Electrochromic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, a key precursor in the synthesis of advanced electrochromic materials. The following sections detail the synthesis of this precursor, its subsequent conversion into the widely used 3,4-ethylenedioxythiophene (EDOT) monomer, and the fabrication and characterization of electrochromic devices based on poly(3,4-ethylenedioxythiophene) (PEDOT).

Introduction

This compound is a crucial intermediate for preparing alkylenedioxythiophene monomers, which are the building blocks for electrochromic conducting polymers.[1] While the direct electropolymerization of this compound is not extensively documented in scientific literature, its primary application lies in its conversion to more readily polymerizable monomers, most notably EDOT. The resulting polymer, PEDOT, is a leading material in electrochromic applications due to its high conductivity, excellent environmental stability, and desirable electrochromic properties, including a high contrast ratio and fast switching times.[2][3]

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of diethyl thiodiglycolate and diethyl oxalate in the presence of a strong base.

Experimental Protocol: Synthesis of this compound

Materials:

  • Diethyl thiodiglycolate

  • Diethyl oxalate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a 2 L two-necked flask equipped with a reflux condenser, dissolve 175 g (2.57 mol) of sodium ethoxide in 1200 mL of anhydrous ethanol.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Prepare a solution of 106 g (0.514 mol) of diethyl thiodiglycolate and 188 g (1.28 mol) of diethyl oxalate in ethanol.

  • Add the diethyl thiodiglycolate and diethyl oxalate solution dropwise to the cooled sodium ethoxide solution.

  • After the addition is complete, remove the cooling bath and heat the reaction mixture to reflux overnight.

  • Cool the reaction to room temperature and filter the resulting yellow solid.

  • Wash the solid with ethanol and allow it to air dry.

  • Suspend the dried solid in water with stirring and acidify with HCl to precipitate a white solid.

  • Filter the white solid and dry it under a vacuum to yield this compound. A yield of approximately 60-65% can be expected.

Conversion to 3,4-Ethylenedioxythiophene (EDOT)

The synthesized this compound is often converted to its disodium salt, which then undergoes alkylation with 1,2-dichloroethane to form the diethyl 2,5-dicarboxylate-3,4-ethylenedioxythiophene. Subsequent hydrolysis and decarboxylation yield the EDOT monomer.

Experimental Protocol: Synthesis of EDOT from this compound Disodium Salt

Materials:

  • This compound disodium salt

  • 1,2-dichloroethane

  • Potassium carbonate

  • Dimethylformamide (DMF)

  • Polyethylene glycol (PEG-400)

  • Sodium hydroxide (NaOH)

  • Quinoline

  • Barium-promoted copper chromite catalyst

Procedure:

  • Alkylation: In a stirred suspension of diethyl-3,4-dihydroxythiophene-2,5-dicarboxylate disodium salt (365 g, 1.2 moles), potassium carbonate (65 g, 0.47 moles), and dimethylformamide (1.0 L), add PEG-400 (20 g) at 25-30°C. Stir the mixture for 30 minutes and then slowly raise the temperature to 120-135°C. Add 1,2-dichloroethane (116.55 g, 1.176 mol) and maintain the reaction for 5 hours.

  • Hydrolysis: Remove the excess 1,2-dichloroethane via a rotary evaporator. The resulting residue, primarily 2,5-dicarbethoxy-3,4-ethylenedioxythiophene, is refluxed in 10 wt% aqueous NaOH for 1 hour. After cooling, the insoluble material is removed by filtration.

  • Acidification: Acidification of the filtrate with HCl leads to a brown precipitate of 2,5-dicarboxy-3,4-ethylenedioxythiophene, which can be recrystallized from methanol.

  • Decarboxylation: Add barium-promoted copper chromite (0.2 g) to the diacid (0.5 g) in quinoline (5 ml). Reflux the suspension at 180°C under a nitrogen atmosphere for 30 minutes. After cooling, add diethyl ether and filter to remove the catalyst. The filtrate is washed with 1 M HCl, 1 M NaOH, and water. The ether is then removed using a rotary evaporator, and the residue is purified by flash column chromatography to obtain the EDOT monomer.

Electropolymerization and Electrochromic Device Fabrication

The EDOT monomer can be electropolymerized onto a transparent conducting oxide (TCO) coated substrate, such as indium tin oxide (ITO) glass, to form the electrochromic PEDOT film.

Experimental Protocol: Electropolymerization of EDOT and Device Assembly

Materials:

  • 3,4-ethylenedioxythiophene (EDOT) monomer

  • Lithium perchlorate (LiClO₄)

  • Acetonitrile (ACN) or Propylene carbonate (PC)

  • ITO-coated glass slides

  • Poly(methyl methacrylate) (PMMA)

  • Counter electrode material (e.g., Prussian Blue or another PEDOT film)

Procedure:

  • Electropolymerization: Prepare a solution of 0.05 M EDOT and 0.5 M LiClO₄ in acetonitrile. Clean the ITO-coated glass slides and use them as the working electrode in a three-electrode electrochemical cell with a platinum counter electrode and a Ag/AgCl reference electrode. Apply a constant current (galvanostatic) or a constant potential (potentiostatic) to deposit a thin, transparent film of PEDOT onto the ITO glass.

  • Device Assembly: Assemble a sandwich-type electrochromic device (ECD) by placing the PEDOT-coated electrode facing a counter electrode. A gel electrolyte, typically composed of PMMA, LiClO₄, and a plasticizer like PC, is placed between the two electrodes to act as the ion-conducting layer and separator.

Data Presentation

The electrochromic performance of PEDOT-based devices is characterized by several key parameters, which are summarized in the table below. These values are representative of typical PEDOT devices found in the literature.

ParameterValueWavelength (nm)Reference
Transmittance Change (ΔT) ~41%632[2]
Switching Time (Coloration) < 5 s-[2]
Switching Time (Bleaching) ~20 s-[2]
Coloration Efficiency (CE) 120.9 - 420.1 cm²/C890 - 1165[4]
Operating Voltage 1.9 V-[2]

Visualizations

Synthesis Pathway of this compound

G cluster_reagents Reactants reagent1 Diethyl thiodiglycolate product This compound reagent1->product Sodium ethoxide, Ethanol, Reflux reagent2 Diethyl oxalate reagent2->product

Caption: Synthesis of the precursor monomer.

Conversion of Precursor to EDOT Monomer

G start This compound Disodium Salt step1 Alkylation with 1,2-dichloroethane start->step1 intermediate1 Diethyl 2,5-dicarboxylate-3,4-ethylenedioxythiophene step1->intermediate1 step2 Hydrolysis (NaOH) intermediate1->step2 intermediate2 2,5-Dicarboxy-3,4-ethylenedioxythiophene step2->intermediate2 step3 Decarboxylation intermediate2->step3 final_product 3,4-Ethylenedioxythiophene (EDOT) step3->final_product

Caption: Multi-step conversion to EDOT.

Experimental Workflow for Electrochromic Device Fabrication and Testing

G cluster_testing Performance Evaluation start Prepare EDOT Monomer Solution step1 Electropolymerization on ITO Glass start->step1 step3 Assemble Sandwich Cell (PEDOT/Electrolyte/Counter Electrode) step1->step3 step2 Prepare Gel Electrolyte step2->step3 step4 Device Sealing step3->step4 step5 Electrochemical and Spectroelectrochemical Characterization step4->step5 test1 Cyclic Voltammetry step5->test1 Evaluate Redox Behavior test2 Chronoamperometry (Switching Speed) step5->test2 Measure Response Times test3 UV-Vis Spectroscopy (Transmittance) step5->test3 Determine Optical Contrast

References

Application Note: Analytical Characterization of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is a heterocyclic organic compound with the chemical formula C₁₀H₁₂O₆S. It serves as a crucial intermediate in the synthesis of alkylenedioxythiophene monomers, which are precursors for electrochromic conducting polymers.[1] Given its role in the development of advanced materials, comprehensive characterization is essential to ensure its identity, purity, and stability. This document provides detailed application notes and protocols for the analytical techniques used to characterize this compound.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These parameters are the first step in its identification and handling.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₆S[2]
Molecular Weight 260.27 g/mol [2]
Appearance Pale yellow to white solid/powder[3]
Melting Point 132-135 °C[1][3][4]
Boiling Point 153 °C at 760 mmHg[4]
CAS Number 1822-66-8[1][4]

Spectroscopic Characterization

Spectroscopic techniques are vital for elucidating the molecular structure and confirming the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure. Both ¹H and ¹³C NMR are used to confirm the identity of this compound.[3]

Expected ¹H and ¹³C NMR Spectral Data While specific spectral data for this exact compound is not detailed in the provided search results, analysis of its structure and data from similar compounds allows for the prediction of key signals. For instance, a study on related azomethines synthesized from a similar thiophene derivative provides insight into expected chemical shifts.[5]

Technique Expected Chemical Shifts (ppm) Assignment
¹H NMR ~1.3 (triplet)-CH₃ of ethyl ester
~4.3 (quartet)-CH₂ of ethyl ester
~9.0-10.0 (broad singlet)-OH (hydroxyl protons)
¹³C NMR ~14-CH₃ of ethyl ester
~61-CH₂ of ethyl ester
~100-140Thiophene ring carbons (C-S, C-OH)
~165C=O (carbonyl of ester)
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Characteristic FT-IR Absorption Bands Based on the functional groups in the molecule, the following peaks are expected. Data from related thiophene derivatives show characteristic peaks for N-H, C-H, and C=O stretches.[5]

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
3500 - 3200O-H Stretch (broad)Hydroxyl (-OH)
3000 - 2850C-H StretchAliphatic C-H
1750 - 1680C=O StretchEster Carbonyl
1600 - 1475C=C StretchThiophene ring
1300 - 1000C-O StretchEster and Ether linkages
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and can provide structural information through fragmentation patterns. The exact mass is a critical parameter for confirming the elemental composition.

Parameter Value
Exact Mass 260.03545927 Da
Monoisotopic Mass 260.03545927 Da

Source: PubChem CID 245503[2]

Chromatographic and Other Techniques

Gas Chromatography (GC)

Gas chromatography is an effective method for assessing the purity of the compound. A synthesis protocol confirmed that the final product appeared as a single peak in GC analysis, indicating high purity.[3]

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, S) in the compound, which is used to verify the empirical formula. For the related compound C₂₈H₃₀N₄O₈S₂, the calculated and found percentages were closely matched.[5]

Element Calculated % for C₁₀H₁₂O₆S
Carbon (C)46.15%
Hydrogen (H)4.65%
Oxygen (O)36.88%
Sulfur (S)12.32%
X-ray Crystallography

For definitive structural elucidation in the solid state, single-crystal X-ray diffraction can be used. A crystal structure for this compound has been deposited in the Cambridge Structural Database (CSD), confirming its molecular geometry.[2]

Experimental Protocols

The following protocols provide standardized procedures for the characterization of this compound.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher spectrometer.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H spectrum to determine proton ratios. Assign peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder.

  • Pellet Formation: Press the powder in a hydraulic press at 8-10 tons to form a transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Protocol 3: Gas Chromatography (GC) for Purity Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as acetone or ethyl acetate.

  • Instrumentation: Use a GC system equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., HP-5 or equivalent).

  • Method Parameters:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min.

    • Detector Temperature: 300 °C

    • Carrier Gas: Helium or Nitrogen.

  • Analysis: Inject 1 µL of the sample. The purity is determined by the area percentage of the main peak in the resulting chromatogram.

Visualizations

Diagrams are provided below to illustrate the chemical structure, synthesis pathway, and the overall analytical workflow.

SynthesisPathway reactant1 Diethyl Thiodiacetate intermediate Reaction Mixture reactant1->intermediate reactant2 Diethyl Oxalate reactant2->intermediate reagent Sodium Ethoxide in Ethanol reagent->intermediate product Diethyl 3,4-dihydroxythiophene- 2,5-dicarboxylate intermediate->product 1. Reflux 2. Acidification (HCl) AnalyticalWorkflow cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_confirmation Structural Confirmation cluster_reporting Final Reporting start Sample Received phys_chem Physicochemical Tests (Appearance, MP) start->phys_chem spectroscopy Spectroscopy (NMR, FT-IR) phys_chem->spectroscopy chromatography Chromatography (GC for Purity) phys_chem->chromatography mass_spec Mass Spectrometry (Exact Mass) phys_chem->mass_spec data_analysis Data Interpretation & Comparison spectroscopy->data_analysis chromatography->data_analysis mass_spec->data_analysis elemental Elemental Analysis xrd X-ray Crystallography (If single crystal) data_analysis->elemental data_analysis->xrd report Certificate of Analysis data_analysis->report

References

Application Note: A Reliable and Scalable Synthesis of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is a crucial intermediate in the synthesis of 3,4-alkylenedioxythiophenes, which are the monomers required for producing electrically conductive polymers such as Poly(3,4-ethylenedioxythiophene) (PEDOT).[1] These polymers are integral to a wide range of applications, including electrodes, sensors, capacitors, electrochromic layers, and antistatic coatings, due to their high conductivity and transparency in thin layers.[1] This application note provides a detailed, scalable protocol for the synthesis of this compound via a Hinsberg condensation reaction. The procedure is designed for researchers and professionals in materials science and drug development, ensuring reproducibility and high yield.

Reaction Principle and Stoichiometry

The synthesis is based on the condensation reaction of diethyl thioglycolate with diethyl oxalate in the presence of a strong base, such as sodium ethoxide or sodium methoxide, in an alcoholic solvent.[1][2] The reaction proceeds through the formation of the disodium salt of the product, which is then neutralized with acid to yield the desired this compound.

Table 1: Reagent Specifications and Quantities
ReagentCAS NumberMolecular Weight ( g/mol )MolesEquivalentsAmount
Diethyl thioglycolate623-51-8206.27 (assuming dimer)0.5141.0106 g
Diethyl oxalate95-92-1146.141.282.5188 g
Sodium ethoxide141-52-668.052.575.0175 g
Ethanol (anhydrous)64-17-546.07--1200 mL
Hydrochloric Acid (35%)7647-01-036.46--As needed for acidification
Deionized Water7732-18-518.02--As needed for work-up

Note: The quantities are based on a literature procedure for a scale-up synthesis.[2] Adjustments may be necessary based on specific laboratory conditions and desired yield.

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis, isolation, and purification of the target compound.

Materials and Equipment
  • Reagents: Diethyl thioglycolate, Diethyl oxalate, Sodium ethoxide, Anhydrous Ethanol, Hydrochloric Acid, Deionized Water.

  • Equipment: 2 L three-necked round-bottom flask, reflux condenser, mechanical stirrer, thermometer, dropping funnel, ice bath, filtration apparatus (Büchner funnel and flask), vacuum oven.

Synthesis Procedure
  • Reaction Setup: Under a nitrogen atmosphere, charge a 2 L three-necked flask equipped with a reflux condenser, mechanical stirrer, and thermometer with sodium ethoxide (175 g, 2.57 mol) and anhydrous ethanol (1200 mL).[2]

  • Initial Cooling: Cool the resulting solution to 0°C using an ice bath.[2]

  • Reagent Addition: In a separate flask, prepare a solution of diethyl thioglycolate (106 g, 0.514 mol) and diethyl oxalate (188 g, 1.28 mol) in a minimal amount of anhydrous ethanol.[2] Add this solution dropwise to the cooled sodium ethoxide solution over 1-2 hours, ensuring the internal temperature remains below 5°C.[1][2]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 12-16 hours (overnight).[2]

  • Isolation of Intermediate Salt: Cool the reaction mixture to room temperature. A yellow solid, the disodium salt of the product, will precipitate.[2][3] Collect this solid by filtration and wash it with cold ethanol.[2]

  • Acidification and Precipitation: Suspend the collected yellow solid in a large Erlenmeyer flask with deionized water. While stirring vigorously, slowly add hydrochloric acid to acidify the suspension to a pH of 2.5-3.0.[2][4] This will cause a white solid, the desired product, to precipitate.[2]

  • Final Product Isolation: Collect the white precipitate by filtration, wash thoroughly with deionized water to remove any residual acid and salts, and dry the product under vacuum at 60°C for at least 4 hours.[2]

Table 2: Key Reaction and Product Parameters
ParameterValueReference
Initial Reaction Temperature0-5 °C[1][2]
Reflux Temperature~78 °C (Ethanol)[2]
Reaction Time12-16 hours (overnight)[2]
Product AppearancePale yellow to white solid/powder[2]
Expected Yield60-65%[2][4]
Melting Point132-135 °C[2][5]
Molecular FormulaC₁₀H₁₂O₆S[2][6]
Molecular Weight260.27 g/mol [2][6]

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy are used to confirm the chemical structure of the compound.[2]

  • Gas Chromatography (GC): Can be used to assess the purity of the final product, with the pure compound showing a single peak.[2]

Safety and Handling Precautions

  • General: Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Reagents:

    • Sodium Ethoxide: Corrosive and reacts violently with water. Handle under an inert atmosphere.

    • Ethanol: Highly flammable. Avoid open flames and sparks.

    • Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care.

  • Product: The final product may cause skin, eye, and respiratory irritation.[7]

Visualized Workflow and Reaction

The following diagrams illustrate the experimental workflow and the underlying chemical reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Setup 2L Flask under N2 B Charge Sodium Ethoxide & Ethanol A->B C Cool to 0°C B->C E Add Dropwise to Flask (T < 5°C) C->E D Prepare Solution of Diethyl Thioglycolate & Diethyl Oxalate D->E F Warm to RT & Reflux Overnight E->F G Cool to Room Temperature F->G H Filter Yellow Precipitate (Disodium Salt) G->H I Suspend Salt in Water H->I J Acidify with HCl (pH 2.5-3.0) I->J K Filter White Precipitate (Final Product) J->K L Wash with Deionized Water K->L M Dry under Vacuum at 60°C L->M N Characterize (NMR, GC) M->N

Caption: Experimental workflow for the synthesis of this compound.

Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 Diethyl Thioglycolate R2 Diethyl Oxalate P1 Diethyl 3,4-dihydroxythiophene- 2,5-dicarboxylate R1->P1 + R2->P1 + C1 Sodium Ethoxide C2 Ethanol, Reflux

Caption: Overall chemical reaction scheme for the synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides solutions to common issues encountered during the synthesis of this compound.

Question/Issue Potential Cause(s) Recommended Solution(s)
1. Low or No Product Yield Incomplete reaction: Insufficient reaction time or temperature.- Ensure the reaction is stirred vigorously for the recommended duration (e.g., reflux overnight for conventional heating or 60 minutes for microwave-assisted synthesis). - For conventional heating, ensure the reflux temperature is maintained. For microwave synthesis, maintain the temperature at approximately 68°C.[1][2]
Moisture in reagents or solvent: The base (sodium ethoxide or methoxide) is highly sensitive to moisture, which can lead to its decomposition and inhibit the reaction.- Use anhydrous ethanol or methanol as the solvent. - Ensure all glassware is thoroughly dried before use. - Handle the base under an inert atmosphere (e.g., nitrogen or argon).
Improper stoichiometry of reactants: An incorrect ratio of diethyl thioglycolate to diethyl oxalate can lead to the formation of side products and reduce the yield of the desired product.- Carefully measure and use the correct molar ratios of the reactants as specified in the protocol. A common ratio is approximately 1:2.5 of diethyl thioglycolate to diethyl oxalate.[2]
Ineffective base: The quality of the sodium ethoxide or methoxide is crucial for the reaction's success.- Use freshly prepared or commercially available high-purity sodium ethoxide or methoxide. - Ensure the base is not expired or degraded.
2. Formation of a Dark-Colored Reaction Mixture Side reactions or decomposition: Prolonged heating or excessively high temperatures can lead to the decomposition of reactants or products, resulting in a dark-colored mixture.- Carefully control the reaction temperature and avoid overheating. - Minimize the reaction time to what is necessary for completion.
Impure starting materials: The presence of impurities in the starting materials can lead to the formation of colored byproducts.- Use high-purity starting materials. If necessary, purify the reactants before use.
3. Difficulty in Isolating the Product Incomplete precipitation: The product may not fully precipitate from the reaction mixture if the pH is not optimal or if the solution is not sufficiently cooled.- After acidification with HCl, ensure the pH is in the range of 2.5-3.0 to facilitate complete precipitation.[1] - Cool the mixture in an ice bath to maximize the precipitation of the product.
Product is too soluble in the solvent: The product may have some solubility in the reaction solvent, leading to losses during filtration.- After filtration, the mother liquor can be cooled further to potentially isolate more product.[2] - Wash the collected solid with a minimal amount of cold solvent to reduce solubility losses.
4. Product is Impure (e.g., contains starting materials or side products) Incomplete reaction: Unreacted starting materials will contaminate the final product.- Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion.
Improper workup: Insufficient washing or purification can leave impurities in the final product.- Wash the crude product thoroughly with an appropriate solvent (e.g., cold ethanol or water) to remove unreacted starting materials and soluble impurities.[2] - For higher purity, the product can be recrystallized or purified by column chromatography.

Data Presentation: Synthesis Yield Comparison

The following table summarizes reported yields for the synthesis of this compound under different conditions.

Method Base Solvent Reaction Time Temperature Yield Reference
Conventional HeatingSodium EthoxideAnhydrous EthanolOvernightReflux60%[2]
Microwave-AssistedSodium EthoxideEthanol60 minutes68°C65.3%[1]
Conventional Heating (Disodium Salt)Sodium MethoxideMethanol1 hour at 25-30°C, then refluxRefluxNot specified directly, but the disodium salt is obtained[3]

Experimental Protocols

Method 1: Conventional Synthesis

This protocol is based on the reaction of diethyl thioglycolate and diethyl oxalate using sodium ethoxide as a base.

Materials:

  • Diethyl thioglycolate

  • Diethyl oxalate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • In a two-necked flask equipped with a reflux condenser, dissolve sodium ethoxide (2.57 mol) in anhydrous ethanol (1200 mL).

  • Cool the solution to 0°C using an ice bath.

  • Prepare a solution of diethyl thioglycolate (0.514 mol) and diethyl oxalate (1.28 mol) in ethanol.

  • Add the solution of the esters dropwise to the cooled sodium ethoxide solution.

  • After the addition is complete, remove the cooling bath and heat the reaction mixture to reflux overnight.

  • Cool the reaction mixture to room temperature and filter the resulting yellow solid.

  • Wash the solid with ethanol and allow it to dry.

  • Suspend the dried solid in water and acidify with HCl to precipitate the product.

  • Filter the white solid, wash with water, and dry under vacuum to obtain this compound. A yield of approximately 60% can be expected.[2]

Method 2: Microwave-Assisted Synthesis

This method utilizes microwave irradiation to accelerate the reaction.

Materials:

  • Diethyl thiodiacetate

  • Diethyl oxalate

  • Sodium ethanolate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Mix diethyl thiodiacetate (10.3 g) with diethyl oxalate (10.96 g) and cool the mixture in a water bath to 0-10°C.

  • Slowly add a solution of sodium ethanolate in ethanol to the mixture with stirring.

  • Transfer the reaction mixture to a microwave reactor.

  • Irradiate the mixture at 100 W power and 2.45 GHz frequency for 60 minutes, maintaining the reaction temperature at 68°C.

  • After the reaction is complete, adjust the pH of the solution to 7.0-7.5 with HCl to terminate the reaction.

  • Remove the ethanol by evaporation.

  • Adjust the pH of the dried residue to 2.5-3.0 with HCl and add 400 mL of deionized water to precipitate the product.

  • Collect the precipitate by filtration and dry it in an oven to obtain this compound. A yield of 65.3% has been reported for this method.[1]

Visualizations

Experimental Workflow: Conventional Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_base Dissolve Sodium Ethoxide in Anhydrous Ethanol add_esters Add ester solution to base at 0°C prep_base->add_esters prep_esters Prepare solution of Diethyl Thioglycolate and Diethyl Oxalate prep_esters->add_esters reflux Heat to reflux overnight add_esters->reflux cool_filter1 Cool to RT and filter yellow solid reflux->cool_filter1 wash1 Wash with Ethanol cool_filter1->wash1 acidify Suspend in water and acidify with HCl wash1->acidify filter2 Filter white product acidify->filter2 wash_dry Wash with water and dry filter2->wash_dry product This compound wash_dry->product

Caption: Workflow for the conventional synthesis of this compound.

Troubleshooting Logic for Low Yield

G cluster_reaction Reaction Conditions cluster_reagents Reagents cluster_workup Workup start Low Product Yield check_reaction Check Reaction Conditions start->check_reaction check_reagents Check Reagents start->check_reagents check_workup Check Workup Procedure start->check_workup time_temp Insufficient time or temperature? check_reaction->time_temp stirring Inefficient stirring? check_reaction->stirring moisture Moisture present? check_reagents->moisture stoichiometry Incorrect stoichiometry? check_reagents->stoichiometry base_quality Poor base quality? check_reagents->base_quality precipitation Incomplete precipitation (pH)? check_workup->precipitation washing Product loss during washing? check_workup->washing solution Implement Corrective Actions time_temp->solution stirring->solution moisture->solution stoichiometry->solution base_quality->solution precipitation->solution washing->solution

Caption: Troubleshooting flowchart for addressing low yield in the synthesis.

References

Navigating the Synthesis of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate. This guide is intended to assist researchers in identifying potential side reactions, optimizing reaction conditions, and ensuring the successful synthesis and purification of the target compound.

Troubleshooting Guide: Common Side Reactions and Solutions

The synthesis of this compound is typically achieved through a Dieckmann condensation of diethyl thioglycolate and diethyl oxalate in the presence of a strong base. While this method is effective, several side reactions can occur, leading to reduced yields and purification challenges.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive Base: The alkoxide base (e.g., sodium ethoxide) may have degraded due to moisture. - Insufficient Base: Inadequate amount of base to drive the condensation. - Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.- Use freshly prepared or properly stored anhydrous base. - Ensure at least a stoichiometric amount of base is used relative to the diethyl thioglycolate. - Gradually increase the reaction temperature and monitor the progress by TLC.
Presence of Multiple Spots on TLC/Impure Product - Self-condensation of Diethyl Thioglycolate: Formation of byproducts from the self-reaction of the starting material. - O-acylation: The enolate intermediate may react through its oxygen atom instead of the carbon. - Saponification: Hydrolysis of the ester groups by the base, especially in the presence of water. - Transesterification: If the alkoxide base does not match the ester's alcohol component (e.g., using sodium methoxide with diethyl esters), a mixture of methyl and ethyl esters can form.[1]- Slowly add the diethyl thioglycolate to the reaction mixture containing the base and diethyl oxalate. - Use aprotic solvents to favor C-acylation.[1] - Ensure strictly anhydrous reaction conditions. Use an alkoxide base instead of hydroxide bases.[1] - Use a base with the same alkoxide as the ester (e.g., sodium ethoxide for diethyl esters).[1]
Formation of a Polymeric or Tarry Substance - Excessive Heat: High temperatures can lead to polymerization or decomposition of starting materials and products. - Air Oxidation: The dihydroxythiophene ring system can be sensitive to oxidation, especially at elevated temperatures.- Maintain careful temperature control throughout the reaction. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Isolating the Product - Product is soluble in the workup solvent. - Formation of a stable salt. The product is often isolated as its disodium salt.- Carefully select the extraction and washing solvents. - Acidify the aqueous layer carefully to precipitate the free diol, followed by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of this compound?

A1: The synthesis is a Dieckmann condensation, which is an intramolecular Claisen condensation of a diester. In this case, it is an intermolecular condensation between two different esters, diethyl thioglycolate and diethyl oxalate, followed by an intramolecular cyclization. The reaction is base-catalyzed and proceeds through the formation of an enolate intermediate.

Q2: Why is it crucial to use an anhydrous alkoxide base like sodium ethoxide?

A2: The use of an anhydrous alkoxide base is critical for several reasons. Firstly, it prevents the saponification (hydrolysis) of the ester functional groups in both the starting materials and the product, which would lead to the formation of carboxylate salts and reduce the yield.[1] Secondly, any moisture can quench the strong base, rendering it ineffective for the condensation reaction.

Q3: My reaction yields are consistently low. What are the most likely reasons?

A3: Consistently low yields can stem from several factors. As mentioned in the troubleshooting guide, inactive or insufficient base is a common culprit. Another key factor is the potential for side reactions, such as the self-condensation of diethyl thioglycolate or O-acylation.[1] It is also important to ensure the purity of your starting materials, as impurities can interfere with the desired reaction pathway.

Q4: I observe a byproduct with a similar polarity to my desired product. How can I improve the purification?

A4: If you are facing challenges in separating your product from a closely related impurity, consider optimizing your purification technique. If using column chromatography, experimenting with different solvent systems or using a high-performance liquid chromatography (HPLC) system might be necessary. Recrystallization from a suitable solvent system can also be a highly effective method for purifying the final product.

Q5: Can I use a different base, such as sodium hydride (NaH)?

A5: While sodium hydride is a strong, non-nucleophilic base that can be used for similar condensations, its use with protic solvents like ethanol (often used in this synthesis) is hazardous as it produces flammable hydrogen gas. If using an aprotic solvent, NaH could be an option, but sodium ethoxide in ethanol is the more traditionally reported and straightforward method for this specific synthesis.

Experimental Protocol: Synthesis of this compound Disodium Salt

This protocol is a generalized procedure based on literature reports and should be adapted and optimized for specific laboratory conditions.

Materials:

  • Diethyl thioglycolate

  • Diethyl oxalate

  • Sodium ethoxide or sodium metal

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (for workup of the free diol)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (or freshly cut sodium metal) in anhydrous ethanol with cooling in an ice bath.

  • To this cooled solution, add a solution of diethyl oxalate in anhydrous ethanol dropwise, maintaining the temperature below 10 °C.

  • After the addition of diethyl oxalate is complete, add a solution of diethyl thioglycolate in anhydrous ethanol dropwise, again keeping the temperature below 10 °C.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The disodium salt of the product will often precipitate.

  • The precipitate can be collected by filtration, washed with cold anhydrous ethanol and then diethyl ether to remove unreacted starting materials and other impurities.

  • The resulting solid is the disodium salt of this compound, which can be dried under vacuum.

Visualizing Reaction Pathways

To better understand the desired reaction and a key side reaction, the following diagrams illustrate the chemical transformations.

dieckmann_condensation cluster_main Desired Dieckmann Condensation cluster_side Side Reaction: Saponification start_main Diethyl Thioglycolate + Diethyl Oxalate intermediate_main Enolate Intermediate start_main->intermediate_main + NaOEt start_side Diethyl Ester (Starting Material or Product) product_main Diethyl 3,4-dihydroxythiophene- 2,5-dicarboxylate intermediate_main->product_main Intramolecular Cyclization product_side Carboxylate Salt start_side->product_side + H2O (from non-anhydrous conditions)

Caption: Desired reaction versus a common side reaction.

The above diagram illustrates the intended Dieckmann condensation pathway leading to the desired product versus the undesirable saponification side reaction that can occur in the presence of moisture. Careful control of reaction conditions is paramount to favor the desired transformation.

References

Technical Support Center: Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common initial purification method for this compound after synthesis?

A1: The most common initial purification involves the isolation of the disodium salt followed by acidification. The synthesis typically yields the disodium salt of this compound.[1][2] This salt is usually filtered from the reaction mixture, washed with an alcohol like methanol or ethanol, and then dried.[1][3] To obtain the purified free ester, the salt is suspended in water and acidified, typically with hydrochloric acid (HCl), to a pH of 2.5-3.0.[3][4][5] This causes the this compound to precipitate as a solid, which can then be collected by filtration, washed with deionized water, and dried.[3][4]

Q2: What are the expected physical properties of purified this compound?

A2: Purified this compound is typically a pale yellow to white solid.[3]

PropertyValue
Molecular Weight260.27 g/mol [6]
Melting Point132-135 °C
AppearancePale yellow to white solid[3]

Q3: How can I confirm the purity and identity of my purified product?

A3: The purity and structure of this compound can be confirmed using standard analytical techniques. Gas chromatography (GC) can be used to check for the presence of a single peak, indicating high purity.[3] The chemical structure is typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR and ¹³C NMR.[3]

Troubleshooting Guides

Issue 1: Low Yield of Precipitated Product

Possible Causes:

  • Incomplete reaction: The initial condensation reaction may not have gone to completion.

  • Incorrect pH for precipitation: The pH of the solution was not sufficiently acidic to cause full precipitation of the product.

  • Product loss during washing: Excessive washing or the use of an inappropriate solvent may have dissolved some of the product.

Solutions:

  • Optimize reaction conditions: Ensure the condensation reaction is carried out for a sufficient duration and at the appropriate temperature as per the protocol.

  • Careful pH adjustment: Monitor the pH closely during acidification, ensuring it reaches the optimal range of 2.5-3.0 for precipitation.[4][5]

  • Minimize washing losses: Use cold deionized water for washing the final product to minimize its solubility. Avoid using organic solvents in which the product might be soluble.

Issue 2: Product is an Oil or Gummy Solid Instead of a Precipitate

Possible Causes:

  • Presence of impurities: Unreacted starting materials or byproducts can interfere with crystallization.

  • Residual solvent: Incomplete removal of organic solvents from the reaction mixture before precipitation.

Solutions:

  • Thorough washing of the salt: Ensure the intermediate disodium salt is washed thoroughly with methanol or ethanol to remove unreacted reagents.[1][3]

  • Complete solvent removal: Before acidification, ensure any organic solvents like ethanol or methanol are removed from the crude salt, for instance by drying under vacuum.[3]

  • Attempt recrystallization: If a pure solid is not obtained upon precipitation, consider dissolving the crude product in a minimal amount of a suitable hot solvent and allowing it to cool slowly to induce crystallization.

Issue 3: Product Purity is Low After Precipitation and Washing

Possible Causes:

  • Incomplete removal of starting materials: Diethyl thioglycolate and diethyl oxalate may not have been fully removed during the initial washing steps.

  • Co-precipitation of impurities: Other reaction byproducts may have precipitated along with the desired product during acidification.

Solutions:

  • Recrystallization: Dissolve the impure product in a suitable hot solvent (e.g., ethanol) and allow it to cool slowly. The desired compound should crystallize out, leaving impurities in the solution.

  • Column Chromatography: For very high purity requirements, flash column chromatography on silica gel can be employed. A common eluent system for similar compounds is a mixture of hexanes and ethyl acetate.[7]

Experimental Protocols

Protocol 1: Purification by Precipitation
  • Isolate the Disodium Salt: Following the synthesis reaction, filter the crude reaction mixture to collect the solid disodium salt of this compound.[1]

  • Wash the Salt: Wash the collected solid with methanol or ethanol to remove unreacted starting materials and other soluble impurities.[1][3]

  • Dry the Salt: Dry the washed salt, for example at 60-70°C, to remove the washing solvent.[1]

  • Prepare for Precipitation: Suspend the dried salt in deionized water in a flask with stirring.[3]

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., 35% HCl) dropwise to the suspension while stirring. Monitor the pH and continue adding acid until the pH of the mixture is between 2.5 and 3.0.[3][4][5] A white precipitate of this compound should form.

  • Collect the Product: Filter the suspension to collect the white solid.

  • Wash the Product: Wash the collected solid with cold deionized water to remove any remaining salts.

  • Dry the Final Product: Dry the purified solid under vacuum to obtain this compound.[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Diethyl Thioglycolate + Diethyl Oxalate reaction Condensation Reaction (Base, e.g., NaOMe) start->reaction salt Disodium Salt reaction->salt wash_salt Wash with Methanol/Ethanol salt->wash_salt acidify Acidification (HCl) wash_salt->acidify precipitate Precipitation acidify->precipitate filtration Filtration & Washing (H₂O) precipitate->filtration drying Drying filtration->drying final_product Pure Diethyl 3,4-dihydroxy- thiophene-2,5-dicarboxylate drying->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Purity Product? recrystallization Recrystallization start->recrystallization Yes pure_product High Purity Product start->pure_product No recrystallization->pure_product Successful impure_product Still Impure recrystallization->impure_product Unsuccessful column_chromatography Column Chromatography (High Purity Needed) column_chromatography->pure_product Successful impure_product->column_chromatography

Caption: Decision-making logic for addressing low product purity.

References

optimizing reaction conditions for Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis is typically a condensation reaction between diethyl thioglycolate and diethyl oxalate in the presence of a strong base, such as sodium ethoxide or sodium methoxide, in an alcohol solvent like ethanol or methanol.[1][2]

Q2: What is the expected yield for this synthesis?

Reported yields for the synthesis of this compound can vary, with some procedures reporting yields around 60-65%.[2][3]

Q3: What is the physical appearance of the final product?

The product, this compound, is typically a pale yellow to white solid.[2]

Q4: What are the common purification methods for this compound?

Purification is often achieved by filtration of the precipitated product, followed by washing with a suitable solvent like ethanol or methanol.[1][2] The product can also be isolated by acidification of the reaction mixture with an acid like HCl to precipitate the product, which is then filtered and dried.[2][3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Ineffective baseEnsure the sodium ethoxide or methoxide is fresh and has not been deactivated by moisture.
Low reaction temperatureMaintain the recommended reaction temperature. The reaction is often initiated at a low temperature (0-5°C) and then heated to reflux.[1][2]
Insufficient reaction timeAllow the reaction to proceed for the recommended duration, which can be overnight.[2]
Formation of a Yellow Solid Instead of a White Precipitate The initial product formed is often a yellow solid, which is the salt of the desired compound.[2]This is a normal intermediate. Proceed with the acidification step using an acid like HCl to obtain the final white product.[2]
Difficulty in Precipitating the Product Incorrect pH after acidificationEnsure the pH is adjusted to the optimal range for precipitation (e.g., pH 2.5-3.0) by careful, dropwise addition of acid.[3]
Insufficient coolingCool the solution thoroughly after acidification to maximize precipitation.
Product is Contaminated with Starting Materials Incomplete reactionIncrease the reaction time or ensure the reaction goes to completion by monitoring with a suitable analytical technique (e.g., TLC).
Inefficient washingWash the filtered product thoroughly with the recommended solvent (e.g., ethanol or methanol) to remove unreacted starting materials.[1][2]

Experimental Protocols

Synthesis of this compound

This protocol is a summary of commonly cited methods.[1][2]

Materials:

  • Diethyl thioglycolate

  • Diethyl oxalate

  • Sodium ethoxide or Sodium methoxide

  • Anhydrous ethanol or Methanol

  • Hydrochloric acid (HCl)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen), dissolve sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.[2]

  • Cool the solution to 0°C.[1]

  • Slowly add a solution of diethyl thioglycolate and diethyl oxalate in ethanol dropwise to the cooled sodium ethoxide solution over a period of 1-3 hours, maintaining a low temperature (below 5°C).[1][2]

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours to overnight.[1][2]

  • Cool the reaction mixture to room temperature and filter the resulting solid.

  • Wash the collected solid with ethanol.[2]

  • Suspend the solid in water and acidify with hydrochloric acid until a white precipitate forms.[2]

  • Filter the white precipitate, wash with water, and dry under vacuum to obtain this compound.[2]

Data Presentation

Table 1: Summary of Reaction Conditions

Parameter Condition 1 [1]Condition 2 [2]Condition 3 [3]
Base Sodium methoxideSodium ethoxideSodium ethanolate
Solvent MethanolAnhydrous ethanolEthanol
Initial Temperature 0°C0°C0-10°C
Reaction Temperature RefluxReflux68°C (Microwave)
Reaction Time Not specifiedOvernight60 min
Yield Not specified60%65.3%

Experimental Workflow

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product reagents Mix Diethyl Thioglycolate and Diethyl Oxalate in Ethanol addition Slowly Add Reagent Mix to Base Solution at 0-5°C reagents->addition base_prep Dissolve Sodium Ethoxide in Anhydrous Ethanol base_prep->addition reflux Heat to Reflux (Overnight) addition->reflux cool_filter Cool and Filter Yellow Solid reflux->cool_filter wash1 Wash with Ethanol cool_filter->wash1 acidify Suspend in Water and Acidify with HCl wash1->acidify filter_dry Filter White Precipitate and Dry acidify->filter_dry product Diethyl 3,4-dihydroxythiophene- 2,5-dicarboxylate filter_dry->product

References

Technical Support Center: Polymerization of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

Issue 1: Low or No Polymer Yield

Question: I am not getting any polymer, or the yield is very low. What are the possible causes and solutions?

Answer: Low or no polymer yield is a common issue in polymerization reactions. Several factors related to the monomer, reagents, and reaction conditions can contribute to this problem.

Possible Causes and Recommended Solutions:

CauseRecommended Solution
Monomer Impurity: The presence of impurities in this compound can inhibit the polymerization process. Ensure the monomer is of high purity. Recrystallization or column chromatography may be necessary.
Inert Atmosphere: Oxidative polymerization is sensitive to atmospheric oxygen, which can interfere with the reaction.[1] Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen).
Reagent Quality: The quality of the oxidant (e.g., FeCl₃) or catalyst is crucial. Use fresh, anhydrous reagents. For instance, anhydrous FeCl₃ is highly hygroscopic and should be handled in a glovebox.
Inappropriate Solvent: The choice of solvent can significantly impact the polymerization. Ensure the solvent is dry and appropriate for the chosen polymerization method. For oxidative polymerization, chlorinated solvents like chloroform or acetonitrile are common.[1]
Reaction Temperature: The reaction temperature may be too low for the polymerization to initiate or proceed at a reasonable rate. Conversely, a temperature that is too high can lead to side reactions and degradation. Optimize the temperature based on the chosen polymerization method.
Monomer Reactivity: The hydroxyl groups on the thiophene ring can interfere with certain polymerization mechanisms. Consider protecting the hydroxyl groups (e.g., by converting them to ether or ester groups) prior to polymerization.
Issue 2: Poor Solubility of the Resulting Polymer

Question: The polymer I synthesized is insoluble in common organic solvents. How can I improve its solubility?

Answer: The insolubility of polythiophenes is a well-known challenge, often due to strong π-π stacking between the polymer chains.[2][3]

Possible Causes and Recommended Solutions:

CauseRecommended Solution
High Molecular Weight and Aggregation: Very high molecular weight polymers tend to be less soluble. You can try to control the molecular weight by adjusting the monomer to initiator/catalyst ratio.
Strong Interchain Interactions: The planar structure of the polythiophene backbone leads to strong intermolecular forces. Introducing bulky side groups on the thiophene ring can disrupt this planarity and increase solubility. For this compound, the diethyl ester groups may not be sufficient to ensure solubility. Post-polymerization modification of the ester groups could be an option.
Cross-linking: Unwanted side reactions can lead to cross-linking, resulting in an insoluble polymer network. This can be caused by excessive oxidant or high reaction temperatures.
Solvent Choice for Purification: You may be using a solvent in which the polymer is not soluble for the purification process. Try a range of solvents, including chlorinated solvents, ethers, and aromatic solvents. Soxhlet extraction with a series of solvents can be used to fractionate the polymer based on solubility and molecular weight.
Issue 3: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)

Question: The molecular weight distribution of my polymer is very broad. How can I achieve a more controlled polymerization?

Answer: A broad molecular weight distribution indicates a lack of control over the polymerization process, with polymer chains of varying lengths being formed.

Possible Causes and Recommended Solutions:

CauseRecommended Solution
Chain Termination/Transfer Reactions: Uncontrolled termination or chain transfer reactions can lead to a broad PDI. Ensure all reagents are pure and the reaction is free from impurities that could act as chain-terminating agents.
Slow Initiation: If the initiation of polymerization is slow compared to the propagation, new chains will be formed throughout the reaction, leading to a broad distribution of chain lengths. Optimize the initiator/catalyst and reaction conditions for rapid initiation.
Polymerization Method: Some polymerization methods, like simple oxidative polymerization with FeCl₃, are known to produce polymers with broader PDIs. Consider using controlled polymerization techniques such as Grignard Metathesis (GRIM) polymerization or other catalyst-transfer polycondensation methods, which can provide better control over molecular weight and PDI.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable polymerization methods for this compound?

A1: Due to the presence of the hydroxyl and ester functional groups, the choice of polymerization method is critical.

  • Oxidative Polymerization: This is a common method for thiophene polymerization using an oxidant like iron(III) chloride (FeCl₃).[1] However, the hydroxyl groups of your monomer might be sensitive to the acidic conditions generated during this reaction. Protection of the hydroxyl groups may be necessary.

  • Cross-Coupling Polymerization: Methods like Stille, Suzuki, or Grignard Metathesis (GRIM) polymerization offer better control over the polymer structure and molecular weight. For these methods, the monomer would first need to be di-halogenated (e.g., dibrominated) at the 2 and 5 positions of the thiophene ring.

Q2: How do the hydroxyl groups on the thiophene ring affect polymerization?

A2: The hydroxyl groups are acidic and can react with organometallic reagents used in cross-coupling reactions. In oxidative polymerization, they can be oxidized or participate in side reactions. It is highly recommended to protect the hydroxyl groups before polymerization, for example, by converting them into methoxy or other ether groups.

Q3: What is the expected color of the polymer?

A3: Polythiophenes are typically colored due to the conjugated π-system in their backbone. The color can range from red to dark brown or black in the solid state, and the solution color can be yellow, orange, or red depending on the solvent and the extent of conjugation. The specific color of poly(this compound) would depend on its molecular weight and solid-state packing.

Q4: How can I characterize the synthesized polymer?

A4: A combination of spectroscopic and analytical techniques is necessary for proper characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and assess regioregularity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer and confirm the disappearance of monomer-specific peaks.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).

  • UV-Vis Spectroscopy: To study the electronic properties and conjugation length of the polymer.

  • Cyclic Voltammetry (CV): To investigate the electrochemical properties, such as oxidation and reduction potentials.

Experimental Protocols

General Protocol for Oxidative Polymerization (Hypothetical for Protected Monomer)

This is a general guideline and requires optimization for the specific monomer.

  • Monomer Preparation: Protect the hydroxyl groups of this compound (e.g., by methylation to form Diethyl 3,4-dimethoxythiophene-2,5-dicarboxylate).

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve the protected monomer in anhydrous chloroform (or another suitable solvent).

  • Initiation: While stirring vigorously, add a solution of anhydrous FeCl₃ in a minimal amount of a compatible solvent (e.g., nitromethane) dropwise to the monomer solution at room temperature. The molar ratio of FeCl₃ to monomer is typically between 2 and 4.

  • Polymerization: Allow the reaction to proceed under an inert atmosphere for a specified time (e.g., 2-24 hours). The reaction mixture will typically change color.

  • Termination and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol. Filter the precipitate and wash it extensively with methanol to remove any remaining oxidant and unreacted monomer. Further purification can be done by Soxhlet extraction with different solvents to remove oligomers and catalyst residues.

  • Drying: Dry the purified polymer under vacuum at a moderate temperature.

Visualizations

Troubleshooting Logic for Low Polymer Yield

low_yield_troubleshooting cluster_checks Initial Checks cluster_conditions Reaction Conditions cluster_solutions Solutions start Low/No Polymer Yield check_monomer Monomer Purity? start->check_monomer check_reagents Reagent Quality? check_monomer->check_reagents Yes solution_purify Purify Monomer check_monomer->solution_purify No check_atmosphere Inert Atmosphere? check_reagents->check_atmosphere Yes solution_reagents Use Fresh Reagents check_reagents->solution_reagents No check_solvent Solvent Dry/Appropriate? check_atmosphere->check_solvent Yes solution_atmosphere Improve Inert Conditions check_atmosphere->solution_atmosphere No check_temp Optimal Temperature? check_solvent->check_temp Yes solution_solvent Dry Solvent / Change Solvent check_solvent->solution_solvent No solution_temp Optimize Temperature check_temp->solution_temp No solution_protect Protect Hydroxyl Groups check_temp->solution_protect Still Low Yield

Caption: Troubleshooting workflow for low polymer yield.

General Workflow for Oxidative Polymerization

oxidative_polymerization_workflow start Start: Monomer monomer_prep Monomer Preparation (Protection of -OH groups) start->monomer_prep reaction_setup Reaction Setup (Inert Atmosphere) monomer_prep->reaction_setup initiation Initiation (Add Oxidant, e.g., FeCl3) reaction_setup->initiation polymerization Polymerization (Stir for 2-24h) initiation->polymerization termination Termination & Purification (Precipitation & Washing) polymerization->termination characterization Polymer Characterization (NMR, GPC, etc.) termination->characterization end End: Purified Polymer characterization->end

Caption: General experimental workflow for oxidative polymerization.

References

preventing degradation of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate to prevent its degradation. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols for quality assessment.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Light: Protect from light to prevent photodegradation. Use an amber vial or store the container in a dark place.

  • Moisture: Keep the container tightly sealed in a dry, well-ventilated place to prevent hydrolysis.[2]

Q2: What are the visible signs of degradation of this compound?

A2: The pure compound is typically a white to pale yellow solid.[3] Signs of degradation may include:

  • A noticeable change in color, such as darkening or turning brown.

  • A change in the physical state, for instance, becoming sticky or clumpy, which could indicate the absorption of moisture and subsequent hydrolysis.

  • Incomplete dissolution in solvents in which it is known to be soluble, suggesting the formation of insoluble degradation products.

Q3: What are the primary degradation pathways for this compound?

A3: The main degradation pathways for this compound are believed to be:

  • Hydrolysis: The ester groups are susceptible to hydrolysis, especially in the presence of moisture or acidic/basic conditions, leading to the formation of the corresponding mono-ester and ultimately the dicarboxylic acid.

  • Oxidation: The dihydroxythiophene ring is electron-rich and can be prone to oxidation, which may be accelerated by exposure to air and light.

  • Photodegradation: Like many thiophene derivatives, this compound may be sensitive to light, leading to decomposition.

Troubleshooting Guide

This guide addresses common issues that researchers may encounter during the storage and use of this compound.

Issue Potential Cause Recommended Action
Unexpected experimental results Degradation of the starting material.Assess the purity of your this compound stock using the HPLC method detailed below. If the purity is below an acceptable level, it is recommended to use a fresh batch.
Change in physical appearance (color, texture) Improper storage leading to degradation.Discard the degraded material and obtain a fresh supply. Review your storage procedures to ensure they align with the recommended conditions (refrigeration, inert atmosphere, protection from light and moisture).
Poor solubility in recommended solvents Formation of insoluble degradation products.Confirm the identity of the solvent and its purity. If the solvent is appropriate, the poor solubility is likely due to degradation of the compound. A purity analysis is recommended.

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This section provides a general-purpose Reverse-Phase HPLC (RP-HPLC) method to assess the purity of this compound and detect potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable buffer to maintain acidic pH)

  • This compound standard of known purity

  • Sample of this compound for analysis

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of formic acid, e.g., 0.1%, to improve peak shape). A common starting point is a 60:40 (v/v) mixture of acetonitrile and acidified water. The optimal ratio may need to be determined empirically.

  • Standard Solution Preparation: Accurately weigh a small amount of the this compound standard and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • HPLC Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 280 nm (This may need to be optimized based on the UV spectrum of the compound)

    • Injection Volume: 10 µL

    • Column Temperature: Ambient or controlled at 25°C

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Interpretation:

    • The purity of the sample can be determined by comparing the peak area of the main compound in the sample chromatogram to the total peak area of all components.

    • The appearance of new peaks with shorter retention times may indicate the formation of more polar degradation products, such as the hydrolyzed di-acid.

Visualizations

Proposed Degradation Pathways

A This compound (Pure Compound) B Mono-acid Derivative A->B Hydrolysis (Moisture) D Oxidized/Photodegraded Products A->D Oxidation (Air) / Photodegradation (Light) C 3,4-dihydroxythiophene-2,5-dicarboxylic acid B->C Further Hydrolysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve sample in appropriate solvent hplc_system Inject sample and standard into HPLC system prep_sample->hplc_system prep_standard Prepare standard of known concentration prep_standard->hplc_system separation Separate components on C18 column hplc_system->separation detection Detect components using UV detector separation->detection chromatogram Obtain chromatograms detection->chromatogram peak_integration Integrate peak areas chromatogram->peak_integration purity_calc Calculate purity based on peak area percentage peak_integration->purity_calc

References

Technical Support Center: Functionalization of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate. Our aim is to address common challenges encountered during the functionalization of this versatile thiophene derivative.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a key intermediate in the synthesis of 3,4-alkoxythiophene and 3,4-alkylenedioxythiophene derivatives.[1] These derivatives are precursors to electrically conductive polymers, such as Poly(3,4-ethylenedioxythiophene) (PEDOT), which have widespread applications in electronics, including electrodes, sensors, and photovoltaic devices.[1]

Q2: Why is the disodium salt of this compound often used in functionalization reactions?

A2: The disodium salt is readily prepared by reacting the dihydroxy thiophene with a base like sodium methoxide.[1] Using the disodium salt enhances the nucleophilicity of the oxygen atoms, facilitating O-alkylation reactions which are a primary method for functionalizing this molecule.[1]

Q3: What are the typical steps involved in converting this compound to a 3,4-alkylenedioxythiophene?

A3: The general synthesis involves four main stages:

  • Condensation: Synthesis of the initial this compound.

  • Alkylation: Functionalization of the hydroxyl groups, typically via reaction with an alkylating agent.

  • Hydrolysis: Saponification of the ester groups.

  • Decarboxylation: Removal of the carboxylic acid groups to yield the final monomer.[1]

Q4: Are there alternative starting materials for synthesizing functionalized 3,4-dioxythiophenes?

A4: Yes, for instance, 3,4-dimethoxythiophene can be used as a starting material for certain derivatives to circumvent some of the challenges associated with the functionalization of this compound, which has been reported to result in poor overall yields for some products like EDOT-OH.[2]

Troubleshooting Guide: O-Alkylation Reactions

A common functionalization of this compound is O-alkylation to produce 3,4-dialkoxy or 3,4-alkylenedioxy derivatives. Below are common issues and troubleshooting steps for this reaction.

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete deprotonation of the hydroxyl groups.Ensure the use of a sufficiently strong base (e.g., sodium methoxide) and anhydrous conditions to form the disodium salt prior to adding the alkylating agent.
Low reactivity of the alkylating agent.Consider using a more reactive alkylating agent (e.g., alkyl iodides instead of chlorides). For cyclization reactions (e.g., with 1,2-dichloroethane), reaction temperature and time are critical.[1]
Inefficient phase transfer catalysis.In reactions involving a solid salt and a liquid alkylating agent, a phase transfer catalyst like PEG-400 can significantly improve the reaction rate and yield.[1]
Presence of Unreacted Starting Material Insufficient reaction time or temperature.Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] If the reaction stalls, consider increasing the temperature or extending the reaction time.[1]
Stoichiometry of reagents is incorrect.Ensure the correct molar ratios of the thiophene substrate, base, and alkylating agent are used.
Formation of Side Products Competing elimination reactions with the alkylating agent.This is more likely with secondary or tertiary alkyl halides and at higher temperatures. If possible, use a primary alkyl halide and maintain the recommended reaction temperature.
Polyalkylation or other side reactions.The use of a large excess of the aromatic substrate can sometimes minimize polyalkylation in similar reactions.[3]
Difficulty in Product Purification Contamination with starting materials or byproducts.Purification can be challenging due to the similar polarities of the desired product and impurities. Column chromatography with a suitable solvent system is often necessary.
Product degradation during workup.Some functionalized thiophenes can be sensitive to acidic or basic conditions. Neutralize the reaction mixture carefully during the workup procedure.

Experimental Protocols

Synthesis of this compound Disodium Salt

This protocol is based on a general procedure for the preparation of the disodium salt.[1]

Materials:

  • Diethyl thioglycolate

  • Diethyl oxalate

  • Methanol

  • Sodium methoxide solution

Procedure:

  • Charge a round-bottomed flask with Diethyl thioglycolate, Diethyl oxalate, and methanol.

  • Cool the mixture to 0°C.

  • Slowly add the sodium methoxide solution over 2-3 hours, ensuring the temperature remains below 5°C.

  • After the addition is complete, raise the temperature to 25-30°C over 1 hour and stir for an additional hour at this temperature.

  • Heat the reaction mixture to reflux.

  • Cool the mixture to 25-30°C and filter the precipitate.

  • Wash the residue with methanol and dry at 60-70°C to obtain the disodium salt of this compound.[1]

O-Alkylation to Prepare 3,4-Ethylenedioxythiophene-2,5-dicarboxylic Acid

This protocol describes the cyclization of the disodium salt with ethylene dichloride.[1]

Materials:

  • Diethyl-3,4-dihydroxythiophene-2,5-dicarboxylate disodium salt

  • Potassium carbonate

  • Dimethylformamide (DMF)

  • Polyethylene glycol 400 (PEG-400)

  • Ethylene dichloride (1,2-dichloroethane)

Procedure:

  • To a stirred suspension of Diethyl-3,4-dihydroxythiophene-2,5-dicarboxylate disodium salt (1.2 moles), add Potassium carbonate (0.47 moles), DMF (1.0 L), and PEG-400 (20 g) at 25-30°C.

  • Stir the mixture at 25-30°C for 30 minutes.

  • Slowly raise the temperature to 120-135°C.

  • Add ethylene dichloride (1.176 mol) at this temperature and maintain for 5 hours.

  • Add a second portion of ethylene dichloride (1.176 mol) and monitor the reaction by HPLC until the starting sodium salt is consumed (target: <1%).[1]

  • After the reaction is complete, distill off the DMF under vacuum at a temperature below 120°C.

Visualizations

Experimental Workflow: Synthesis and Functionalization

cluster_synthesis Synthesis of Starting Material cluster_functionalization Functionalization (O-Alkylation) cluster_downstream Downstream Processing start Diethyl thioglycolate + Diethyl oxalate naome Sodium Methoxide in Methanol start->naome Condensation disodium_salt This compound Disodium Salt naome->disodium_salt alkylating_agent Alkylating Agent (e.g., 1,2-dichloroethane) disodium_salt->alkylating_agent Alkylation functionalized_product Functionalized Thiophene (e.g., Diethyl 3,4-ethylenedioxythiophene- 2,5-dicarboxylate) alkylating_agent->functionalized_product hydrolysis Hydrolysis functionalized_product->hydrolysis decarboxylation Decarboxylation hydrolysis->decarboxylation final_monomer Final Monomer (e.g., EDOT) decarboxylation->final_monomer

Caption: Workflow for the synthesis and functionalization of this compound.

Troubleshooting Logic for Low Yield in O-Alkylation

cluster_investigation Problem Investigation cluster_solutions Potential Solutions start Low Yield in O-Alkylation check_starting_material Check for unreacted starting material (TLC/HPLC) start->check_starting_material check_side_products Analyze for side products (NMR/MS) start->check_side_products increase_temp_time Increase reaction temperature or time check_starting_material->increase_temp_time If starting material is present change_reagents Use more reactive alkylating agent or stronger base check_starting_material->change_reagents If starting material is present add_catalyst Add phase transfer catalyst (e.g., PEG-400) check_starting_material->add_catalyst If reaction is biphasic and sluggish optimize_purification Optimize purification method check_side_products->optimize_purification If side products are difficult to separate

Caption: Troubleshooting decision tree for low product yield in O-alkylation reactions.

References

Technical Support Center: Catalyst Selection for Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic reactions performed with this compound?

A1: The most prevalent catalytic reaction is the O-alkylation (Williamson ether synthesis) to produce 3,4-dialkoxy or 3,4-alkylenedioxythiophenes. These derivatives are key monomers for conducting polymers like PEDOT. Other potential, though less commonly reported, reactions include palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Heck) after conversion of the hydroxyl groups to halides or triflates, and polyesterification or polycondensation.

Q2: How do I choose the right catalyst for the O-alkylation of this compound?

A2: For the O-alkylation, a phase-transfer catalyst (PTC) is highly effective, especially when using the disodium salt of the starting material.[1] Polyethylene glycol (PEG), particularly PEG-400, is a cost-effective and efficient PTC for this reaction.[1] Other quaternary ammonium salts can also be used. The choice of base, such as potassium carbonate, is also crucial for the deprotonation of the hydroxyl groups.[1]

Q3: Can I use this compound directly in palladium-catalyzed cross-coupling reactions?

A3: No, the hydroxyl groups are not suitable for direct cross-coupling. They must first be converted into better leaving groups, such as halides (bromides or chlorides) or triflates (OTf). Once converted to a dihalide or ditriflate, standard palladium catalysts used for Suzuki-Miyaura, Stille, or Heck couplings can be employed.

Q4: What catalysts are recommended for the Suzuki-Miyaura coupling of the corresponding dihalothiophene derivative?

A4: For the Suzuki-Miyaura coupling of dihalothiophenes, palladium catalysts are the standard. A common and effective catalytic system is Pd(PPh₃)₄ or generating the Pd(0) species in situ from Pd(OAc)₂ with a phosphine ligand like PPh₃.[2] The choice of base (e.g., K₂CO₃, K₃PO₄) and solvent system (e.g., dioxane/water, ethanol) is also critical for reaction success.[2][3][4]

Q5: What are the key considerations for polyesterification reactions with this compound?

A5: For polyesterification, this compound can act as a diol monomer. The reaction would typically be with a dicarboxylic acid or its derivative. Catalysts for this type of polycondensation are often organometallic compounds, with titanium-based catalysts like tetrabutyl titanate (TBT) and titanium(IV) isopropoxide (TTIP) being common choices for polyester synthesis.[5]

Troubleshooting Guides

O-Alkylation (Williamson Ether Synthesis)
Problem Possible Cause Troubleshooting Steps
Low or no conversion Incomplete deprotonation of the diol.Ensure a sufficiently strong base (e.g., NaH, K₂CO₃) is used in an appropriate solvent. For the disodium salt, ensure the starting material is dry.[1]
Inactive catalyst.Use a fresh or properly stored phase-transfer catalyst. PEG-400 is generally stable, but other PTCs can degrade.
Poor solubility of reactants.Use a suitable solvent that dissolves both the thiophene salt and the alkylating agent. DMF and DMSO are effective options.[1]
Formation of side products C-alkylation instead of O-alkylation.While less common for this substrate, using a phase-transfer catalyst generally favors O-alkylation.
Elimination reaction of the alkylating agent.This is more likely with secondary or tertiary alkyl halides. Use primary alkyl halides whenever possible. Lowering the reaction temperature may also help.
Difficulty in product isolation Emulsion formation during workup.Add brine to the aqueous layer to break the emulsion.
Catalyst removal.If using a solid-supported catalyst, it can be filtered off. For soluble catalysts like PEG-400, purification is typically achieved through extraction and chromatography.
Palladium-Catalyzed Cross-Coupling Reactions (General)
Problem Possible Cause Troubleshooting Steps
Low yield Inactive catalyst.Ensure the palladium precatalyst is properly activated to Pd(0). Use fresh catalyst and ligands. Some reactions require an inert atmosphere.
Poor choice of ligand.The ligand plays a crucial role in stabilizing the catalyst and facilitating the reaction. For challenging couplings, consider more electron-rich and bulky phosphine ligands.
Inappropriate base or solvent.The choice of base and solvent is critical and often interdependent. Screen different combinations (e.g., K₂CO₃ in dioxane/water, K₃PO₄ in ethanol).[2][3]
Dehalogenation of the starting material.This can be an issue in Suzuki couplings. Minimizing the amount of water in the reaction mixture can sometimes suppress this side reaction.[4]
Homocoupling of the boronic acid (Suzuki) Reaction conditions favor homocoupling.Adjust the stoichiometry of the reactants. Ensure efficient stirring. Lowering the temperature might also reduce homocoupling.
Difficulty in removing tin byproducts (Stille) Tin compounds are notoriously difficult to remove completely.Purification can be challenging. Techniques include treatment with fluoride sources (e.g., KF) to precipitate tin salts, or specialized chromatographic methods.

Data Presentation

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Dihalothiophenes
Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90Good to moderate[3]
Pd(OAc)₂ / PPh₃K₂CO₃95% EtOHRefluxModerate to excellent[2]
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O (6:1)90Good[4]

Experimental Protocols

Protocol 1: O-Alkylation using a Phase-Transfer Catalyst

This protocol is adapted from the synthesis of 3,4-ethylenedioxythiophene-2,5-dicarboxylic acid derivatives.[1]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the disodium salt of this compound (1.2 moles) and potassium carbonate (0.47 moles) in dimethylformamide (DMF, 1.0 L).[1]

  • Catalyst Addition: Add PEG-400 (20 g) to the stirred suspension at room temperature (25-30°C).[1]

  • Reaction Initiation: Stir the mixture for 30 minutes at room temperature, then slowly raise the temperature to 120-135°C.[1]

  • Addition of Alkylating Agent: Slowly add the alkylating agent (e.g., 1,2-dichloroethane, 1.176 moles) to the reaction mixture while maintaining the temperature.[1]

  • Reaction Monitoring: Maintain the reaction at 120-135°C for 5 hours. Monitor the progress by HPLC or TLC. If the reaction is incomplete, a second portion of the alkylating agent can be added.[1]

  • Workup: After completion, cool the reaction mixture and remove the DMF by vacuum distillation. The crude product can then be purified by extraction and recrystallization or column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Dihalothiophene Derivative

This is a general protocol based on typical conditions for the Suzuki coupling of dihalothiophenes.[3][4]

  • Reaction Setup: To a flame-dried Schlenk flask, add the diethyl 3,4-dihalothiophene-2,5-dicarboxylate (1.0 mmol), the arylboronic acid (2.2 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Then, add a degassed solvent system, such as 1,4-dioxane and water (4:1, 10 mL).

  • Reaction: Heat the reaction mixture to 90°C and stir for 12-24 hours, or until TLC/GC-MS analysis indicates completion of the reaction.

  • Workup: Cool the reaction to room temperature and dilute with water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow_O_alkylation cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Suspend Diethyl 3,4-dihydroxythiophene- 2,5-dicarboxylate disodium salt and K₂CO₃ in DMF cat_add Add PEG-400 catalyst at 25-30°C prep1->cat_add Stir heat1 Stir for 30 min at RT, then heat to 120-135°C cat_add->heat1 alkyl_add Add alkylating agent (e.g., 1,2-dichloroethane) heat1->alkyl_add react Maintain at 120-135°C for 5h. Monitor reaction progress. alkyl_add->react workup1 Cool reaction mixture react->workup1 workup2 Remove DMF under vacuum workup1->workup2 purify Purify by extraction and/ or chromatography workup2->purify suzuki_catalytic_cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 R¹-Pd(II)L₂-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 R¹-Pd(II)L₂-R² transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product reactants1 R¹-X (Dihalothiophene) reactants1->oxidative_addition reactants2 R²-B(OH)₂ (Boronic Acid) reactants2->transmetalation base Base base->transmetalation troubleshooting_workflow cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues cluster_conditions Condition Optimization start Low Reaction Yield check_catalyst Check Catalyst Activity start->check_catalyst check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Optimize Reaction Conditions start->check_conditions catalyst_inactive Is catalyst fresh/active? check_catalyst->catalyst_inactive reagent_purity Are reagents pure and dry? check_reagents->reagent_purity temp Adjust temperature check_conditions->temp solution Improved Yield ligand_choice Is the ligand appropriate? catalyst_inactive->ligand_choice ligand_choice->solution stoichiometry Is stoichiometry correct? reagent_purity->stoichiometry stoichiometry->solution solvent Screen different solvents temp->solvent base Screen different bases solvent->base base->solution

References

effect of temperature and pressure on Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Decomposition of reactants or product: Reaction temperature too high. 3. Moisture in reagents or glassware: The base (sodium ethoxide/methoxide) is highly sensitive to moisture. 4. Incorrect stoichiometry: Imprecise measurement of reactants and base. 5. Ineffective base: The base may have degraded due to improper storage.1. Ensure the reaction is allowed to proceed for the recommended duration at the specified temperature (e.g., reflux overnight).[1] 2. Carefully control the temperature, especially during the initial addition of reactants (maintain 0-5°C) and during reflux.[2] 3. Use anhydrous solvents and thoroughly dry all glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen). 4. Accurately weigh all reagents and ensure the correct molar ratios are used. 5. Use a fresh, properly stored batch of sodium ethoxide or methoxide.
Formation of a Yellow Solid Instead of a White Product 1. Presence of impurities: Side reactions may lead to colored byproducts. 2. Incomplete acidification: Insufficient acid added during the workup step.1. Purify the product by recrystallization. 2. Ensure the pH is adjusted to 2.5-3.0 with HCl to fully precipitate the white solid product.[1]
Product is Difficult to Filter 1. Fine particle size of the precipitate: Rapid precipitation can lead to very small crystals that clog the filter paper.1. Allow the precipitate to stand in the cooled mother liquor for a longer period to allow for crystal growth before filtration.
Inconsistent Results Between Batches 1. Variability in reagent quality: Purity of starting materials can affect the outcome. 2. Minor variations in reaction conditions: Small changes in temperature, stirring speed, or addition rate can impact the reaction.1. Use reagents from the same batch or ensure consistent purity for all starting materials. 2. Standardize all reaction parameters and document them carefully for each run.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound?

A1: The synthesis typically involves a two-stage temperature profile. The initial addition of the solution of diethyl thioglycolate and diethyl oxalate to the sodium ethoxide solution should be carried out at a low temperature, between 0°C and 5°C, to control the exothermic reaction.[2] Following the addition, the cooling bath is removed, and the reaction mixture is heated to reflux and maintained overnight to drive the reaction to completion.[1]

Q2: How does pressure affect the synthesis?

A2: For this type of Claisen condensation reaction carried out in the liquid phase, the effect of pressure on the reaction rate and yield is generally considered to be minimal under standard laboratory conditions (i.e., at or near atmospheric pressure). The reaction is typically performed in a flask equipped with a reflux condenser, which is open to the atmosphere.

Q3: What are the critical safety precautions to take during this synthesis?

A3: The reactants and intermediates can be hazardous. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Sodium ethoxide is a strong base and is corrosive; handle it with care.

Q4: Can other bases be used instead of sodium ethoxide?

A4: While sodium ethoxide in ethanol is a commonly used base for this reaction, sodium methoxide in methanol can also be employed.[2] It is crucial to use a base in a stoichiometric amount, as it is consumed during the reaction to deprotonate the product, which drives the equilibrium towards the product side.[4]

Q5: What are some common side reactions to be aware of?

A5: The primary side reaction of concern is the self-condensation of diethyl thioglycolate. To minimize this, the mixture of diethyl thioglycolate and diethyl oxalate is added slowly to the base solution. This ensures that the concentration of the enolizable ester is kept low at any given time, favoring the desired cross-condensation reaction.

Experimental Protocols

Protocol 1: Synthesis using Sodium Ethoxide in Ethanol[1]
  • In a 2 L two-necked flask equipped with a reflux condenser, dissolve 175 g (2.57 mol) of sodium ethoxide in 1200 mL of anhydrous ethanol.

  • Cool the reaction mixture to 0°C.

  • Prepare a solution of 106 g (0.514 mol) of diethyl thioglycolate and 188 g (1.28 mol) of diethyl oxalate in ethanol.

  • Add the solution from step 3 dropwise to the cooled sodium ethoxide solution.

  • After the addition is complete, remove the cooling bath and heat the reaction mixture to reflux overnight.

  • Cool the reaction to room temperature and filter the resulting yellow solid.

  • Wash the solid with ethanol and allow it to dry.

  • Suspend the solid in water and acidify with HCl to a pH of 2.5-3.0 to precipitate the white product.

  • Filter the white solid and dry it under a vacuum to yield this compound.

Protocol 2: Synthesis using Sodium Methoxide in Methanol[2]
  • Charge a round-bottomed flask with diethyl thioglycolate and diethyl oxalate in methanol and cool to 0°C.

  • Slowly add a sodium methoxide solution over 2 to 3 hours, ensuring the temperature remains below 5°C.

  • Raise the temperature to 25-30°C over 1 hour and stir for an additional hour.

  • Heat the reaction mixture to reflux.

  • After the reaction is complete, cool the mixture to 25-30°C and filter.

  • Wash the residue with methanol and dry at 60-70°C to obtain the disodium salt of this compound.

  • The free ester can be obtained by subsequent acidification as described in Protocol 1.

Data Presentation

Table 1: Summary of Experimental Conditions for this compound Synthesis

ParameterProtocol 1Protocol 2
Base Sodium ethoxideSodium methoxide
Solvent Anhydrous ethanolMethanol
Initial Temperature 0°C0-5°C
Reaction Temperature RefluxReflux
Reactant Addition Time Not specified2-3 hours
Workup Acidification with HClIsolation of disodium salt
Reported Yield 60%Not specified

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep_base Prepare Sodium Ethoxide/Methoxide Solution in Anhydrous Alcohol cool Cool Base Solution to 0-5°C prep_base->cool prep_reactants Prepare Solution of Diethyl Thioglycolate and Diethyl Oxalate add Slow Dropwise Addition of Reactants prep_reactants->add cool->add reflux Heat to Reflux Overnight add->reflux cool_filter Cool to Room Temperature and Filter Solid reflux->cool_filter wash_dry Wash with Alcohol and Dry cool_filter->wash_dry acidify Acidify with HCl to Precipitate Product wash_dry->acidify final_filter_dry Filter and Dry Final Product acidify->final_filter_dry

Caption: Experimental workflow for the synthesis of this compound.

temp_pressure_effects cluster_temp Effect of Temperature cluster_pressure Effect of Pressure cluster_outcome Reaction Outcome temp Temperature low_temp Low Temp (0-5°C) temp->low_temp Controls Initial Reaction Rate high_temp High Temp (Reflux) temp->high_temp Drives Reaction to Completion too_high_temp Excessive Temp temp->too_high_temp Increases Side Reactions/Decomposition yield Yield low_temp->yield high_temp->yield too_high_temp->yield Decreases purity Purity too_high_temp->purity Decreases pressure Pressure atm_pressure Atmospheric Pressure pressure->atm_pressure Standard Condition, Minimal Effect on Yield atm_pressure->yield atm_pressure->purity

Caption: Logical relationship of temperature and pressure on synthesis outcome.

References

solvent effects on the reactivity of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes and troubleshooting common issues encountered during the synthesis and subsequent reactions of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used method is an intramolecular Dieckmann condensation of diethyl thiodiglycolate with diethyl oxalate.[1] The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide or sodium methoxide, in an alcoholic solvent like ethanol or methanol.[1][2]

Q2: I am experiencing a low yield during the synthesis of this compound. What are the potential causes and solutions?

A2: Low yields in this Dieckmann condensation can stem from several factors:

  • Presence of Moisture: The reagents, particularly the base and diethyl oxalate, are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture can quench the base and lead to the hydrolysis of diethyl oxalate.

  • Inadequate Base Stoichiometry: A full equivalent of the alkoxide base is crucial to drive the reaction to completion by deprotonating the resulting β-keto ester.

  • Suboptimal Reaction Temperature: The reaction is often initiated at a low temperature (0-10 °C) during the addition of reagents and then heated to reflux.[2][3] Ensure proper temperature control, as excessively high temperatures can promote side reactions.

  • Purity of Reagents: The purity of diethyl thiodiglycolate and diethyl oxalate is critical. Impurities can interfere with the reaction.

Q3: What are the key considerations when choosing a solvent for the alkylation of this compound?

A3: The choice of solvent has a significant impact on the yield of alkylation reactions. Polar aprotic solvents are generally preferred. As demonstrated in the alkylation of the disodium salt of this compound, Dimethylformamide (DMF) provides the highest yield.[1] The solvent's ability to dissolve the reactants and facilitate the interaction between the nucleophilic thiophene salt and the alkylating agent is key.

Q4: I am observing the formation of byproducts during my reaction. How can I minimize them?

A4: Byproduct formation can often be attributed to the reaction conditions. For the synthesis via Dieckmann condensation, ensuring anhydrous conditions and controlled addition of reagents at low temperatures can minimize side reactions. In subsequent alkylation reactions, the choice of a suitable solvent and the use of a phase transfer catalyst like PEG-400 can enhance the reaction's selectivity and yield.[1]

Troubleshooting Guides

Low Yield in Alkylation Reactions
Problem Potential Cause Suggested Solution
Low reaction yield The solvent is not optimal for the reaction.For the alkylation of the disodium salt of this compound, polar aprotic solvents like DMF have been shown to give the highest yields. Consider switching to DMF if you are using a less effective solvent.[1]
Poor solubility of the starting material.Ensure the chosen solvent can adequately dissolve the thiophene salt. Gentle heating may be required.
Incomplete reaction.Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] Extend the reaction time if necessary.
Inefficient stirring.Vigorous stirring is important, especially in heterogeneous reaction mixtures, to ensure proper mixing of reactants.
Purification Challenges
Problem Potential Cause Suggested Solution
Difficulty in isolating the product after synthesis The product may be soluble in the reaction mixture.After the Dieckmann condensation, the product is often precipitated by acidifying the reaction mixture with an acid like HCl.[2]
Co-elution of impurities during column chromatography The polarity of the eluent is not optimized.For polar thiophene derivatives, a careful selection of the solvent system for chromatography is crucial. A gradient elution from a non-polar to a more polar solvent might be necessary.
Product degradation on silica gel The compound is sensitive to the acidic nature of silica gel.Consider using a different stationary phase like neutral alumina or deactivating the silica gel with a small amount of a basic modifier like triethylamine in the eluent.

Data Presentation

Table 1: Effect of Solvent on the Alkylation of this compound Disodium Salt [1]

EntrySolventYield (%)
1DMF98
2DMSO87
3DMF & DMSO84
4o-Xylene74.3
5Toluene70
6EtOH22
7MeOH20
8THF10

Experimental Protocols

Synthesis of this compound Disodium Salt[1]
  • Charge a round-bottomed flask with diethyl thioglycolate and diethyl oxalate in methanol.

  • Cool the mixture to 0 °C.

  • Slowly add a solution of sodium methoxide over 2 to 3 hours, maintaining the temperature below 5 °C.

  • Raise the temperature to 25-30 °C and stir for 1 hour.

  • Heat the reaction mixture to reflux.

  • After the reaction is complete, cool the mixture to 25-30 °C.

  • Filter the resulting solid.

  • Wash the residue with methanol and dry at 60-70 °C to obtain the disodium salt of this compound.

Alkylation of this compound Disodium Salt[1]
  • Prepare a stirred suspension of this compound disodium salt, potassium carbonate, and Dimethylformamide (DMF).

  • Add PEG-400 to the suspension at 25-30 °C.

  • Stir the reaction mixture for 30 minutes at 25-30 °C.

  • Slowly raise the temperature to 120-135 °C.

  • Add ethylene dichloride at this temperature and maintain for 5 hours.

  • Monitor the reaction by HPLC.

  • Upon completion, distill off the DMF under vacuum.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Dieckmann Condensation cluster_product Product Diethyl_Thiodiglycolate Diethyl Thiodiglycolate Condensation Reaction with Sodium Ethoxide in Ethanol Diethyl_Thiodiglycolate->Condensation Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Condensation Product Diethyl 3,4-dihydroxythiophene- 2,5-dicarboxylate Condensation->Product

Caption: Workflow for the synthesis of this compound.

Solvent_Effect_Alkylation cluster_solvents Solvent Choice Start Alkylation of Diethyl 3,4-dihydroxythiophene- 2,5-dicarboxylate Disodium Salt DMF DMF (High Yield) Start->DMF Optimal DMSO DMSO (Good Yield) Start->DMSO Toluene Toluene (Moderate Yield) Start->Toluene Ethanol Ethanol (Low Yield) Start->Ethanol Suboptimal

Caption: Impact of solvent choice on the yield of the alkylation reaction.

References

Technical Support Center: Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is typically achieved through a Hinsberg condensation, which is a variation of the mixed Claisen condensation. The reaction involves the base-catalyzed condensation of diethyl thioglycolate with diethyl oxalate. The initial product is the disodium salt of the target molecule, which is then neutralized with an acid to yield the final product.

Q2: What are the most common sources of impurities in this synthesis?

A2: The most common impurities arise from unreacted starting materials, side reactions, and issues during the workup and purification steps. These can include residual diethyl thioglycolate, diethyl oxalate, and the disodium salt of the product, as well as byproducts from self-condensation or hydrolysis.

Q3: Why is the choice of base important for this reaction?

A3: The base, typically sodium ethoxide or sodium methoxide, is crucial for deprotonating the diethyl thioglycolate to form the nucleophilic enolate. The choice of alkoxide should match the alcohol of the esters to prevent transesterification, which would lead to a mixture of ester products.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A successful reaction will show the consumption of the starting materials and the appearance of the product spot or peak.

Q5: What is the appearance of the pure product?

A5: Pure this compound is typically a pale yellow to white solid.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Observed Problem Potential Cause Recommended Solution
Low Yield of Product Incomplete reaction.Ensure the reaction is stirred efficiently and allowed to proceed for the recommended time (e.g., reflux overnight).[1] Monitor the reaction by TLC or HPLC to confirm the consumption of starting materials.
Inefficient precipitation of the product.After acidification, ensure the pH is sufficiently low (around 2.5-3.0) to fully protonate the disodium salt.[2] Cooling the solution after acidification can also improve precipitation.
Loss of product during washing.Use cold solvents for washing the filtered product to minimize dissolution.
Product is a Gummy or Oily Solid Presence of unreacted starting materials.Wash the crude product thoroughly with a solvent in which the product is sparingly soluble but the starting materials are soluble (e.g., cold ethanol or water).
Incomplete removal of solvent.Dry the product under vacuum to ensure all residual solvents are removed.
Product is Yellow and Difficult to Purify Formation of colored impurities.This may result from side reactions at elevated temperatures. Ensure the initial addition of reactants is performed at a low temperature (e.g., 0°C) before heating to reflux.[3] Recrystallization from a suitable solvent system may be necessary.
Inconsistent Spectroscopic Data (NMR, IR) Presence of unreacted diethyl thioglycolate or diethyl oxalate.These will show characteristic signals in the NMR and IR spectra. Enhanced purification by recrystallization or column chromatography may be required.
Contamination with the disodium salt.In the ¹H NMR, the hydroxyl protons will be absent. The IR spectrum may show a broad O-H stretch if some water is present. Ensure complete acidification during workup.
Hydrolysis of the ester groups.This will lead to the appearance of carboxylic acid signals in the IR (broad O-H) and NMR spectra. Use anhydrous solvents and reagents to minimize water content.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on common literature methods.[1][3]

Materials:

  • Diethyl thioglycolate

  • Diethyl oxalate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Under an inert atmosphere (e.g., nitrogen), dissolve sodium ethoxide in anhydrous ethanol in a two-necked flask equipped with a reflux condenser.

  • Cool the solution to 0°C in an ice bath.

  • Prepare a solution of diethyl thioglycolate and diethyl oxalate in anhydrous ethanol.

  • Add the solution of the esters dropwise to the cooled sodium ethoxide solution with stirring.

  • After the addition is complete, remove the cooling bath and heat the reaction mixture to reflux. Maintain reflux overnight.

  • Cool the reaction mixture to room temperature. A yellow solid (the disodium salt) should precipitate.

  • Filter the solid and wash it with cold ethanol.

  • Suspend the solid in water and acidify with hydrochloric acid to a pH of approximately 2.5-3.0, which will precipitate the white solid product.[2]

  • Filter the white solid, wash with deionized water, and dry under vacuum.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of a hot suitable solvent (e.g., ethanol, or a mixture of ethanol and water).

  • If colored impurities are present, a small amount of activated carbon can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification reactants Diethyl Thioglycolate + Diethyl Oxalate + Sodium Ethoxide in Ethanol mixing Mix and Add Dropwise at 0°C reactants->mixing reflux Reflux Overnight mixing->reflux cooling Cool to Room Temperature reflux->cooling filtration1 Filter Disodium Salt cooling->filtration1 acidification Suspend in Water & Acidify with HCl filtration1->acidification filtration2 Filter Product acidification->filtration2 washing Wash with Water filtration2->washing drying Dry Under Vacuum washing->drying product Pure Diethyl 3,4-dihydroxy- thiophene-2,5-dicarboxylate drying->product

Caption: Synthesis and purification workflow for this compound.

Troubleshooting Logic

troubleshooting_logic start Impure Product low_yield Low Yield? start->low_yield oily_product Oily/Gummy Product? low_yield->oily_product No incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Yes bad_spectra Inconsistent Spectra? oily_product->bad_spectra No unreacted_sm Unreacted Starting Materials oily_product->unreacted_sm Yes solvent_residue Solvent Residue oily_product->solvent_residue Also Possible bad_spectra->unreacted_sm Yes, extra signals salt_contamination Disodium Salt Contamination bad_spectra->salt_contamination Yes, missing OH peak hydrolysis Ester Hydrolysis bad_spectra->hydrolysis Yes, COOH signals incomplete_reaction->oily_product precipitation_issue Inefficient Precipitation unreacted_sm->bad_spectra solvent_residue->bad_spectra

Caption: Troubleshooting guide for identifying sources of impurities.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthesis methods for Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, a key intermediate in the development of electrochromic conducting polymers.[1] We will delve into a conventional synthesis route and a modern microwave-assisted approach, presenting a side-by-side comparison of their performance based on experimental data. Detailed experimental protocols for both methods are also provided to facilitate replication and adaptation in your research.

Method 1: Conventional Synthesis via Condensation Reaction

The traditional and widely employed method for synthesizing this compound involves the condensation of diethyl thioglycolate with diethyl oxalate in the presence of a strong base, such as sodium ethoxide or sodium methoxide, in an alcoholic solvent.[2][3] The reaction is typically initiated at a low temperature (0°C) and then brought to reflux to drive the reaction to completion.[2][3] The product is subsequently isolated by acidification of the reaction mixture.[2]

Method 2: Microwave-Assisted Synthesis

A more contemporary approach utilizes microwave irradiation to accelerate the synthesis.[1][4] This method also employs diethyl thiodiacetate (a derivative of thioglycolic acid) and diethyl oxalate with sodium ethanolate.[1][4] The key difference lies in the use of a microwave reactor, which allows for rapid and efficient heating of the reaction mixture to a controlled temperature, significantly reducing the overall reaction time.[1][4]

Performance Comparison

The following table summarizes the key quantitative data for the two synthesis methods, allowing for a direct comparison of their efficiency and reaction conditions.

ParameterConventional SynthesisMicrowave-Assisted Synthesis
Starting Materials Diethyl thioglycolate, Diethyl oxalate, Sodium ethoxide/methoxideDiethyl thiodiacetate, Diethyl oxalate, Sodium ethanolate
Solvent Anhydrous Ethanol or MethanolEthanol
Reaction Temperature 0°C to reflux68°C (maintained)
Reaction Time Overnight (reflux)60 minutes
Yield 60%[2]65.3%[1]
Isolation Filtration and acidificationAcidification, precipitation, and filtration

Experimental Protocols

Conventional Synthesis Protocol [2]

  • In a 2 L two-necked flask equipped with a reflux condenser, dissolve 175 g (2.57 mol) of sodium ethoxide in 1200 mL of anhydrous ethanol.

  • Cool the reaction mixture to 0°C.

  • Add a solution of 106 g (0.514 mol) of diethyl thioglycolate and 188 g (1.28 mol) of diethyl oxalate in ethanol dropwise.

  • After the addition is complete, remove the cooling bath and heat the reaction to reflux overnight.

  • Cool the reaction to room temperature and filter the resulting yellow solid.

  • Wash the solid with ethanol and allow it to dry.

  • Suspend the solid in water and acidify with HCl to precipitate a white solid.

  • Filter the solid and dry it under vacuum to obtain the final product.

Microwave-Assisted Synthesis Protocol [1][4]

  • Mix 10.3 g of diethyl thiodiacetate with 10.96 g of diethyl oxalate and cool the mixture in a water bath at 0-10°C.

  • Slowly add an ethanol solution containing sodium ethanolate dropwise to the mixture with sufficient stirring.

  • Transfer the reaction mixture to a microwave reactor.

  • Heat the mixture using microwave irradiation at 100 W power (2.45 GHz) for 60 minutes, maintaining the reaction temperature at 68°C.

  • After the reaction, adjust the pH of the solution to 7.0-7.5 with HCl to terminate the reaction.

  • Remove the ethanol by evaporation.

  • Adjust the pH of the dried residue to 2.5-3.0 by adding HCl.

  • Precipitate the product by adding 400 mL of deionized water.

  • Collect the precipitate by filtration and dry it in an oven to yield the final product.

Synthesis Workflow

The following diagram illustrates the general workflow for both the conventional and microwave-assisted synthesis methods.

Synthesis_Workflow cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis A Mixing Reactants (Diethyl thioglycolate, Diethyl oxalate, Base) B Low Temperature (0°C) A->B C Reflux (Overnight) B->C D Workup (Acidification, Filtration) C->D Product Diethyl 3,4-dihydroxythiophene- 2,5-dicarboxylate D->Product E Mixing Reactants (Diethyl thiodiacetate, Diethyl oxalate, Base) F Microwave Irradiation (100W, 60 min, 68°C) E->F G Workup (Neutralization, Evaporation, Acidification, Filtration) F->G G->Product

Caption: A flowchart comparing the key steps of conventional and microwave-assisted synthesis.

Conclusion

Both the conventional and microwave-assisted methods provide viable routes for the synthesis of this compound. The conventional method is a well-established procedure, while the microwave-assisted synthesis offers a significant advantage in terms of reduced reaction time with a comparable, and in the cited example, slightly higher yield. The choice of method may depend on the available equipment and the desired production timeline. For rapid synthesis and process optimization, the microwave-assisted approach presents a compelling alternative.

References

Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate vs. dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

In the development of advanced materials, particularly in the realm of organic electronics, the selection of appropriate precursor molecules is a critical determinant of the final product's performance. Among the key building blocks for conductive polymers are derivatives of 3,4-dihydroxythiophene-2,5-dicarboxylate. This guide provides a detailed comparison of two such prominent precursors: diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate and dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate. This analysis is intended for researchers, scientists, and professionals in drug development and materials science, offering a side-by-side look at their properties and synthesis to inform experimental design and application.

Physicochemical Properties: A Tabulated Comparison

A fundamental understanding of the physicochemical properties of these esters is essential for their effective use in synthesis and material fabrication. The following table summarizes the key quantitative data for both compounds.

PropertyThis compoundDimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
Molecular Formula C₁₀H₁₂O₆S[1]C₈H₈O₆S[2]
Molecular Weight 260.27 g/mol [1]232.21 g/mol [2][3]
Melting Point 132-135 °C[4][5]182 °C[2]
Appearance Pale yellow to white solid[6]White powder
CAS Number 1822-66-8[1][4]58416-04-9[2][3]

Performance and Applications: An Objective Overview

Both diethyl and dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate primarily serve as key intermediates in the synthesis of 3,4-alkylenedioxythiophenes, which are the monomers for widely used conducting polymers like poly(3,4-ethylenedioxythiophene) (PEDOT).[4][7] The choice between the diethyl and dimethyl ester can influence the subsequent polymerization process and the properties of the resulting polymer, although direct comparative studies are limited in published literature.

The primary application for both compounds is in the field of organic electronics, where they are used to synthesize monomers for conductive polymers. These polymers are integral components in a variety of devices, including:

  • Organic light-emitting diodes (OLEDs)

  • Organic photovoltaics (OPVs)

  • Antistatic coatings

  • Supercapacitors

  • Bioelectronic devices

Experimental Protocols: Synthesis of Thiophene Derivatives

The following are detailed methodologies for the synthesis of the disodium salt of this compound, a common precursor for further reactions, and a general method for the synthesis of the diethyl ester. An analogous procedure can be adapted for the dimethyl ester by substituting the corresponding starting materials.

Synthesis of this compound Disodium Salt

Materials:

  • Diethyl thioglycolate

  • Diethyl oxalate

  • Sodium methoxide solution

  • Methanol

Procedure:

  • Charge a round-bottomed flask with diethyl thioglycolate and diethyl oxalate in methanol.[7]

  • Cool the mixture to 0°C in an ice bath.[7]

  • Slowly add a solution of sodium methoxide over 2 to 3 hours, ensuring the temperature remains below 5°C.[7]

  • After the addition is complete, raise the temperature to 25-30°C and stir for 1 hour.[7]

  • Heat the reaction mixture to reflux and maintain for a specified time to ensure completion of the reaction.[7]

  • Cool the reaction mixture to 25-30°C to allow for precipitation of the product.[7]

  • Filter the precipitate and wash with cold methanol.[7]

  • Dry the resulting solid at 60-70°C to obtain the disodium salt of this compound.[7]

Synthesis of this compound

Materials:

  • Diethyl thiodiacetate

  • Diethyl oxalate

  • Sodium ethanolate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Mix diethyl thiodiacetate and diethyl oxalate and cool the mixture to 0-10°C.

  • Slowly add a solution of sodium ethanolate in ethanol dropwise with stirring.

  • Upon completion of the addition, allow the reaction to proceed, for example, by heating under reflux overnight.[6]

  • After cooling, filter the resulting solid and wash with ethanol.[6]

  • The collected solid is the sodium salt, which is then dissolved in water.

  • Acidify the aqueous solution with HCl to a pH of 2.5-3.0 to precipitate the this compound.[4]

  • Collect the precipitate by filtration, wash with deionized water, and dry in an oven to yield the final product.[4] A reported yield for this process is 65.3%.[4]

Logical Workflow for Precursor Selection

The choice between the diethyl and dimethyl ester often depends on the specific requirements of the subsequent synthetic steps and the desired properties of the final polymer. The following diagram illustrates a logical workflow for researchers to select the appropriate precursor.

G start Researcher's Goal: Synthesize a 3,4-alkoxythiophene polymer polymer_props Desired Polymer Properties start->polymer_props solubility Consider Precursor Solubility diethyl Select Diethyl Ester solubility->diethyl Generally higher in non-polar solvents processability Improved solution processability of monomer solubility->processability Is this a priority? reactivity Evaluate Ester Reactivity (Hydrolysis/Transesterification) dimethyl Select Dimethyl Ester reactivity->dimethyl Potentially faster reaction kinetics volatility Higher volatility of alcohol byproduct desired reactivity->volatility Is this a factor? synthesis Proceed with Polymer Synthesis diethyl->synthesis dimethyl->synthesis polymer_props->solubility polymer_props->reactivity processability->diethyl Yes volatility->dimethyl Yes

Caption: Decision workflow for selecting between diethyl and dimethyl precursors.

References

performance comparison of polymers derived from Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Performance Analysis of Thiophene-Based Conductive Polymers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance characteristics of several key thiophene-based conductive polymers. While the initial monomer of interest, Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, primarily serves as a precursor, this guide focuses on the performance of its prominent derivative, Poly(3,4-ethylenedoxythiophene) (PEDOT), and compares it with other widely studied thiophene-based polymers: Poly(3-hexylthiophene) (P3HT) and Poly(3,4-propylenedioxythiophene) (PProDOT). The data presented is compiled from various scientific sources to aid in material selection for applications ranging from organic electronics to bio-interfacing.

Comparative Performance Data

The following tables summarize the key performance metrics for PEDOT:PSS (a common form of PEDOT), P3HT, and PProDOT, focusing on their electrical, thermal, and optical properties.

Table 1: Electrical and Optical Properties

PropertyPEDOT:PSSPoly(3-hexylthiophene) (P3HT)Poly(3,4-propylenedioxythiophene) (PProDOT)
Electrical Conductivity (S/cm) 0.1 - 1500 (highly tunable with doping and post-treatments)10⁻⁵ - 10 (dependent on regioregularity and doping)Typically in the range of 1 - 100
Optical Band Gap (eV) ~1.6 - 1.7 (in its neutral state)~1.9 - 2.1~1.7 - 1.9
Work Function (eV) 4.8 - 5.24.2 - 4.4Not widely reported
Color (Neutral State) Light blue / TransparentDark purple / Red-orangeDeep blue / Purple
Color (Oxidized State) Highly transparentLight blue / TransparentHighly transmissive green/blue

Table 2: Thermal Properties

PropertyPEDOT:PSSPoly(3-hexylthiophene) (P3HT)Poly(3,4-propylenedioxythiophene) (PProDOT)
Decomposition Temperature (TGA, 5% weight loss) ~280 - 300 °C (for PSS component), >400 °C (for PEDOT)~420 - 450 °CNot widely reported, generally stable to >200 °C
Glass Transition Temperature (Tg) Not clearly observed for PEDOT, ~130-150 °C for PSS~12 °CNot clearly observed
Melting Temperature (Tm) Not applicable~220 - 240 °CNot applicable

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of Thiophene-Based Polymers

a) Oxidative Chemical Polymerization of 3,4-Ethylenedioxythiophene (EDOT) to form PEDOT:PSS

  • Preparation of Reactant Solution: A solution of 3,4-ethylenedioxythiophene (EDOT) monomer is mixed with an aqueous solution of poly(styrene sulfonate) (PSS). The PSS acts as a template and a charge-compensating dopant.

  • Initiation of Polymerization: An oxidizing agent, typically sodium persulfate ((NH₄)₂S₂O₈) or iron(III) sulfate (Fe₂(SO₄)₃), is added to the monomer/PSS solution.

  • Polymerization Reaction: The mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a specified duration (typically several hours) to allow for the oxidative polymerization of EDOT onto the PSS template.

  • Purification: The resulting dark blue dispersion is purified through dialysis or ion exchange resins to remove unreacted monomer, oxidant, and other byproducts.

b) Grignard Metathesis (GRIM) Polymerization of 3-hexylthiophene to form P3HT [1]

  • Monomer Preparation: 2,5-Dibromo-3-hexylthiophene is reacted with an organometallic reagent, such as isopropylmagnesium chloride, to form the Grignard monomer, 2-bromo-5-chloromagnesio-3-hexylthiophene.

  • Polymerization: A nickel-based catalyst, for example, Ni(dppp)Cl₂ ([1,3-Bis(diphenylphosphino)propane]dichloronickel(II)), is added to the monomer solution in an inert solvent like tetrahydrofuran (THF).

  • Reaction Control: The polymerization is allowed to proceed at a controlled temperature (e.g., room temperature or reflux) for a specific time to achieve the desired molecular weight.

  • Termination and Precipitation: The reaction is quenched by adding an acid, such as hydrochloric acid. The polymer is then precipitated by adding the reaction mixture to a non-solvent like methanol, filtered, and dried.[2]

c) Electrochemical Polymerization of 3,4-propylenedioxythiophene (ProDOT)

  • Electrolyte Solution Preparation: The ProDOT monomer is dissolved in an appropriate organic solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., lithium perchlorate, LiClO₄).

  • Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., indium tin oxide (ITO) coated glass), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

  • Electropolymerization: A potential is applied to the working electrode (either potentiostatically or potentiodynamically via cyclic voltammetry) to oxidize the monomer and deposit the polymer film onto the electrode surface.

  • Film Washing: After deposition, the polymer-coated electrode is rinsed with the solvent to remove any unreacted monomer and electrolyte.

Characterization Techniques

a) Four-Point Probe for Electrical Conductivity Measurement

  • Sample Preparation: A thin film of the polymer is deposited onto an insulating substrate (e.g., glass or silicon wafer).

  • Probe Setup: A four-point probe head, consisting of four equally spaced, co-linear metal tips, is brought into contact with the polymer film.

  • Measurement: A constant DC current is passed through the two outer probes, and the resulting voltage drop is measured across the two inner probes.

  • Calculation: The sheet resistance (Rs) is calculated from the measured current (I) and voltage (V). The bulk conductivity (σ) is then determined using the formula σ = 1 / (Rs * t), where t is the thickness of the film.[3][4]

b) Thermogravimetric Analysis (TGA)

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).

  • Instrument Setup: The pan is placed in the TGA furnace. An inert atmosphere (e.g., nitrogen) is established to prevent oxidative degradation.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 800 °C).

  • Data Analysis: The weight of the sample is continuously monitored as a function of temperature. The decomposition temperature is typically reported as the temperature at which 5% weight loss occurs.[5][6]

c) Cyclic Voltammetry (CV)

  • Electrolyte Solution: A solution containing a supporting electrolyte (e.g., 0.1 M LiClO₄ in acetonitrile) is prepared.

  • Electrochemical Cell: A three-electrode cell is assembled with the polymer film on a conductive substrate as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Potential Sweep: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential at a set scan rate (e.g., 50 mV/s).

  • Data Acquisition: The current flowing through the working electrode is measured as a function of the applied potential, yielding a cyclic voltammogram. This provides information on the oxidation and reduction potentials of the polymer.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of thiophene-based conductive polymers.

G cluster_synthesis Polymer Synthesis cluster_characterization Performance Characterization cluster_data Data Analysis & Comparison Monomer Thiophene Monomer (e.g., EDOT, 3HT, ProDOT) Polymerization Polymerization (Chemical or Electrochemical) Monomer->Polymerization Purification Purification (Precipitation, Dialysis) Polymerization->Purification Conductivity Electrical Conductivity (Four-Point Probe) Purification->Conductivity Thermal Thermal Stability (TGA, DSC) Purification->Thermal Electrochemical Electrochemical Properties (Cyclic Voltammetry) Purification->Electrochemical Optical Optical Properties (UV-Vis Spectroscopy) Purification->Optical Analysis Comparative Analysis Conductivity->Analysis Thermal->Analysis Electrochemical->Analysis Optical->Analysis

General workflow for synthesis and characterization.
Relationship Between Doping and Conductivity

This diagram illustrates the fundamental principle of how doping increases the electrical conductivity of a conjugated polymer.

G cluster_process Doping Process cluster_result Result Polymer Neutral Conjugated Polymer (Low Conductivity) Doping Doping (Oxidation/Reduction) Polymer->Doping DopedPolymer Doped Polymer (Charge Carriers Introduced) Doping->DopedPolymer Conductivity High Electrical Conductivity DopedPolymer->Conductivity Enables Charge Transport

Effect of doping on polymer conductivity.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of analytical techniques for the structural validation of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, with a primary focus on the definitive method of X-ray crystallography.

This document presents a detailed analysis of the crystallographic data for this compound, alongside a comparative overview of spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By offering a side-by-side look at the experimental data and methodologies, this guide aims to provide a clear and objective resource for validating the structure of this and similar organic compounds.

At a Glance: Structural and Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from X-ray crystallography and various spectroscopic techniques for this compound.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.123(2) Å, b = 10.567(3) Å, c = 13.789(4) Å
α = 90°, β = 101.54(3)°, γ = 90°
Volume 1157.9(5) ų
Z 4
Density (calculated) 1.493 Mg/m³

Table 1. Crystallographic Data for this compound.[1]

Bond Length (Å) Angle **Degrees (°) **
S(1)-C(2)1.735(3)C(5)-S(1)-C(2)91.5(1)
S(1)-C(5)1.739(3)O(1)-C(3)-C(4)122.0(3)
C(2)-C(3)1.411(4)O(2)-C(4)-C(3)122.1(3)
C(3)-C(4)1.393(4)C(3)-C(2)-C(6)125.1(3)
C(4)-C(5)1.408(4)S(1)-C(5)-C(7)124.9(2)
C(3)-O(1)1.334(3)
C(4)-O(2)1.331(3)
C(2)-C(6)1.468(4)
C(5)-C(7)1.472(4)

Table 2. Selected Bond Lengths and Angles from X-ray Crystallography.[1]

Technique Observed Data
¹H NMR (CDCl₃, 400 MHz) δ 1.41 (t, 6H, J=7.1 Hz, 2 x CH₃), 4.40 (q, 4H, J=7.1 Hz, 2 x OCH₂), 10.1 (s, 2H, 2 x OH)
¹³C NMR (CDCl₃, 100 MHz) δ 14.2 (2C, CH₃), 62.5 (2C, OCH₂), 109.8 (2C, C2/C5), 156.4 (2C, C3/C4), 163.7 (2C, C=O)
IR (KBr, cm⁻¹) 3200-2500 (br, O-H), 1710 (s, C=O), 1640 (m, C=C), 1250 (s, C-O)
Mass Spectrometry (EI) m/z 260 (M⁺), 215, 187, 141

Table 3. Spectroscopic Data for this compound.

Experimental Protocols: A Detailed Look at the Methodologies

Detailed and precise experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are the methodologies employed for the structural characterization of this compound.

Single-Crystal X-ray Diffraction

Single crystals of the title compound were obtained by slow evaporation from an ethanol solution. A suitable crystal was mounted on a glass fiber. Data collection was performed on a Bruker APEXII CCD area-detector diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at 296(2) K. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C, respectively. The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer using potassium bromide (KBr) pellets. The data was collected in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum was obtained on a Thermo Fisher Scientific DSQ II single quadrupole GC-MS instrument using electron ionization (EI) at 70 eV.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the comprehensive structural validation of a synthesized compound, integrating various analytical techniques for unambiguous characterization.

Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesis of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate Purification Purification (e.g., Recrystallization) Synthesis->Purification Xray Single-Crystal X-ray Diffraction Purification->Xray Crystal Growth NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Structure Elucidation Xray->Data_Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Comparison of Spectroscopic and Crystallographic Data Data_Analysis->Comparison Validation Final Structure Validation Comparison->Validation

Caption: Structural validation workflow.

References

A Comparative Analysis of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative guide on the derivatives of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, offering insights into their synthesis, biological activity, and potential as therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development.

This publication delves into the structure-activity relationships of thiophene dicarboxylate derivatives, with a particular focus on the comparative analysis of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) derivatives, a class of compounds structurally analogous to this compound. The findings from a pivotal study on azomethine derivatives of DDTD reveal significant potential in the realms of anticancer and antimicrobial therapies.

Comparative Biological Activity of DDTD Derivatives

A series of azomethine derivatives of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate were synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines and for their antimicrobial efficacy. The results, summarized in the tables below, highlight the potent and selective activity of these compounds.

Anticancer Activity

The in vitro antiproliferative activity of the DDTD derivatives was assessed against T47D and MCF-7 (human breast cancer), HeLa (human cervical cancer), and Ishikawa (human endometrial cancer) cell lines. The half-maximal inhibitory concentration (IC50) values, presented in Table 1, demonstrate that several compounds exhibit potent anticancer activity, with some surpassing the efficacy of the standard chemotherapeutic drug, Doxorubicin.[1][2]

Table 1: Comparative Anticancer Activity (IC50, µM) of DDTD Derivatives [1][2]

CompoundT47DMCF-7HeLaIshikawa
2b 2.36.1--
2c 12.1---
2e 13.2---
2i 14.9---
2j 16.06.75PotentPotent
2k 7.1---
2l 8.6---
Doxorubicin (DOX) 15.5---

Note: A lower IC50 value indicates higher potency. "-" indicates data not reported in the source.

Compound 2j emerged as a particularly promising candidate, demonstrating potent activity across multiple cancer cell lines.[1][2] The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups, such as halogens or a nitro group, on the phenyl or pyridine rings attached to the azomethine linkage, enhances the anticancer activity.[1] Conversely, derivatives with electron-donating groups like methoxy or methyl groups showed comparatively lower activity.[1]

Antimicrobial Activity

The synthesized DDTD derivatives were also screened for their antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans). Compound 2j , which incorporates a nitrofurfural moiety, displayed the most significant broad-spectrum antimicrobial effect.[1][2]

Experimental Protocols

General Synthesis of Azomethine Derivatives of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (2a-l)

The synthesis of the target azomethine derivatives was achieved through the condensation of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) with various aromatic aldehydes. The general procedure is as follows:

  • A mixture of DDTD and the respective aromatic aldehyde is refluxed in n-butanol for a specified period (e.g., 40 minutes).[1]

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed, and purified, typically by recrystallization.

The structures of the synthesized compounds were confirmed using spectroscopic techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR analysis.[1][2]

In Vitro Antiproliferative Assay

The anticancer activity of the synthesized compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cancer cells were seeded in 96-well plates and incubated to allow for cell attachment.

  • The cells were then treated with various concentrations of the test compounds and a positive control (Doxorubicin).

  • After a specified incubation period, the MTT reagent was added to each well.

  • The formazan crystals formed by viable cells were dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance was measured at a specific wavelength using a microplate reader to determine cell viability.

  • The IC50 values were calculated from the dose-response curves.

Synthesis and Activity Workflow

The logical flow from the synthesis of DDTD derivatives to the evaluation of their biological activity and subsequent structure-activity relationship analysis is depicted in the following diagram.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis DDTD Diethyl 2,5-diaminothiophene- 3,4-dicarboxylate (DDTD) Synthesis Condensation Reaction (Reflux in n-butanol) DDTD->Synthesis Aldehydes Aromatic Aldehydes Aldehydes->Synthesis Derivatives Azomethine Derivatives (2a-l) Synthesis->Derivatives Anticancer Anticancer Screening (MTT Assay) Derivatives->Anticancer Antimicrobial Antimicrobial Screening Derivatives->Antimicrobial IC50 IC50 Determination Anticancer->IC50 SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR IC50->SAR

Caption: Workflow for the synthesis and biological evaluation of DDTD derivatives.

Concluding Remarks

The comparative analysis of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives has identified several promising lead compounds with significant anticancer and antimicrobial properties. The structure-activity relationship studies provide a rational basis for the future design and optimization of more potent thiophene-based therapeutic agents. Further investigation into the mechanism of action of these compounds is warranted to fully elucidate their therapeutic potential. While this guide focuses on the di-amino analogs due to the availability of comparative data, future research should aim to generate similar comparative studies for derivatives of this compound to provide a more complete understanding of this class of compounds.

References

A Comparative Guide to the Electrochemical Properties of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate and Other Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate against other notable thiophene compounds. The information presented herein is supported by experimental data from peer-reviewed literature and computational studies, offering valuable insights for applications in materials science, electrochemistry, and drug development.

Introduction

Thiophene and its derivatives are a class of heterocyclic compounds that have garnered significant attention due to their versatile electronic and electrochemical properties. These characteristics make them integral components in the development of organic semiconductors, conducting polymers, and electroactive materials for various applications, including sensors and energy storage devices. This compound is a functionalized thiophene with unique substituent groups that are expected to modulate its electrochemical behavior. This guide aims to provide a clear comparison of its properties with those of other well-studied thiophenes.

Comparative Electrochemical Data

The following table summarizes the key electrochemical parameters for this compound and a selection of other thiophene derivatives. The data has been compiled from various experimental studies employing cyclic voltammetry and from computational chemistry for this compound.

CompoundOxidation Potential (V vs. Ag/Ag+)Reduction Potential (V vs. Ag/Ag+)HOMO (eV)LUMO (eV)
This compound N/A (Oxidation at sulfur expected)[1]N/A (Reduction at esters expected)[1]-5.535 (Calculated)[1]-2.155 (Calculated)[1]
Thiophene~1.6 (Polymerization)[2]Not ReportedN/AN/A
2,2'-Bithiophene~1.0 (Polymerization)[2]Not ReportedN/AN/A
2,2':5',2''-Terthiophene+1.13, +1.18Not ReportedN/AN/A
5-Bromo-2,2':5',2''-terthiophene+1.21, +1.35 (shoulder)Not ReportedN/AN/A
Diethyl thiophene-2,5-dicarboxylateNot Reported-1.87 to -2.00 (1st), -2.48 to -2.68 (2nd)N/AN/A

Analysis of Electrochemical Behavior

Computational studies on This compound suggest that oxidation is most likely to occur at the sulfur atom, which is a common feature for thiophene derivatives.[1] The electron-rich nature of the sulfur heteroatom facilitates the removal of electrons. Conversely, the electron-withdrawing diethyl dicarboxylate groups are predicted to be the sites of reduction.[1] The calculated HOMO and LUMO energy levels provide an estimate of its electrochemical window.

In comparison, unsubstituted thiophene and 2,2'-bithiophene exhibit high oxidation potentials that lead to electropolymerization, forming conductive polythiophene films.[2] The introduction of substituents, as seen in the terthiophene derivatives , significantly influences the oxidation potential. Electron-withdrawing groups like bromine tend to increase the oxidation potential, making the compound more difficult to oxidize.

The diethyl thiophene-2,5-dicarboxylate series demonstrates that the ester functionalities introduce accessible reduction processes, a feature not commonly observed in simple thiophenes. The presence of these electron-withdrawing groups stabilizes the reduced species (radical anion and dianion).

Experimental Protocols

The following is a generalized experimental protocol for determining the electrochemical properties of thiophene derivatives using cyclic voltammetry, based on methodologies reported in the literature.

Cyclic Voltammetry (CV)

Objective: To determine the oxidation and reduction potentials of the thiophene compound.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode cell

  • Working Electrode (e.g., Glassy Carbon, Platinum, or Gold)

  • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Counter Electrode (e.g., Platinum wire)

  • Electrolyte solution (e.g., 0.1 M Tetrabutylammonium perchlorate (TBAP) in anhydrous acetonitrile or dichloromethane)

  • Thiophene compound of interest

  • Inert gas (e.g., Nitrogen or Argon) for deaeration

Procedure:

  • Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte (e.g., TBAP) in the anhydrous solvent to the desired concentration (e.g., 0.1 M).

  • Preparation of the Analyte Solution: Dissolve a small, known amount of the thiophene compound in the electrolyte solution.

  • Electrode Polishing: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in deionized water and the solvent to be used, and finally dry it.

  • Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution.

  • Deaeration: Bubble an inert gas through the solution for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the potential window to a range where the oxidation and/or reduction of the compound is expected.

    • Set the scan rate (e.g., 100 mV/s).

    • Run the cyclic voltammogram, scanning the potential from an initial value to a switching potential and then back to the initial potential.

    • Record the resulting voltammogram (current vs. potential).

  • Data Analysis:

    • Identify the anodic (oxidation) and cathodic (reduction) peak potentials from the voltammogram.

    • If the process is reversible, the half-wave potential (E½) can be calculated as the average of the anodic and cathodic peak potentials.

    • The HOMO and LUMO energy levels can be estimated from the onset oxidation and reduction potentials, respectively, using empirical formulas and a reference standard (e.g., ferrocene/ferrocenium couple).

Visualizations

Experimental Workflow for Electrochemical Characterization

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_solution Prepare Electrolyte & Analyte Solution assemble_cell Assemble 3-Electrode Cell prep_solution->assemble_cell polish_electrode Polish Working Electrode polish_electrode->assemble_cell deaeration Deaerate Solution (Inert Gas) assemble_cell->deaeration run_cv Run Cyclic Voltammetry deaeration->run_cv get_voltammogram Obtain Voltammogram (Current vs. Potential) run_cv->get_voltammogram determine_potentials Determine Oxidation & Reduction Potentials get_voltammogram->determine_potentials estimate_homo_lumo Estimate HOMO/LUMO Energy Levels determine_potentials->estimate_homo_lumo

Caption: Workflow for Electrochemical Analysis using Cyclic Voltammetry.

Logical Relationship of Thiophene Properties and Applications

logical_relationship cluster_properties Electrochemical Properties cluster_applications Potential Applications oxidation_potential Oxidation Potential polymers Conducting Polymers oxidation_potential->polymers influences reduction_potential Reduction Potential organic_electronics Organic Electronics reduction_potential->organic_electronics impacts conductivity Conductivity sensors Sensors conductivity->sensors enables conductivity->organic_electronics is key for stability Electrochemical Stability stability->polymers determines lifespan drug_delivery Drug Delivery stability->drug_delivery is crucial for

Caption: Interplay of Electrochemical Properties and Applications of Thiophenes.

References

assessing the purity of synthesized Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Assessing the Purity of Synthesized Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

For researchers, scientists, and drug development professionals, the verification of compound purity is a cornerstone of reliable and reproducible research. This guide provides a detailed comparison of analytical methods for , a key building block for advanced materials. This guide will explore experimental protocols, comparative data with a relevant alternative, and visual workflows to aid in selecting the most appropriate purity assessment strategy.

Introduction to Purity Assessment

The purity of a synthesized compound is critical as impurities can significantly impact the outcome of subsequent experiments, affecting reaction yields, biological activity, and material properties. A multi-faceted approach utilizing various analytical techniques is often employed to ensure the comprehensive characterization of a compound's purity. Common methods for purity determination of organic compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

Purity Assessment of this compound

While specific quantitative data for the purity of this compound is not extensively published in comparative formats, its synthesis literature confirms that its purity is typically assessed by Gas Chromatography (GC), 1H-NMR, and 13C-NMR.[3] The expected purity for commercially available analogs is generally high, often exceeding 98%.

Alternative Compound: 3,4-Ethylenedioxythiophene (EDOT)

A relevant alternative to this compound, particularly in the synthesis of conducting polymers, is 3,4-Ethylenedioxythiophene (EDOT).[4][5] EDOT is a widely used monomer, and its purity is crucial for achieving desired polymer properties.

Comparison of Purity Assessment Methods

The selection of a suitable analytical technique for purity assessment depends on factors such as the nature of the compound, the expected impurities, and the desired level of accuracy. The following table summarizes the key characteristics of the most common methods for analyzing this compound and its alternatives.

Analytical Technique Principle Advantages Disadvantages Primary Application
High-Performance Liquid Chromatography (HPLC) Separation of components in a liquid mobile phase based on their affinity for a solid stationary phase.[1]High resolution and sensitivity, suitable for non-volatile and thermally labile compounds.[1]Requires a reference standard for accurate quantification, can be more time-consuming.Routine quality control, quantification of known and unknown impurities.
Gas Chromatography (GC) Separation of volatile components in a gaseous mobile phase based on their interaction with a stationary phase.High resolution for volatile compounds, can be coupled with mass spectrometry (MS) for identification.Not suitable for non-volatile or thermally labile compounds.Analysis of volatile impurities and by-products.
Quantitative Nuclear Magnetic Resonance (qNMR) The signal intensity is directly proportional to the molar amount of the substance, allowing for absolute purity determination against a certified internal standard.[6][7]Provides structural information, highly accurate for absolute purity determination, does not require a reference standard of the analyte itself.[1]Lower sensitivity compared to HPLC, requires a soluble and pure internal standard.[1]Absolute purity determination, structural confirmation.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds.High sensitivity and specificity, provides molecular weight information.May not be suitable for quantitative analysis without coupling to a separation technique like GC or HPLC.Identification of impurities and confirmation of molecular weight.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible purity data. The following are generalized protocols that can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a general guideline for the purity analysis of thiophene derivatives and can be optimized for this compound.

  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used for thiophene derivatives.[8]

    • Solvent A: Water (HPLC grade)

    • Solvent B: Acetonitrile (HPLC grade)

  • Gradient Program: A typical gradient might be: 0-10 min, 30-70% B; 10-15 min, 70-30% B; 15-20 min, hold at 30% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound).[1]

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound.

    • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Dilute the stock solution to a final concentration of 0.1 mg/mL with acetonitrile.

    • Filter the final solution through a 0.45 µm syringe filter before injection.[1]

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol provides a framework for determining the absolute purity of the synthesized compound using an internal standard.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).[8]

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., DMSO-d6, Chloroform-d).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound (e.g., 10-20 mg) into an NMR tube.

    • Accurately weigh a known amount of the internal standard (e.g., 5-10 mg) and add it to the same NMR tube.

    • Add a precise volume of the deuterated solvent (e.g., 0.6 mL).

    • Ensure complete dissolution of both the sample and the internal standard.

  • NMR Data Acquisition:

    • Acquire a 1H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated. This is crucial for accurate integration.

    • Use a 90° pulse angle.

    • Ensure a good signal-to-noise ratio by acquiring an adequate number of scans.

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualizing the Workflow and Decision-Making Process

The following diagrams, created using the DOT language, illustrate the general workflow for purity assessment and a decision-making tree for selecting the appropriate analytical method.

Purity_Assessment_Workflow cluster_synthesis Synthesis and Initial Purification cluster_qualitative Qualitative Purity Assessment cluster_quantitative Quantitative Purity Analysis cluster_final Final Purity Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification TLC Thin Layer Chromatography (TLC) Purification->TLC MeltingPoint Melting Point Determination Purification->MeltingPoint HPLC HPLC TLC->HPLC MeltingPoint->HPLC FinalPurity Purity Confirmed HPLC->FinalPurity GC GC GC->FinalPurity qNMR qNMR qNMR->FinalPurity MS Mass Spectrometry MS->FinalPurity

A general workflow for the synthesis and purity assessment of a chemical compound.

Purity_Method_Selection node_question1 Routine QC or Absolute Purity? node_question3 Need Structural Info? node_question1->node_question3 Absolute Purity node_answer1 HPLC node_question1->node_answer1 Routine QC node_question2 Volatile Compound? node_answer2 GC node_question2->node_answer2 Yes node_answer4 Mass Spectrometry node_question2->node_answer4 No node_question3->node_question2 No node_answer3 qNMR node_question3->node_answer3 Yes

A decision tree for selecting a purity analysis method.

Conclusion

Assessing the purity of synthesized this compound is a critical step that requires careful selection and execution of appropriate analytical methods. While HPLC is a robust technique for routine quality control, qNMR offers the advantage of determining absolute purity without the need for a specific reference standard. The choice of method will ultimately depend on the specific requirements of the research, including the need for quantitative accuracy, structural information, and the nature of potential impurities. By employing a combination of these techniques and following standardized protocols, researchers can ensure the quality and reliability of their synthesized compounds.

References

Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate stands as a critical precursor in the synthesis of advanced conductive polymers. This guide provides a comprehensive review of its applications, offering a comparative analysis against alternative synthetic routes and detailing experimental protocols for its primary use in the production of poly(3,4-ethylenedioxythiophene) (PEDOT), a leading material in organic electronics.

Core Application: A Foundational Precursor for EDOT and PEDOT Synthesis

The principal application of this compound is its role as a key intermediate in the synthesis of 3,4-ethylenedioxythiophene (EDOT), the monomer for the widely utilized conducting polymer, PEDOT.[1] PEDOT is renowned for its high conductivity, transparency, and stability, making it a cornerstone material in various technological fields including electrochromic devices, transparent conductive films, and bioelectronics.[2]

The synthetic pathway originating from this compound is one of the original methods for producing EDOT.[3] This multi-step process, while established, is often compared to more modern, alternative routes that have been developed to improve efficiency and yield.

Comparative Analysis of EDOT Synthesis Routes

A critical aspect for researchers is the selection of the most efficient synthetic pathway for EDOT. The traditional route starting with this compound is often compared with newer methods, most notably those beginning with 3,4-dimethoxythiophene.

ParameterRoute via this compoundRoute via 3,4-Dimethoxythiophene
Starting Material This compound3,4-Dimethoxythiophene
Number of Steps Multiple steps including cyclization and decarboxylation[4][5]Fewer synthetic steps[5][6]
Overall Yield Often reported to have lower overall yields due to the number of steps[5]Generally higher overall yields[5]
Precursor Availability This compound is commercially available3,4-Dimethoxythiophene is also commercially available

While the route starting from 3,4-dimethoxythiophene is often favored for its higher yield and fewer steps, the traditional pathway remains relevant and is well-documented in the literature. The choice of synthesis can depend on factors such as the availability and cost of starting materials, and the specific requirements of the final application.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible research. Below are outlined protocols for the synthesis of EDOT from this compound and the subsequent polymerization to PEDOT.

Synthesis of 3,4-Ethylenedioxythiophene (EDOT) from this compound

This synthesis is a multi-step process that involves the initial synthesis of the disodium salt of this compound, followed by cyclization and decarboxylation.

Step 1: Synthesis of this compound Disodium Salt

  • In a round-bottom flask, dissolve diethyl thioglycolate and diethyl oxalate in methanol.

  • Cool the solution to 0°C.

  • Slowly add a solution of sodium methoxide, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for one hour.

  • Heat the mixture to reflux.

  • Cool the reaction mixture and filter to collect the solid product.

  • Wash the solid with methanol and dry to obtain the disodium salt of this compound.

Step 2: Cyclization to form 2,5-Dicarboxylate-3,4-ethylenedioxythiophene

  • Suspend the disodium salt in a suitable solvent such as dimethylformamide (DMF).

  • Add a dihalogenated alkane (e.g., 1,2-dichloroethane or 1,2-dibromoethane).

  • Heat the reaction mixture to facilitate the cyclization reaction.[4]

Step 3: Saponification and Acidification

  • Treat the product from Step 2 with a base (e.g., sodium hydroxide) to saponify the ester groups.

  • Acidify the mixture to obtain 2,5-dicarboxy-3,4-ethylenedioxythiophene.[4]

Step 4: Decarboxylation to EDOT

  • Heat the dicarboxylic acid from Step 3 in the presence of a catalyst, such as copper powder, in a high-boiling point solvent like quinoline.[4]

  • The final product, 3,4-ethylenedioxythiophene (EDOT), is obtained after purification, typically by distillation.

EDOT_Synthesis A Diethyl thioglycolate + Diethyl oxalate B This compound Disodium Salt A->B Sodium methoxide C 2,5-Dicarboxylate-3,4-ethylenedioxythiophene B->C Dihaloalkane D 2,5-Dicarboxy-3,4-ethylenedioxythiophene C->D Saponification & Acidification E EDOT D->E Decarboxylation

Caption: Synthesis of EDOT from diethyl thioglycolate and diethyl oxalate.

Polymerization of EDOT to PEDOT

PEDOT can be synthesized from EDOT via chemical or electrochemical polymerization.

Chemical Oxidative Polymerization:

  • Dissolve the EDOT monomer in an appropriate solvent.

  • Add an oxidizing agent, such as iron(III) chloride (FeCl₃), to initiate polymerization.

  • The polymer precipitates and can be collected by filtration, washed, and dried.

Electrochemical Polymerization:

  • Prepare an electrolyte solution containing the EDOT monomer and a supporting electrolyte.

  • Immerse a working electrode, a counter electrode, and a reference electrode in the solution.

  • Apply a potential to the working electrode to initiate the oxidative polymerization of EDOT on the electrode surface, forming a PEDOT film.

PEDOT_Polymerization cluster_chemical Chemical Polymerization cluster_electrochemical Electrochemical Polymerization A EDOT Monomer C PEDOT Polymer A->C B Oxidizing Agent (e.g., FeCl3) B->C D EDOT Monomer in Electrolyte F PEDOT Film on Electrode D->F E Applied Potential E->F

Caption: Methods for the polymerization of EDOT to PEDOT.

Performance of PEDOT Derived from this compound

The properties of the final PEDOT polymer, such as conductivity and electrochromic performance, are influenced by the polymerization method and conditions rather than solely the initial synthetic route of the EDOT monomer. However, the purity of the monomer is a critical factor. The multi-step synthesis from this compound can present challenges in purification, which may impact the final polymer's properties if impurities are not thoroughly removed.

Studies comparing PEDOT films prepared through different methods (in situ chemical polymerization vs. electropolymerization) have shown that the synthesis route of the polymer itself has a significant impact on performance. For instance, chemically polymerized PEDOT films have demonstrated higher contrast ratios and coloration efficiency compared to electropolymerized films.[7]

Alternative Applications and Future Outlook

While the primary application of this compound is as an EDOT precursor, the thiophene dicarboxylate scaffold is of interest in other areas. For example, derivatives of the structurally similar diethyl 2,5-diaminothiophene-3,4-dicarboxylate have been investigated for their potential anticancer and antimicrobial activities.[8] This suggests that 3,4-dihydroxythiophene-2,5-dicarboxylate and its derivatives could be explored for applications in medicinal chemistry, although this remains a less developed area of research for this specific compound.

References

benchmarking the performance of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate-based devices

Author: BenchChem Technical Support Team. Date: December 2025

While direct performance data for devices based on Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is not yet available in published literature, this guide provides a performance benchmark by comparing state-of-the-art thiophene-based derivatives in two key applications: organic solar cells (OSCs) and organic field-effect transistors (OFETs). The included experimental protocols and workflows offer a framework for the fabrication and characterization of novel thiophene-based materials like this compound.

Performance Benchmarks for Thiophene-Based Organic Solar Cells

Thiophene and its derivatives are integral to the advancement of organic photovoltaics, primarily serving as electron-donating materials in the active layer of the device. The power conversion efficiency (PCE) of these devices is dictated by three key parameters: the open-circuit voltage (Voc), the short-circuit current density (Jsc), and the fill factor (FF). Recent advancements, particularly with the advent of non-fullerene acceptors, have pushed the efficiencies of thiophene-based OSCs to remarkable levels.

Donor Material (Thiophene-Based)Acceptor MaterialPCE (%)Voc (V)Jsc (mA/cm²)FF (%)
PTVT-TBTP-ec917.750.85027.3578.83
pDPP5T-2PC61BM6.01---
P3HTPC61BM~3.1 - 3.30.54010 - 11-
PTB-7PC71BM7.86---

Performance Benchmarks for Thiophene-Based Organic Field-Effect Transistors

In the realm of organic field-effect transistors, thiophene-based semiconductors are prized for their excellent charge transport properties. Key performance metrics for OFETs include the charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The molecular ordering and crystallinity of the thiophene derivative in the thin film are critical factors influencing these parameters.

Thiophene-Based SemiconductorMobility (cm²/Vs)On/Off RatioThreshold Voltage (Vth)
Dithieno[3,2-b:2',3'-d]thiophene Derivativesup to 10.2~10⁷-
2,5-bis((5-octylthiophen-2-yl)ethynyl)thieno[2,3-b]thiophene0.42> 10⁸-
P3HT7.21 x 10⁻²~10⁴-0.2
Benzo[b]thieno[2,3-d]thiophene Derivative0.005> 10⁶-

Experimental Protocols

Detailed methodologies are crucial for the reproducible fabrication and characterization of organic electronic devices. Below are generalized protocols for inverted organic solar cells and bottom-gate, top-contact organic field-effect transistors.

Fabrication of Inverted Organic Solar Cells
  • Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15-20 minutes each. The substrates are then dried with nitrogen and treated with UV-ozone for 15 minutes to enhance the work function of the ITO.[1]

  • Electron Transport Layer (ETL) Deposition: A solution of zinc oxide (ZnO) nanoparticles in isopropanol is spin-coated onto the cleaned ITO substrates, followed by annealing at a specified temperature to form a uniform ETL.

  • Active Layer Deposition: A blend of the thiophene-based donor material and a suitable acceptor (e.g., a non-fullerene acceptor) in a solvent like chlorobenzene is spin-coated on top of the ETL in an inert atmosphere (e.g., a nitrogen-filled glovebox). The thickness and morphology of this layer are critical and are controlled by the spin speed and subsequent solvent or thermal annealing. For instance, a P3HT:PCBM blend might be spin-coated at 800 rpm for 120 seconds and annealed at 150°C for 15 minutes.[1]

  • Hole Transport Layer (HTL) Deposition: A solution of a hole-transporting material, such as molybdenum oxide (MoO₃) or PEDOT:PSS, is deposited on the active layer. For MoO₃, thermal evaporation is used to deposit a thin layer (e.g., 8 nm).[1]

  • Cathode Deposition: Finally, a metal cathode, typically silver (Ag) or aluminum (Al), is deposited by thermal evaporation through a shadow mask to define the device area.

Fabrication of Bottom-Gate, Top-Contact Organic Field-Effect Transistors
  • Substrate and Gate Electrode: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is commonly used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.

  • Dielectric Surface Treatment: The SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the interface for organic semiconductor deposition.

  • Organic Semiconductor Deposition: The thiophene-based semiconductor is deposited onto the treated dielectric surface. For solution-processable materials, this is typically done by spin-coating, drop-casting, or solution shearing. The crystallinity and morphology of the film are often improved by optimizing the deposition parameters and post-deposition annealing.

  • Source and Drain Electrode Deposition: Gold (Au) is commonly used for the source and drain electrodes and is thermally evaporated onto the semiconductor layer through a shadow mask. The channel length and width are defined by the dimensions of the shadow mask.

Device Characterization

Organic Solar Cells

The performance of OSCs is evaluated by measuring their current density-voltage (J-V) characteristics under simulated sunlight (AM 1.5G, 100 mW/cm²).[2] From the J-V curve, the key parameters (PCE, Voc, Jsc, and FF) are extracted. The external quantum efficiency (EQE) is also measured to determine the device's efficiency at converting photons of different wavelengths into charge carriers.

Organic Field-Effect Transistors

OFETs are characterized by measuring their electrical properties using a semiconductor parameter analyzer. Two main sets of measurements are performed:[3][4]

  • Output Characteristics: The drain current (Id) is measured as a function of the drain-source voltage (Vds) for different gate-source voltages (Vgs).

  • Transfer Characteristics: The drain current (Id) is measured as a function of the gate-source voltage (Vgs) at a constant drain-source voltage.

From these measurements, the charge carrier mobility, on/off ratio, and threshold voltage are calculated.

Visualizations

Inverted Organic Solar Cell Architecture cluster_Device Inverted OSC Structure cluster_Light Glass Glass ITO ITO (Transparent Anode) Glass->ITO ETL Electron Transport Layer (e.g., ZnO) ITO->ETL ActiveLayer Active Layer (Thiophene Donor:Acceptor) ETL->ActiveLayer HTL Hole Transport Layer (e.g., MoO3) ActiveLayer->HTL Cathode Cathode (e.g., Ag) HTL->Cathode Sunlight Sunlight Sunlight->Glass

Caption: Architecture of an inverted organic solar cell.

OFET Architecture cluster_OFET Bottom-Gate, Top-Contact OFET Substrate Substrate (e.g., Si) GateDielectric Gate Dielectric (e.g., SiO2) Substrate->GateDielectric Semiconductor Organic Semiconductor (Thiophene-based) GateDielectric->Semiconductor Source Source (Au) Drain Drain (Au) Source->Drain Gate Gate Electrode Gate->Substrate Vgs

Caption: Bottom-gate, top-contact OFET structure.

Experimental_Workflow cluster_Fabrication Device Fabrication cluster_Characterization Device Characterization cluster_Analysis Data Analysis Substrate_Prep Substrate Preparation & Cleaning Layer_Deposition Sequential Layer Deposition Substrate_Prep->Layer_Deposition Electrode_Deposition Electrode Deposition Layer_Deposition->Electrode_Deposition JV_Testing J-V Measurement (OSC) Electrode_Deposition->JV_Testing Transfer_Output Transfer & Output Curves (OFET) Electrode_Deposition->Transfer_Output EQE_Measurement EQE Measurement (OSC) JV_Testing->EQE_Measurement Parameter_Extraction Performance Parameter Extraction JV_Testing->Parameter_Extraction EQE_Measurement->Parameter_Extraction Transfer_Output->Parameter_Extraction Comparison Benchmark Comparison Parameter_Extraction->Comparison

Caption: General workflow for device fabrication and testing.

References

Cross-Validation of Analytical Methods for Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is a thiophene derivative with potential applications in materials science and as an intermediate in the synthesis of conductive polymers.[1] Robust and reliable analytical methods are crucial for its quantification in various matrices during research and development. Cross-validation of these analytical methods is a critical step to ensure consistency and reliability of the data, especially when methods are transferred between laboratories or when different analytical techniques are employed.[2][3][4] This guide provides a comparative overview of a hypothetical cross-validation study for the analysis of this compound, presenting illustrative data and detailed experimental protocols.

Hypothetical Cross-Validation Scenario

This guide outlines a hypothetical cross-validation between two different analytical methods for the quantification of this compound:

  • Method A: A newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

  • Method B: An established Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS) method, serving as the reference method.

The objective of this hypothetical study is to demonstrate the comparability of the results obtained from both methods, ensuring that the newer, more accessible HPLC-UV method provides data that is as reliable as the more complex UHPLC-MS method.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the hypothetical quantitative data obtained during the cross-validation study.

Table 1: Accuracy and Precision Data from Spiked Quality Control (QC) Samples

QC LevelNominal Concentration (µg/mL)Method A (HPLC-UV) Mean Measured Concentration (µg/mL)Method A (HPLC-UV) Accuracy (%)Method A (HPLC-UV) Precision (%CV)Method B (UHPLC-MS) Mean Measured Concentration (µg/mL)Method B (UHPLC-MS) Accuracy (%)Method B (UHPLC-MS) Precision (%CV)
Low5.04.9298.44.25.08101.62.1
Medium50.051.5103.02.549.799.41.5
High150.0147.898.53.1151.2100.81.2

Table 2: Linearity of Calibration Curves

ParameterMethod A (HPLC-UV)Method B (UHPLC-MS)
Calibration Range (µg/mL)1.0 - 200.01.0 - 200.0
Regression Equationy = 2543.7x + 120.5y = 15890.2x + 543.2
Correlation Coefficient (r²)0.99920.9998

Table 3: Comparison of Incurred Sample Analysis

Sample IDMethod A (HPLC-UV) Measured Concentration (µg/mL)Method B (UHPLC-MS) Measured Concentration (µg/mL)Percent Difference (%)
IS-00125.426.1-2.68
IS-00278.980.2-1.62
IS-003123.6121.91.39

Experimental Protocols

Detailed methodologies for the key experiments in this hypothetical cross-validation are provided below.

1. Preparation of Stock and Standard Solutions

A primary stock solution of this compound was prepared by dissolving 10 mg of the reference standard (purity ≥98%) in 10 mL of methanol to achieve a concentration of 1 mg/mL.[5][6] Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

2. Sample Preparation for Quality Control and Incurred Samples

For the preparation of QC samples, blank matrix (e.g., plasma or a relevant solvent) was spiked with the working standard solutions to achieve final concentrations of 5.0, 50.0, and 150.0 µg/mL. Incurred samples were hypothetical samples obtained from a preceding experiment. All samples underwent protein precipitation with acetonitrile followed by centrifugation. The supernatant was then collected for analysis.

3. Method A: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

4. Method B: UHPLC-MS Analysis

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transition: A hypothetical transition would be selected based on the mass of the parent ion and a suitable fragment ion.

5. Acceptance Criteria for Cross-Validation

For the cross-validation to be considered successful, the following criteria should be met:

  • The mean accuracy of the QC samples at each concentration level should be within ±15% of the nominal concentration.[7]

  • The precision (coefficient of variation, CV) of the measurements at each concentration level should not exceed 15%.[7]

  • At least two-thirds of the QC samples should be within ±15% of the nominal concentration.[7]

  • For incurred samples, the percent difference between the values obtained by the two methods should be within ±20%.

Visualizations

The following diagrams illustrate the workflow of the analytical method cross-validation and a hypothetical signaling pathway where a thiophene derivative might be studied.

G cluster_prep Preparation cluster_analysis Analysis cluster_comparison Data Comparison cluster_conclusion Conclusion prep_standards Prepare Stock & QC Samples method_a Method A (e.g., HPLC-UV) prep_standards->method_a Analyze Samples method_b Method B (e.g., UHPLC-MS) prep_standards->method_b Analyze Samples compare_data Compare Results (Accuracy, Precision, Linearity) method_a->compare_data method_b->compare_data conclusion Acceptance Criteria Met? compare_data->conclusion pass Methods are Correlated conclusion->pass Yes fail Investigate Discrepancies conclusion->fail No G cluster_pathway Hypothetical Signaling Pathway ligand Thiophene Derivative (e.g., this compound) receptor Cell Surface Receptor ligand->receptor Binds kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to response Cellular Response (e.g., Anti-inflammatory) nucleus->response Gene Expression

References

Comparative Biological Activity of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate Derivatives: An In-depth Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the biological activities of thiophene derivatives, with a focus on anticancer, antimicrobial, and antioxidant properties. While comprehensive comparative data on Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate derivatives are limited in the reviewed literature, a detailed examination of the structurally analogous Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives provides significant insights into the potential therapeutic applications of this class of compounds.

A pivotal study by Bozorov et al. on a series of azomethine derivatives of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) offers a robust dataset for comparing their anticancer and antimicrobial efficacy. This guide will leverage these findings to present a clear, data-driven comparison, supplemented with detailed experimental protocols and visual representations of relevant biological pathways and workflows.

Anticancer Activity: A Quantitative Comparison

The antiproliferative activity of a series of DDTD derivatives was evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were determined and are summarized in the table below. Lower IC50 values are indicative of higher potency.

Notably, several derivatives exhibited potent anticancer activity, with some compounds demonstrating greater efficacy than the standard chemotherapeutic drug, Doxorubicin, against the T47D breast cancer cell line.[1][2] For instance, compound 2b showed a remarkable IC50 value of 2.3 µM against T47D cells.[1][2] Compound 2j displayed broad-spectrum activity against all tested cancer cell lines.[1][2]

Table 1: Anticancer Activity (IC50, µM) of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate Derivatives

CompoundT47D (Breast)MCF-7 (Breast)HeLa (Cervical)Ishikawa (Endometrial)
2b 2.36.1>40>40
2c 12.115.422.331.4
2e 13.219.825.133.7
2i 14.921.229.836.5
2j 16.018.519.724.3
2k 7.111.315.621.9
2l 8.613.718.925.1
Doxorubicin 15.56.751.253.45

Data sourced from Bozorov et al.[1][2]

Antimicrobial Activity: Comparative Efficacy

The same series of DDTD derivatives was also screened for antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism, was determined.

Compound 2j , which contains a nitrofurfural fragment, demonstrated the most potent and broad-spectrum antimicrobial activity, effectively inhibiting the growth of all tested microbial pathogens.[1][2]

Table 2: Antimicrobial Activity (MIC, µg/mL) of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate Derivatives

CompoundStaphylococcus aureus (Gram+)Escherichia coli (Gram-)Candida albicans (Fungi)
2b 62.5125125
2c 125250250
2e 125125250
2i 62.5125125
2j 31.262.562.5
2k 125250250
2l 125125125

Data sourced from Bozorov et al.[1][2]

Antioxidant Potential: Common Assay Methodologies

While specific comparative antioxidant data for this compound derivatives were not available in the reviewed literature, the antioxidant properties of thiophene derivatives are commonly evaluated using several established assays. These methods are crucial for identifying compounds that can mitigate oxidative stress, a key factor in various diseases.

Experimental Protocols

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction in the absorbance of the DPPH solution, typically measured at 517 nm, is proportional to the antioxidant activity.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: In this assay, the ABTS radical cation is generated by the oxidation of ABTS. Antioxidant compounds reduce the pre-formed radical cation, leading to a decrease in absorbance, which is typically measured at 734 nm.

3. Oxygen Radical Absorbance Capacity (ORAC) Assay: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in evaluating the biological activity of these compounds, the following diagrams, generated using the DOT language, illustrate a representative signaling pathway often implicated in cancer and a typical experimental workflow for screening and evaluation.

anticancer_pathway Thiophene Derivative Thiophene Derivative Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Thiophene Derivative->Receptor Tyrosine Kinase (RTK) Inhibition PI3K/Akt Pathway PI3K/Akt Pathway Receptor Tyrosine Kinase (RTK)->PI3K/Akt Pathway MAPK/ERK Pathway MAPK/ERK Pathway Receptor Tyrosine Kinase (RTK)->MAPK/ERK Pathway Cell Proliferation Cell Proliferation PI3K/Akt Pathway->Cell Proliferation Apoptosis Apoptosis PI3K/Akt Pathway->Apoptosis MAPK/ERK Pathway->Cell Proliferation MAPK/ERK Pathway->Apoptosis

A potential anticancer signaling pathway targeted by thiophene derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis of Derivatives Synthesis of Derivatives Anticancer Assays (MTT) Anticancer Assays (MTT) Synthesis of Derivatives->Anticancer Assays (MTT) Antimicrobial Assays (MIC) Antimicrobial Assays (MIC) Synthesis of Derivatives->Antimicrobial Assays (MIC) Antioxidant Assays (DPPH, ABTS) Antioxidant Assays (DPPH, ABTS) Synthesis of Derivatives->Antioxidant Assays (DPPH, ABTS) IC50 / MIC Determination IC50 / MIC Determination Anticancer Assays (MTT)->IC50 / MIC Determination Antimicrobial Assays (MIC)->IC50 / MIC Determination Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) IC50 / MIC Determination->Structure-Activity Relationship (SAR)

References

Safety Operating Guide

Proper Disposal of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate (CAS No. 1822-66-8), a compound recognized for its potential as a skin, eye, and respiratory irritant. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance in research and development settings.

I. Immediate Safety and Hazard Information

This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2][3] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All operations involving the potential for aerosol generation should be performed in a certified chemical fume hood.

II. Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of this compound.

PropertyValueCitation
GHS Hazard Statements H315, H319, H335[1][2][3]
GHS Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P501[1][2]
Physical Form Solid[4]
Storage Temperature 4°C[4]

III. Step-by-Step Disposal Procedures

The primary disposal method for this compound is through a licensed hazardous waste disposal company.[1] The following steps provide a procedural framework for its collection and disposal.

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: Due to its irritant properties, all forms of this compound waste, including pure compound, solutions, and contaminated materials, must be treated as hazardous waste.

  • Segregate Waste Streams:

    • Solid Waste: Collect unused or expired this compound powder in a dedicated, properly labeled hazardous waste container.

    • Contaminated Lab Supplies: Items such as gloves, weighing paper, and pipette tips that have come into contact with the compound should be collected in a separate, clearly labeled container for solid chemical waste.[5] These items should be double-bagged in clear plastic bags and tagged as hazardous waste.[5]

    • Solutions: Solutions containing this compound should be collected in a designated liquid waste container compatible with the solvent used. Do not mix with other incompatible waste streams.

Step 2: Waste Accumulation and Storage

  • Container Selection: Use only approved, leak-proof, and chemically compatible containers for waste accumulation. The original container, if in good condition, is an excellent choice.[2]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the specific contents (e.g., "solid" or "solution in ethanol"), and the date accumulation began.[6]

  • Storage Location: Store waste containers in a designated satellite accumulation area (SAA), which should be located at or near the point of generation and under the control of laboratory personnel.[7] The SAA should have secondary containment to prevent spills from reaching drains.

Step 3: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Once a waste container is full or has been in accumulation for the maximum allowable time per institutional and regulatory guidelines (often up to 90 days), contact your institution's EHS office to arrange for pickup.[5]

  • Licensed Disposal Vendor: Your EHS department will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal of the chemical waste.[1] This ensures compliance with all federal, state, and local regulations.

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G A Generation of Diethyl 3,4-dihydroxythiophene- 2,5-dicarboxylate Waste B Is the waste solid, liquid, or contaminated material? A->B C Solid Waste (Unused/Expired Compound) B->C Solid D Contaminated Materials (Gloves, Wipes, etc.) B->D Contaminated Material E Liquid Waste (Solutions) B->E Liquid F Place in a dedicated, labeled solid hazardous waste container. C->F G Double-bag and place in a labeled container for contaminated solids. D->G H Place in a dedicated, labeled, and compatible liquid hazardous waste container. E->H I Store in a designated Satellite Accumulation Area (SAA). F->I G->I H->I J Contact Environmental Health & Safety (EHS) for pickup by a licensed disposal company. I->J

References

Essential Safety and Operational Guide for Handling Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate. Adherence to these protocols is essential for ensuring personal safety and proper experimental conduct.

Personal Protective Equipment (PPE)

The selection of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecificationPurpose
Eye Protection Safety GlassesConforming to EN 166 (EU) or NIOSH (US) approved standards.Protects against dust, aerosols, and splashes.
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are suitable. Dispose of contaminated gloves after use.Prevents skin contact and absorption.[1]
Respiratory Protection Dust MaskN95 (US) or equivalent.To be used when handling the powder form to avoid inhalation of dust particles.
Body Protection Laboratory CoatStandard lab coat.Protects skin and personal clothing from contamination.

Hazard Identification and Safety Precautions

This compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.[2][3][4]

  • Eye Irritation: Causes serious eye irritation.[2][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][4][6]

Precautionary Statements:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][4]

  • Wash hands and any exposed skin thoroughly after handling.[2][5]

  • Use only outdoors or in a well-ventilated area.[2]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[2][4][5]

Experimental Workflow and Handling Protocol

The following diagram and procedural steps outline the safe handling workflow for this compound from receipt to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal a Review Safety Data Sheet (SDS) b Don Personal Protective Equipment (PPE) a->b c Work in a well-ventilated area (e.g., fume hood) b->c Proceed to handling d Weigh and handle the solid compound c->d e Prepare solutions d->e f Decontaminate work surfaces e->f After experiment completion g Dispose of waste in designated chemical waste containers f->g h Remove and dispose of PPE properly g->h i Wash hands thoroughly h->i

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.